molecular formula C10 H14 N5 O8 P . 2 Na B1148402 3'-Guanylic acid, disodium salt CAS No. 6027-83-4

3'-Guanylic acid, disodium salt

Cat. No.: B1148402
CAS No.: 6027-83-4
M. Wt: 407.18
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Description

3'-Guanylic acid, disodium salt, is a nucleotide analog that provides a critical tool for probing enzymatic specificity and nucleotide metabolism in biochemical research. Unlike its 5'-isomer, which is widely utilized as a flavor enhancer (E627) in the food industry due to its potent umami characteristics , the 3' isomer offers a distinct structural configuration for specialized scientific study. Its primary research value lies in its application for investigating the substrate selectivity of enzymes such as phosphodiesterases, nucleotidases, and kinases, which are often highly specific for the position of the phosphate group on the ribose sugar . Researchers employ this compound to study alternative RNA cap structures, nucleotide signaling pathways beyond the classical 5'-cyclic GMP, and the development of novel nucleotide-based assay systems. The compound's mechanism of action in research settings is based on its ability to act as a mimic or inhibitor of natural nucleotides, potentially interfering with or modulating key cellular processes that rely on guanosine-containing molecules. This makes it a compound of interest for exploring fundamental biological questions in enzymology and molecular biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYOUTHOUPZZES-LGVAUZIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117-68-0 (Parent)
Record name 3'-Guanylic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

407.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-83-4
Record name 3'-Guanylic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Guanylic acid, disodium salt
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Foundational & Exploratory

The Overlooked Isomer: A Technical Guide to 3'-Guanylic Acid, Disodium Salt

[1][2]

Executive Summary

While 5'-Guanylic acid (5'-GMP) dominates text books as a precursor for RNA synthesis and a potent flavor enhancer (umami), its positional isomer, 3'-Guanylic acid (3'-GMP) , occupies a distinct and critical niche in cellular catabolism and immune sensing.[1][2]

3'-GMP is primarily a catabolic marker , generated exclusively through the enzymatic hydrolysis of RNA by specific ribonucleases (RNases) that form 2',3'-cyclic intermediates.[1][2] Its presence in a biological sample is a definitive signature of RNA turnover or specific RNase activity (e.g., RNase T1, RNase A).[1][2] Furthermore, emerging research implicates 3'-GMP as a downstream metabolite of 2',3'-cGMP , a non-canonical signaling molecule involved in bacterial biofilm regulation and eukaryotic cellular stress responses.[1][2]

This guide provides researchers with the mechanistic grounding, stability data, and protocols necessary to utilize 3'-GMP, disodium salt, in high-precision biochemical assays.[1][2]

Part 1: Chemical Identity & Physicochemical Properties[3]

Structural Distinction (3' vs. 5')

The biological activity of guanylic acid is strictly dictated by the position of the phosphate group on the ribose ring.[2]

  • 5'-GMP: Phosphate at the 5'-carbon. Substrate for kinases (to GTP), incorporated into RNA, and binds umami receptors (T1R1/T1R3).[1][2]

  • 3'-GMP: Phosphate at the 3'-carbon.[1][3] Not a substrate for standard polymerases.[2] Does not elicit a strong umami response.[2] It is the end-product of cyclizing RNases.[2]

The Disodium Salt Formulation

The free acid form of 3'-GMP has limited solubility in aqueous buffers.[2] The disodium salt (2Na) is the standard research formulation designed for maximal solubility and physiological pH compatibility.[2]

PropertySpecificationSignificance for Research
CAS Number 6027-83-4Unique identifier for the disodium salt isomer.[1][4]
Formula C₁₀H₁₂N₅Na₂O₈PIncludes two Na⁺ counterions for charge neutralization.[2]
Solubility >50 mg/mL (Water)Highly soluble; suitable for high-concentration stock solutions.[1][2]
pKa Values ~0.7, ~2.4, ~5.9, ~9.4The phosphate secondary ionization (pKa ~5.[1][2]9) is critical for buffering near pH 6.[1][2]0.
UV Max 253 nm (pH 7)Characteristic guanine absorption; identical to 5'-GMP.[1][2]

Part 2: Metabolic Pathways & Biological Significance

The RNA Degradation Cascade

The primary biological source of 3'-GMP is the hydrolysis of RNA.[2] Unlike DNA degradation (which often yields 5'-monophosphates), RNA degradation by "cyclizing" RNases proceeds through a 2',3'-cyclic phosphodiester intermediate .[1][2]

Mechanism:

  • Transesterification: The 2'-OH of the ribose attacks the 3'-5' phosphodiester bond.[2]

  • Cleavage: The RNA chain breaks, leaving a 2',3'-cyclic GMP (2',3'-cGMP) at the terminus.[1][2]

  • Hydrolysis: The cyclic phosphate is opened by water.[2] Depending on the enzyme, this yields either 3'-GMP (major product for many RNases) or 2'-GMP.[1][2]

The "Non-Canonical" Signaling Pathway

Recent studies have identified 2',3'-cGMP not just as a transition state, but as a stable signaling molecule in E. coli and certain eukaryotic tissues (Jackson et al., 2019).[1][2] 3'-GMP is the specific breakdown product of this signaling metabolite, regulated by 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases) .[1][2]

Pathway Visualization: The following diagram illustrates the generation of 3'-GMP from RNA and its conversion to Guanosine.

RNA_Degradationcluster_0Signaling & CatabolismRNARNA StrandCyclic_Int2',3'-Cyclic GMP(Intermediate/Signal)RNA->Cyclic_IntRNase T1 / RNase A(Transesterification)GMP33'-GMP(Target Analyte)Cyclic_Int->GMP3CNPase / Hydrolysis(Ring Opening)GuoGuanosineGMP3->Guo3'-Nucleotidase(Dephosphorylation)

Figure 1: The metabolic pathway of 3'-GMP generation.[1][2] Unlike 5'-GMP (biosynthetic), 3'-GMP is strictly catabolic, derived from the hydrolysis of 2',3'-cyclic intermediates.[1][2]

Immune Sensing (TLR8)

In the context of immunology, 3'-GMP plays a subtle but vital role in the endosomal sensing of foreign RNA .[1][2] Toll-like Receptor 8 (TLR8) recognizes single-stranded RNA (ssRNA).[1][2] However, structural studies suggest that TLR8 activation requires the RNA to be degraded into nucleosides (Uridine) and short oligonucleotides or nucleotides (G-rich).[1][2] 3'-GMP, as a product of endosomal RNases (like RNase T2), contributes to the "guanosine" signal required for the synergistic activation of TLR8, driving the release of pro-inflammatory cytokines (IL-6, TNF-α).[1][2]

Part 3: Experimental Protocols

Protocol: HPLC Separation of 3'-GMP from 5'-GMP

Researchers often need to verify if an enzymatic reaction produced 3'-GMP (RNase activity) or 5'-GMP (Phosphodiesterase activity).[1][2] These isomers have identical molecular weights, making Mass Spectrometry (MS) differentiation difficult without fragmentation.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for separation.[1][2]

Objective: Resolve 3'-GMP and 5'-GMP peaks to quantify RNase activity.

Materials:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.0 (prevents phosphate migration).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Standard: 3'-Guanylic acid, disodium salt (Reference Standard).[1][2]

Workflow:

  • Equilibration: Equilibrate column with 98% Buffer A / 2% ACN for 30 minutes at 1.0 mL/min.

  • Sample Prep: Dissolve 3'-GMP disodium salt in Buffer A to 1 mM. Filter through 0.22 µm membrane.[2]

  • Injection: Inject 10 µL of sample.

  • Elution Gradient:

    • 0–5 min: Isocratic 2% B.

    • 5–20 min: Linear gradient to 10% B.

    • 20–25 min: Wash with 50% B.[2]

  • Detection: Monitor Absorbance at 254 nm .

Expected Results: Due to slight differences in hydrophobicity caused by the phosphate position, 5'-GMP typically elutes earlier than 3'-GMP on a standard C18 column at pH 6.0.[1][2]

  • Retention Time (Approx): 5'-GMP (~8.5 min) vs. 3'-GMP (~9.8 min).[1][2]

  • Validation: Spike the sample with known 3'-GMP disodium salt to confirm peak identity.[2]

Protocol: 3'-Nucleotidase Activity Assay

3'-GMP is the specific substrate for 3'-nucleotidase , an enzyme found in plants and certain parasites (e.g., Leishmania donovani) where it is involved in purine salvage.[1][2]

Workflow:

  • Substrate: Prepare 5 mM 3'-GMP, disodium salt in 50 mM Tris-HCl (pH 7.5).

  • Enzyme Incubation: Add 10 µg of crude protein extract or purified 3'-nucleotidase.

  • Reaction: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: Measure released inorganic phosphate (Pi) using the Malachite Green Phosphate Assay .

    • Control: Run a parallel reaction with 5'-GMP. A true 3'-nucleotidase will show high activity for 3'-GMP and negligible activity for 5'-GMP.[1]

Part 4: References

  • Jackson, E. K., et al. (2019).[1][2][5] "2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway."[1][2][5] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[1][2] Link[1][2]

  • Tanji, H., et al. (2015).[1][2] "Toll-like receptor 8 senses degradation products of single-stranded RNA."[1] Nature Structural & Molecular Biology.[2] Link[1][2]

  • ApexBio Technology. "Guanosine-2'(3')-monophosphate disodium salt Product Information." ApexBio. Link

  • PubChem. "Guanosine 3'-monophosphate (Compound)."[1][2][3] National Library of Medicine.[2] Link[1][2]

  • Santa Cruz Biotechnology. "Guanosine-2'(&3')-monophosphate disodium salt (mixed isomers)."[1][2][4] SCBT. Link[1][2][4]

Technical Guide: 3'-GMP Disodium Salt (Guanosine 3'-Monophosphate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanosine 3'-monophosphate (3'-GMP) disodium salt is a specialized purine nucleotide distinct from its commercially dominant isomer, 5'-GMP. While 5'-GMP is globally recognized as a flavor enhancer (umami), 3'-GMP serves primarily as a biochemical probe and analytical standard in RNA metabolism research. Its production is a hallmark of Ribonuclease T1 (RNase T1) activity, making it a critical marker in enzymatic RNA sequencing and structural analysis.

This guide provides a comprehensive technical analysis of 3'-GMP disodium salt, covering its molecular architecture, physicochemical properties, and validated experimental protocols for its generation and isolation.

Part 1: Molecular Architecture & Chemical Identity

Structural Definition

Unlike 5'-GMP, where the phosphate group is esterified to the exocyclic 5'-carbon of the ribose, 3'-GMP features the phosphate group attached to the 3'-hydroxyl group of the ribofuranose ring. In the disodium salt form, two sodium cations (


) neutralize the phosphate's negative charges, enhancing aqueous solubility.
  • IUPAC Name: Disodium [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~407.18 g/mol (Disodium salt); ~363.22 g/mol (Free acid)

  • CAS Number: 117-68-0 (Free acid); 6027-83-4 (Often cited for 2'/3'-mixed isomers; verify specific catalog purity).

Structural Visualization (Graphviz)

The following diagram illustrates the chemical connectivity of 3'-GMP and its formation via RNA hydrolysis.

G Figure 1: Enzymatic Generation of 3'-GMP via RNase T1 Hydrolysis RNA Single-Stranded RNA (...GpNp...) Intermediate 2',3'-Cyclic GMP Intermediate RNA->Intermediate Cleavage at 3' of G RNaseT1 RNase T1 Enzyme (Endoribonuclease) RNaseT1->RNA Catalysis Product 3'-GMP (Guanosine 3'-phosphate) Intermediate->Product Hydrolysis Structure Structure: 3'-GMP Base: Guanine Sugar: Ribose Phosphate: at 3' Position Product->Structure Identity

Caption: Pathway showing the specific cleavage of RNA by RNase T1 to yield 3'-GMP, distinct from 5'-GMP production.[2][3][4]

Part 2: Physicochemical Profile[5][6]

Key Properties Table
PropertySpecificationContext/Notes
Physical State White Crystalline PowderHygroscopic; store desiccated at -20°C.
Solubility Water: ≥50 mg/mLHighly soluble due to ionic phosphate/sodium interaction. Insoluble in Ethanol, DMSO.
pH Stability Stable at pH 3.0 - 10.0Susceptible to acid hydrolysis at very low pH (<2) or alkaline phosphatase at high pH.
UV Absorption

(pH 7)
Characteristic guanine chromophore.

.
pKa Values

: 9.2;

: 2.4; Phosphate: ~6.0
Phosphate secondary ionization is relevant for buffering capacity.
The "Umami" Distinction (Expertise Pillar)

A critical error in application is assuming 3'-GMP shares the flavor-enhancing properties of 5'-GMP.

  • 5'-GMP: Potent umami enhancer (synergistic with MSG).[5] Structure allows binding to the T1R1/T1R3 taste receptor.

  • 3'-GMP: Negligible umami activity. The shift of the phosphate to the 3' position sterically hinders receptor binding.

  • Implication: In food science, 3'-GMP is often considered a degradation byproduct or impurity, whereas in molecular biology, it is a specific signal of enzymatic digestion.

Part 3: Experimental Protocols

Protocol A: Enzymatic Generation of 3'-GMP (RNase T1 Assay)

Objective: To produce 3'-GMP from RNA for use as a marker or to verify RNase T1 activity.

Reagents:

  • Substrate: Total Yeast RNA or synthetic RNA oligo (poly-G).

  • Enzyme: RNase T1 (Aspergillus oryzae origin).[6]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM EDTA.[3]

Workflow:

  • Preparation: Dissolve RNA to 1 mg/mL in Buffer.

  • Denaturation: Heat RNA at 95°C for 5 minutes to disrupt secondary structures; snap cool on ice.

  • Digestion: Add RNase T1 (approx. 100 Units per µg RNA).

  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Note: RNase T1 specifically cleaves the phosphodiester bond between the 3'-guanylic residue and the 5'-OH of the adjacent nucleotide.[3]

  • Termination: Heat inactivation at 65°C for 10 minutes or phenol/chloroform extraction.

  • Validation: The resulting mixture contains 3'-GMP monomers and G-terminated oligonucleotides.

Protocol B: HPLC Separation of 3'-GMP vs. 5'-GMP

Objective: To separate and quantify 3'-GMP in the presence of its isomers.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Atlantis T3), 5 µm, 150 x 4.6 mm.

  • Detection: UV-Vis / PDA at 254 nm.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy:

  • Phase A: 20 mM Potassium Phosphate Buffer (pH 3.5). Low pH suppresses phosphate ionization, increasing retention.

  • Phase B: Acetonitrile (ACN).

Gradient Profile:

Time (min) % Phase A % Phase B Event
0.0 100 0 Injection / Equilibration
10.0 95 5 Elution of nucleotides
20.0 80 20 Wash

| 25.0 | 100 | 0 | Re-equilibration |

Expected Results:

  • Elution Order: 5'-GMP typically elutes before 3'-GMP under acidic reverse-phase conditions due to slight differences in polarity and hydrogen bonding capabilities of the phosphate position.

  • Resolution: Expect a resolution (

    
    ) > 1.5 between 2'-GMP, 3'-GMP, and 5'-GMP isomers if using an optimized shallow gradient.
    

Part 4: Biological Signaling & Pathway Visualization

3'-GMP is not just a hydrolysis product; it is an intermediate in the cyclic GMP (cGMP) degradation pathway and RNA salvage.

Pathway Figure 2: Metabolic Context of 3'-GMP vs 5'-GMP cGMP cGMP (Cyclic Guanosine Monophosphate) GMP5 5'-GMP (Major Product) cGMP->GMP5 Hydrolysis via PDE PDE Phosphodiesterase (PDE) Guanosine Guanosine GMP5->Guanosine Dephosphorylation RNA RNA Degradation GMP3 3'-GMP (Minor/Specific Product) RNA->GMP3 Cleavage via RNase T1 RNase RNases (e.g., T1) GMP3->Guanosine Dephosphorylation Nucleotidase Nucleotidase

Caption: Contrast between 5'-GMP generation (signaling termination) and 3'-GMP generation (RNA catabolism).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398727: Guanosine 3'-monophosphate. Retrieved from [Link]

  • Yamaguchi, S., & Ninomiya, K. (2000). Umami and Food Palatability.[1][5][7][8] Journal of Nutrition. (Contextualizing the lack of umami in 3'-isomers). Retrieved from [Link]

  • RCSB Protein Data Bank. Crystal Structure of RNase T1 with 3'-GMP (PDB ID: 1RGA). Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence, Isolation, and Characterization of 3'-Guanylic Acid (3'-GMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Guanylic acid (Guanosine 3'-monophosphate, 3'-GMP) is a positional isomer of the more commercially prevalent 5'-guanylic acid (a flavor enhancer).[1] While 5'-nucleotides are the primary products of de novo synthesis and energetic metabolism (e.g., GTP), 3'-GMP is the specific signature of RNA catabolism via cyclizing endonucleases (RNase T1/T2 families).[1]

This guide details the biological generation of the 3'-guanylate anion, its industrial isolation as a disodium salt (


)  for stability, and the analytical protocols required to differentiate it from its 5'-isomer in pharmaceutical and biochemical applications.[1]

Part 1: Chemical Identity & Biological Distinction

The "disodium salt" form (


) is the stable, crystalline reagent used in laboratory settings.[1] However, to understand its natural occurrence, one must look at the 3'-guanylate anion  generated intracellularly.[1]
The Isomerism Criticality

In drug development and metabolic profiling, distinguishing between 3'-GMP and 5'-GMP is non-trivial but essential, as they originate from opposing metabolic fluxes.[1]

Feature5'-Guanylic Acid (5'-GMP)3'-Guanylic Acid (3'-GMP)
Phosphate Position Carbon 5' of RiboseCarbon 3' of Ribose
Primary Origin De novo synthesis; Nuclease P1 activityRNA degradation (RNase T1/T2)
Biological Role RNA monomer precursor; Metabolic signalingCatabolic intermediate; Stress response product
Flavor Profile Intense Umami (Synergistic with MSG)Negligible flavor activity
Reagent Form Disodium Guanylate (E627)3'-GMP Disodium Salt (Research Grade)

Part 2: Mechanisms of Natural Occurrence

3'-GMP does not exist as a free pool for synthesis; it is strictly a degradation product . Its presence in an organism indicates active RNA turnover or specific stress responses involving ribonuclease activity.

The RNase T1/T2 Pathway (Fungal & Microbial)

The most abundant natural source of 3'-GMP is the enzymatic hydrolysis of RNA by Guanine-specific Ribonucleases , specifically RNase T1 (from Aspergillus oryzae) and the RNase T2 family.

Unlike mammalian pancreatic RNase A (which targets Pyrimidines C/U), RNase T1 specifically targets Guanosine (G) residues.[1]

Mechanism:

  • Transphosphorylation: The enzyme attacks the phosphodiester bond between the 3'-G and the 5'-OH of the adjacent nucleotide.

  • Cyclization: This forms a 2',3'-cyclic GMP intermediate .

  • Hydrolysis: The cyclic ring is opened specifically to yield the 3'-phosphate (3'-GMP), not the 5'-phosphate.[1]

The Alkaline Hydrolysis Pathway (Chemical/Artifactual)

In non-enzymatic conditions, such as high pH environments (alkaline lysis of cells), RNA degrades randomly.[1] The 2'-OH group of the ribose attacks the phosphodiester bond, forming a 2',3'-cyclic mixture which hydrolyzes to a mix of 2'-GMP and 3'-GMP . This is often observed in processed biological samples but is distinct from the enzymatic precision of RNase T1.

Visualization: The 3'-GMP Generation Pathway

The following diagram illustrates the specific enzymatic cleavage required to generate naturally occurring 3'-GMP.

RNA_Catabolism RNA Single-Stranded RNA (Guanosine Residues) CyclicInt Intermediate: 2',3'-Cyclic GMP RNA->CyclicInt Transphosphorylation (Cleavage at 3' side of G) GMP5 Comparison: 5'-GMP RNA->GMP5 Nuclease P1 Pathway (NOT 3'-GMP source) RNaseT1 Enzyme: RNase T1 (Aspergillus oryzae) RNaseT1->RNA Catalysis GMP3 Target Product: 3'-GMP (Anion) CyclicInt->GMP3 Specific Hydrolysis

Figure 1: Enzymatic pathway showing the specific generation of 3'-GMP via RNase T1, contrasting with the 5'-GMP pathway.[1]

Part 3: Isolation of the Disodium Salt

To obtain the 3'-Guanylic acid, disodium salt used in research, manufacturers utilize a controlled enzymatic digestion of Yeast RNA.[1]

Source Material: Saccharomyces cerevisiae (Yeast)

Yeast is the preferred industrial source due to its high RNA content (up to 20% of dry weight).[1]

Isolation Protocol (Industrial/Preparative Scale)
  • Extraction: Yeast biomass is lysed (autolysis or heat shock) to release RNA.[1]

  • Enzymatic Digestion:

    • Crucial Step: The RNA is treated with RNase T1 (or a crude T1-rich extract like Taka-Diastase).[1]

    • Conditions: pH 7.5, 37°C.[1][2][3]

    • Result: A mixture of 3'-nucleotides (3'-GMP, 3'-AMP, 3'-CMP, 3'-UMP).[1]

  • Separation (Ion Exchange):

    • The digest is passed through an anion-exchange resin (e.g., Dowex 1x8).[1]

    • Elution with dilute HCl separates the nucleotides based on charge. 3'-GMP elutes distinctly from other bases.[1]

  • Crystallization (Salt Formation):

    • The 3'-GMP fraction is neutralized with Sodium Hydroxide (NaOH) .[1]

    • Ethanol precipitation yields 3'-Guanylic acid, disodium salt .[1]

Part 4: Analytical Characterization (HPLC)

Distinguishing 3'-GMP from 5'-GMP is a critical quality attribute (CQA) in nucleotide research. Standard Reverse-Phase HPLC (RP-HPLC) with ion-pairing is the gold standard.[1]

Protocol: Isomeric Separation of GMP

Objective: Resolve 3'-GMP from 5'-GMP and 2'-GMP impurities.

ParameterSpecification
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A 100 mM Potassium Phosphate Buffer (pH 6.[1]0)
Mobile Phase B Mobile Phase A + 5% Methanol
Ion Pairing Agent 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) added to Buffer A
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Order 5'-GMP (Fastest) < 2'-GMP < 3'-GMP (Slowest)

Causality of Method:

  • Ion Pairing: The phosphate group on GMP is highly polar. Without TBAHS, GMP elutes in the void volume.[1] TBAHS masks the charge, increasing retention on the hydrophobic C18 chain.

  • Isomer Separation: The 3'-phosphate position creates a slightly different steric interaction with the stationary phase compared to the 5'-phosphate, resulting in distinct retention times.

Part 5: References

  • Gellert, M., et al. (1962).[1] Helix Formation by Guanylic Acid: Isomeric Differences. Proceedings of the National Academy of Sciences.[4] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 135398642 (3'-Guanylic acid). Retrieved from [Link][1]

Sources

3'-Guanylic acid, disodium salt vs 5'-Guanylic acid, disodium salt biological roles

Author: BenchChem Technical Support Team. Date: February 2026

Biological Roles, Enzymatic Specificity, and Analytical Differentiation

Executive Summary

While 3'-Guanylic acid (3'-GMP) and 5'-Guanylic acid (5'-GMP) share an identical molecular formula (


), their biological roles are diametrically opposed due to the regiospecificity of the phosphate group. 5'-GMP  is the biologically dominant isomer, serving as a universal anabolic precursor for RNA synthesis, a potent flavor enhancer (umami), and a precursor for the second messenger cGMP. In contrast, 3'-GMP  acts primarily as a catabolic product of RNA degradation (specifically via RNase T1 activity) and serves as a specialized substrate for 3'-nucleotidases. This guide delineates their mechanistic differences, signaling pathways, and protocols for analytical separation.

Part 1: Structural & Mechanistic Distinctions

The fundamental difference lies in the esterification site of the phosphoryl group on the ribose moiety. This positional isomerism dictates enzymatic recognition ("lock and key" fit).

Feature5'-Guanylic Acid (5'-GMP)3'-Guanylic Acid (3'-GMP)
Phosphate Position Carbon-5 of Ribose (Exocyclic)Carbon-3 of Ribose (Endocyclic ring)
Primary Biological Role Anabolic (RNA synthesis), Signaling, FlavorCatabolic (RNA breakdown product)
Enzymatic Recognition Kinases (GK), 5'-Nucleotidases, HGPRT3'-Nucleotidases, RNase T1
Thermodynamic Stability High energy potential (precursor to GTP)Stable hydrolysis product
Flavor Activity Strong Umami (Synergistic with Glutamate)Negligible / None
Structural Visualization

The 5' position extends away from the ribose ring, allowing it to fit into the ATP/GTP-binding pockets of kinases. The 3' position is sterically hindered within the sugar-phosphate backbone context, preventing it from acting as a substrate for standard kinases (e.g., Guanylate Kinase).

Part 2: Biological Roles & Signaling Pathways[4][5]

5'-Guanylic Acid: The Anabolic Driver

5'-GMP is central to cellular life. It is synthesized de novo from Inosine Monophosphate (IMP) or salvaged from Guanine.

  • RNA/DNA Synthesis: 5'-GMP is phosphorylated by Guanylate Kinase (GMPK) to GDP, and then to GTP. GTP is the direct substrate for RNA polymerase.

  • Signal Transduction (cGMP): 5'-GMP is the degradation product of cyclic GMP (cGMP) by phosphodiesterases (PDEs).[1] Conversely, GTP (derived from 5'-GMP) is cyclized by Guanylate Cyclase to form cGMP, a critical second messenger in vasodilation and phototransduction [1].[2]

  • Umami Signaling: 5'-GMP acts as an allosteric modulator of the T1R1/T1R3 G-protein coupled receptor (GPCR). It stabilizes the "closed" conformation of the receptor's Venus Flytrap domain when glutamate is bound, lowering the activation threshold and intensifying the savory sensation [2].

3'-Guanylic Acid: The Catabolic Marker

3'-GMP is rarely synthesized de novo; it appears almost exclusively via the enzymatic cleavage of RNA.

  • RNase T1 Specificity: The enzyme Ribonuclease T1 (EC 3.1.27.3) specifically cleaves single-stranded RNA at the 3' side of guanosine residues. The immediate product is a 2',3'-cyclic phosphate, which is further hydrolyzed to 3'-GMP [3]. This makes 3'-GMP a specific biomarker for G-specific RNA degradation.

  • 3'-Nucleotidase Activity: While mammals possess non-specific phosphatases, specific 3'-nucleotidases (EC 3.1.3.6) are prominent in plants and protozoa (e.g., Leishmania), where they salvage purines from host RNA. In mammals, cytosolic 5'(3')-nucleotidase (cN-II) can hydrolyze 3'-GMP, but with different kinetics compared to 5'-GMP [4].

Pathway Visualization (DOT)

The following diagram illustrates the divergent fates of Guanosine based on phosphorylation site.

G Guanosine Guanosine GMP5 5'-GMP (Anabolic) Guanosine->GMP5 HGPRT (Salvage) GMP5->Guanosine NT5 GTP GTP GMP5->GTP GK / NDPK GMP3 3'-GMP (Catabolic) GMP3->Guanosine NT3 RNA RNA Strand GTP->RNA Polymerase cGMP cyclic GMP GTP->cGMP GC RNA->GMP3 RNase T1 (Degradation) GK Guanylate Kinase RNaseT1 RNase T1 NT5 5'-Nucleotidase NT3 3'-Nucleotidase GC Guanylate Cyclase

Caption: Divergent metabolic pathways of 5'-GMP (Anabolic/Signaling) versus 3'-GMP (Catabolic/Salvage).

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Separation of Isomers

Separating 3'-GMP from 5'-GMP requires ion-pair chromatography because their pKa values are similar. The 3' isomer typically elutes after the 5' isomer on C18 columns due to slight differences in hydrophobicity and phosphate accessibility.

Objective: Quantify and separate 2', 3', and 5'-GMP isomers.

Reagents:

  • Buffer A: 20 mM Potassium Phosphate + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS), pH 6.0.

  • Buffer B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-Aq), 5 µm, 250 x 4.6 mm.

Workflow:

  • Equilibration: Run 98% Buffer A / 2% Buffer B for 15 minutes at 1.0 mL/min.

  • Sample Prep: Dissolve disodium salts in Mobile Phase A (1 mg/mL). Filter through 0.22 µm PVDF.

  • Gradient:

    • 0-5 min: Isocratic 2% B.

    • 5-20 min: Linear gradient to 15% B.

    • 20-25 min: Hold 15% B.

  • Detection: UV Absorbance at 254 nm.

Expected Results:

  • 5'-GMP: Retention time ~8-10 min.

  • 3'-GMP: Retention time ~12-14 min (Elutes later due to ion-pairing interaction differences).

Protocol B: Enzymatic Differentiation Assay

This protocol uses enzyme specificity to identify the isomer in an unknown sample.

Principle: Snake venom 5'-nucleotidase hydrolyzes only 5'-GMP. 3'-nucleotidase (from Rye germ) hydrolyzes only 3'-GMP.

  • Prepare Substrate: 100 µM solution of the unknown GMP salt in Tris-HCl buffer (pH 7.5, 10 mM MgCl2).

  • Aliquot: Split into two tubes (Tube A and Tube B).

  • Add Enzyme:

    • Tube A: Add 5 units of 5'-Nucleotidase (EC 3.1.3.5).

    • Tube B: Add 5 units of 3'-Nucleotidase (EC 3.1.3.6).

  • Incubate: 37°C for 30 minutes.

  • Measure Phosphate: Use Malachite Green Phosphate Assay.

    • High Phosphate in Tube A: Confirms 5'-GMP.

    • High Phosphate in Tube B: Confirms 3'-GMP.

Part 4: Implications for Drug Development[4]

Nucleotide Analogs & Stability

In therapeutic nucleotide design (e.g., antiviral prodrugs), the 5'-position is often modified to bypass the first phosphorylation step (the rate-limiting step).

  • 3'-Blocking: Introducing a 3'-modification (or using 3'-GMP analogs) can terminate chain elongation in viral replication (similar to AZT mechanism, though AZT is a 3'-azido).

  • Stability: 3'-GMP is resistant to 5'-exonucleases, making 3'-linkages useful for stabilizing aptamers or siRNA against serum degradation.

Immunosuppression Targets

Drugs like Mycophenolate Mofetil inhibit Inosine Monophosphate Dehydrogenase (IMPDH), blocking the de novo synthesis of 5'-GMP [5]. This selectively inhibits T-cell and B-cell proliferation, which rely heavily on the de novo pathway rather than the salvage pathway. 3'-GMP levels are generally unaffected by this, serving as a potential negative control in metabolic profiling of these drugs.

References

  • Francis, S. H., et al. (2010). "cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action." Pharmacological Reviews, 62(3), 525-563. Link

  • Zhang, F., et al. (2008). "Molecular mechanism for the umami taste synergism." Proceedings of the National Academy of Sciences, 105(52), 20930-20934. Link

  • Steyaert, J. (1997). "A decade of protein engineering on ribonuclease T1: atomic mutagenesis." European Journal of Biochemistry, 247(1), 1-11. Link

  • Pesi, R., et al. (1994). "Regulation of the cytosolic 5'-nucleotidase/nucleoside phosphotransferase from rat heart." Journal of Molecular and Cellular Cardiology, 26(12), 1625-1632. Link

  • Allison, A. C., & Eugui, E. M. (2000). "Mycophenolate mofetil and its mechanisms of action." Immunopharmacology, 47(2-3), 85-118. Link

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The Unseen Engine of RNA Turnover: A Technical Guide to the Role of 3'-GMP Disodium Salt in RNA Metabolism and Function

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of RNA biology, the lifecycle of an RNA molecule is as critical as its functional role. While much focus is placed on the synthesis and activity of RNA, the processes of its degradation and the resulting metabolic products are fundamental to cellular homeostasis and gene regulation. This technical guide delves into the pivotal, yet often overlooked, role of 3'-Guanosine Monophosphate (3'-GMP), a key intermediate in RNA catabolism. We will explore its generation through enzymatic cleavage of RNA, its subsequent metabolic fate, and its utility as a powerful tool in biochemical and structural studies. This document will provide researchers and drug development professionals with a comprehensive understanding of 3'-GMP's significance, moving beyond its perception as a mere degradation product to recognizing its importance in the broader context of RNA metabolism and as a subject of scientific inquiry.

Introduction: Beyond the Central Dogma - The Criticality of RNA Turnover

The flow of genetic information from DNA to RNA to protein is a foundational concept in molecular biology. However, this linear pathway is dynamically regulated at every step. The cellular concentration of any given RNA is a tightly controlled equilibrium between its synthesis (transcription) and its degradation. RNA decay is not a random process of destruction but a sophisticated surveillance and quality control mechanism that eliminates damaged, misfolded, or no longer needed RNA molecules. This process ensures the fidelity of gene expression and allows for rapid adaptation to changing cellular needs.

At the heart of RNA catabolism are ribonucleases (RNases), a diverse class of enzymes that cleave the phosphodiester bonds of RNA. The cleavage of RNA by many of these enzymes results in the generation of ribonucleoside 3'-monophosphates, including 3'-Guanosine Monophosphate (3'-GMP). While its isomer, 5'-GMP, is a well-known precursor for RNA synthesis, the role and fate of 3'-GMP are less commonly discussed but equally important for a complete understanding of RNA metabolism.

This guide will illuminate the journey of 3'-GMP, from its creation as a product of RNA decay to its eventual recycling or excretion, and will highlight its applications as a research tool to probe the very enzymes that produce it.

The Genesis of 3'-GMP: A Product of Ribonucleolytic Activity

3'-GMP is not synthesized de novo in the same manner as its 5'-isomer. Instead, it is a direct product of the hydrolytic action of various endo- and exoribonucleases on RNA molecules.

The Mechanism of Ribonuclease Action

Many ribonucleases, such as the well-studied Ribonuclease A and Ribonuclease T1, employ a two-step mechanism that proceeds through a 2',3'-cyclic monophosphate intermediate.

  • Transesterification: The 2'-hydroxyl group of a ribose sugar acts as a nucleophile, attacking the adjacent phosphorus atom in the phosphodiester backbone. This results in the cleavage of the RNA chain and the formation of a 2',3'-cyclic monophosphate at the new 3'-terminus of the upstream fragment.

  • Hydrolysis: A water molecule, activated by the enzyme, then hydrolyzes the 2',3'-cyclic phosphate. This hydrolysis can yield either a 2'- or a 3'-monophosphate. For many guanine-specific ribonucleases, such as Ribonuclease T1, the final product is predominantly the 3'-monophosphate, in this case, 3'-GMP.[1]

The following diagram illustrates this enzymatic process:

RNA_Cleavage_to_3GMP RNA_Substrate RNA Substrate (Guanosine residue) Cyclic_Intermediate 2',3'-Cyclic GMP Intermediate RNA_Substrate->Cyclic_Intermediate Transesterification (RNase T1) Product 3'-GMP Cyclic_Intermediate->Product Hydrolysis

Caption: General mechanism of RNA cleavage by Ribonuclease T1, leading to the formation of 3'-GMP.

Key Enzymes Producing 3'-Mononucleotides

A variety of ribonucleases contribute to the cellular pool of 3'-mononucleotides. These enzymes exhibit different substrate specificities and play diverse roles in RNA processing and degradation.

Enzyme FamilyExample(s)Role
Ribonuclease A Superfamily Bovine Pancreatic Ribonuclease AGeneral RNA degradation
Ribonuclease T1 Family Aspergillus oryzae Ribonuclease T1Guanine-specific RNA cleavage
Ribonuclease T2 Family RNase I in E. coliRNA hydrolysis, generating 2',3'-cNMPs
3'-5' Exoribonucleases Coronavirus ExoNRNA proofreading and degradation

The Metabolic Fate of 3'-GMP: A Journey of Recycling and Catabolism

Once generated, 3'-GMP does not typically accumulate in the cell. Instead, it enters a well-defined metabolic pathway that ensures the recycling of its constituent parts or their eventual excretion. Unlike cyclic GMP (cGMP), which is synthesized from GTP and acts as a crucial second messenger in numerous signaling pathways, 3'-GMP does not have a recognized signaling function.[2][3][4][5] Its role is primarily that of a metabolic intermediate.

The catabolism of 3'-GMP proceeds through the following key steps, as illustrated in the diagram below:

  • Dephosphorylation: The first step is the removal of the phosphate group from the 3' position of the ribose sugar. This reaction is catalyzed by a class of enzymes known as 3'-nucleotidases or phosphatases .[1][2] This yields the nucleoside guanosine .

  • Phosphorolysis: The glycosidic bond between the guanine base and the ribose sugar is then cleaved by the enzyme purine nucleoside phosphorylase (PNP) . This releases the free purine base, guanine , and ribose-1-phosphate .

  • Deamination and Oxidation: Guanine is subsequently deaminated by guanine deaminase to form xanthine . Xanthine is then oxidized by xanthine oxidase to uric acid , which is the final product of purine degradation in humans and is excreted in the urine.[6]

GMP_Catabolism cluster_rna_decay RNA Degradation cluster_catabolism Purine Catabolism RNA RNA Three_GMP 3'-GMP RNA->Three_GMP Ribonucleases (e.g., RNase T1) Guanosine Guanosine Three_GMP->Guanosine 3'-Nucleotidase / Phosphatase Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Guanine->Xanthine Guanine Deaminase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: The metabolic pathway for the catabolism of 3'-GMP.

3'-GMP Disodium Salt as a Tool in Research and Development

The properties of 3'-GMP make its disodium salt a valuable reagent in various research and drug development applications. Its primary use is in the study of ribonuclease activity and structure.

Probing Enzyme Active Sites and Kinetics

As a product of ribonuclease-mediated RNA cleavage, 3'-GMP can be used to study the kinetics of these enzymes. It can act as a competitive inhibitor for the binding of the RNA substrate to the enzyme's active site.[7][8] By measuring the degree of inhibition at various concentrations of 3'-GMP, researchers can determine key kinetic parameters, such as the inhibition constant (Ki), which provides insights into the enzyme's affinity for its product.

Table of Kinetic Parameters for Ribonuclease-3'-GMP Interactions:

EnzymeLigandMethodAssociation Rate Constant (k_on)Dissociation Rate Constant (k_off)Equilibrium Association Constant (Ka)
Ribonuclease T13'-GMPTemperature-Jump RelaxationpH-dependentpH-dependentKa > k_on/k_off
Ribonuclease StGuanosine 2',3'-cyclic phosphateSpectrophotometrykcat = 1.6 s⁻¹Km = 0.25 mM-

Note: The data for Ribonuclease T1 indicates a complex binding mechanism.[9] The values for Ribonuclease St are for the hydrolysis of the cyclic intermediate that produces 3'-GMP.

Structural Biology of RNA-Protein Complexes

3'-GMP is frequently used in the structural elucidation of ribonucleases and other RNA-binding proteins through X-ray crystallography and NMR spectroscopy.[10][11] Co-crystallizing a ribonuclease with 3'-GMP allows for the precise mapping of the active site and the identification of the amino acid residues involved in substrate recognition and catalysis. The 3'-GMP molecule acts as a stable mimic of the product-bound state of the enzyme, providing a static snapshot of a dynamic process. The Protein Data Bank (PDB) contains numerous structures of ribonucleases complexed with 3'-GMP, which have been instrumental in our understanding of their mechanism of action.[12]

Experimental Protocols

The following protocols provide standardized methods for the investigation of ribonuclease activity and the quantification of 3'-GMP.

Protocol for a General Ribonuclease Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of a ribonuclease by quantifying the release of acid-soluble oligonucleotides, which include 3'-mononucleotides.

Principle: Ribonucleases digest high molecular weight RNA into smaller, acid-soluble fragments. The reaction is stopped by the addition of an acidic solution, which precipitates the undigested RNA. The concentration of the soluble fragments in the supernatant, which includes 3'-GMP, is then measured by UV absorbance at 260 nm.

Materials:

  • Ribonuclease enzyme solution of unknown activity

  • Yeast RNA (1% w/v) in 0.1 M sodium acetate buffer, pH 5.0

  • 0.1 M Sodium acetate buffer, pH 5.0

  • Uranyl acetate-perchloric acid solution (0.75% uranyl acetate in 25% perchloric acid)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare serial dilutions of the ribonuclease solution in 0.1 M sodium acetate buffer, pH 5.0.

  • For each dilution and a buffer-only blank, pipette 1.0 mL into separate microcentrifuge tubes.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding 1.0 mL of the pre-warmed 1% yeast RNA solution to each tube at timed intervals.

  • Incubate each reaction for exactly 10 minutes at 37°C.

  • Stop the reaction by adding 1.0 mL of the uranyl acetate-perchloric acid solution. Vortex immediately.

  • Incubate the tubes on ice for 15 minutes to allow for the complete precipitation of undigested RNA.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer a defined volume of the clear supernatant to a new tube and dilute it with water to bring the absorbance into the linear range of the spectrophotometer (e.g., dilute 100 µL into 900 µL of water).

  • Measure the absorbance of the diluted supernatant at 260 nm against a blank prepared from the buffer-only reaction.

Data Analysis: The increase in A260 is proportional to the ribonuclease activity. A standard curve can be generated using a ribonuclease of known activity to quantify the activity of the unknown sample.

Protocol for Quantification of 3'-GMP in a Biological Sample by HPLC

This protocol is adapted from methods used for the quantification of other nucleotides and can be optimized for 3'-GMP.[13][14][15]

Principle: Cellular metabolites are extracted and separated by reverse-phase high-performance liquid chromatography (HPLC). The concentration of 3'-GMP is determined by comparing its peak area to that of a known standard, detected by UV absorbance.

Materials:

  • Cell pellet from culture

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 65% ethanol)

  • 3'-GMP disodium salt standard

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: 10 mM Ammonium acetate in methanol

Procedure:

  • Extraction:

    • Wash the cell pellet with ice-cold PBS and centrifuge.

    • Resuspend the pellet in a small volume of ice-cold PBS and heat at 100°C for 5 minutes to inactivate nucleases.

    • Add ice-cold ethanol to a final concentration of 65% and vortex vigorously.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the nucleotides. Repeat the extraction on the pellet and pool the supernatants.

    • Dry the pooled supernatant using a vacuum concentrator.

  • Sample Preparation:

    • Resuspend the dried extract in a defined volume of mobile phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Prepare a standard curve by making serial dilutions of the 3'-GMP standard in mobile phase A.

    • Inject the standards and the prepared sample onto the HPLC system.

    • Separate the nucleotides using a gradient of mobile phase B (e.g., a linear gradient from 1% to 25% B over 20 minutes).

    • Detect the eluting nucleotides by UV absorbance at 253 nm.

  • Data Analysis:

    • Identify the 3'-GMP peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of 3'-GMP in the sample by integrating the peak area and comparing it to the standard curve.

    • Normalize the amount of 3'-GMP to the initial cell number or total protein concentration of the sample.

Conclusion and Future Perspectives

3'-Guanosine monophosphate, in its disodium salt form, is more than just a byproduct of RNA degradation. It represents a key metabolic intermediate that provides a window into the dynamic processes of RNA turnover. A thorough understanding of its generation and fate is essential for a complete picture of RNA metabolism. Furthermore, its utility as a research tool in enzymology and structural biology underscores its importance to the scientific community.

As our understanding of the intricate regulation of gene expression continues to grow, so too will our appreciation for the nuanced roles of molecules like 3'-GMP. Future research may uncover novel regulatory functions or therapeutic applications related to the enzymes that metabolize 3'-GMP. For researchers and drug developers, a solid grasp of the fundamentals presented in this guide will be invaluable in navigating the complex and exciting field of RNA biology.

References

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  • Ševčík, J., Hlinková, V., & Urbániková, Ľ. (n.d.). Complex of Ribonuclease Sa2 with 3`-GMP and 2´, 3´-GCPT.
  • Petrova, O. E., & Sauer, K. (2016). High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP. Methods in Molecular Biology, 1657, 35-46.
  • Taheri, M. R., Wickremasinghe, R. G., & Hoffbrand, A. V. (1981). Alternative metabolic fates of thymine nucleotides in human cells. Biochemical Journal, 194(2), 451–461.
  • Witzel, H., & Barnard, E. A. (1962). The Kinetics of Ribonuclease Action on Cytidine-2′,3′-cyclic Phosphate.
  • Taheri, M. R., Wickremasinghe, R. G., & Hoffbrand, A. V. (1981). Alternative metabolic fates of thymine nucleotides in human cells. Biochemical Journal, 194(2), 451–461.
  • Okada, H., & Lieberman, I. (1964). Structural and mechanistic insights into guanylylation of RNA-splicing ligase RtcB joining RNA between 3′-terminal phosphate and 5′-OH. Proceedings of the National Academy of Sciences, 109(38), 15282-15287.
  • Wikipedia. (n.d.). Polynucleotide 3'-phosphatase. Retrieved from [Link]

  • Petrova, O. E., & Sauer, K. (2016). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Methods in Molecular Biology, 1657, 35-46.
  • El-Tayeb, A., Iqbal, J., & Müller, C. E. (2014). Therapeutic potentials of ecto-nucleoside triphosphate diphosphohydrolase, ecto-nucleotide pyrophosphatase/phosphodiesterase, ecto-5'-nucleotidase, and alkaline phosphatase inhibitors. Medicinal research reviews, 34(4), 703-746.
  • GENERAL HPLC METHODS. (n.d.).
  • Hara, Y., Katsutani, T., Kobayashi, H., & Suzuki, M. (2015). RNase Po1 complexed with 3'GMP. RCSB PDB. Retrieved from [Link]

  • Lanznaster, D., Dal-Cim, T., Piermartiri, T. C., & Tasca, C. I. (2016). Guanine-based purines catabolism. GTP, GDP and GMP are hydrolyzed...
  • Musso, R. E., & Glassman, E. (1974). Effect of Cyclic Guanosine 3′,5′-Monophosphate on the Synthesis of Enzymes Sensitive to Catabolite Repression in Intact Cells of Escherichia coli. Journal of Bacteriology, 119(3), 980–984.
  • Marondedze, C., Groen, A. J., Thomas, L., Lilley, K. S., & Gehring, C. (2016). In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants. Frontiers in Plant Science, 7, 623.
  • Mathews, C. K. (2014). Deoxyribonucleotides as genetic and metabolic regulators. The FASEB Journal, 28(8), 3230-3239.
  • National Center for Biotechnology Information. (n.d.). 3'-Gmp. PubChem. Retrieved from [Link]

  • Williams, S. J., Sornaraj, P., de la Concepcion, J. C., Ve, T., & Bernoux, M. (2012). A nucleotide phosphatase activity in the nucleotide binding domain of an orphan resistance protein from rice. The Journal of biological chemistry, 287(14), 11015-11024.
  • Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Methods in Molecular Biology, 1657, 35-46.
  • Wikipedia. (n.d.). Cyclic guanosine monophosphate. Retrieved from [Link]

  • Taylor, F. L., Johnson, R., & Mizrahi, V. (2020). Substrate cooperativity shapes competitive inhibitor responses in mycobacterial inosine 5′-monophosphate dehydrogenase. Journal of Biological Chemistry, 295(18), 6062-6071.
  • Sarma, G. N., et al. (2019). Guanosine monophosphate (GMP) synthase catalyses the conversion of...
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  • George, W. J., Polson, J. B., O'Toole, A. G., & Goldberg, N. D. (1970). Guanosine 3′:5′-Cyclic Monophosphate and the Action of Insulin and Acetylcholine. Proceedings of the National Academy of Sciences, 66(2), 398–403.
  • Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP.
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  • Wikipedia. (n.d.). Guanosine monophosphate. Retrieved from [Link]

  • de Jonge, H. R., van den Berghe, N., & de Ridder, M. A. (1998). Inhibition by guanosine cyclic monophosphate (cGMP) analogues of uptake of [(3)H]3',5'-cGMP without stimulation of ATPase activity in human erythrocyte inside-out vesicles. British journal of pharmacology, 123(8), 1597-1603.
  • metabolic profiling of patient-derived organoids reveals nucleotide synthesis as a metabolic vulnerability in malignant rhabdoid tumors. (2024). PMC.
  • Wacker, A., & Rentmeister, A. (2025). Structural Biology of RNA and Protein-RNA Complexes after AlphaFold3. Chembiochem : a European journal of chemical biology.
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  • Structural Characterization of Protein–Nucleic Acid Complexes: An Overview of the Recent Innovation in the Analytic Methods. (2022). MDPI.
  • ResearchGate. (n.d.). Intracellular nucleotide concentrations. (a) Intracellular ATP levels... | Download Scientific Diagram. Retrieved from [Link]

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3'-Guanylic Acid (3'-GMP), Disodium Salt: Emerging Roles in Non-Canonical Signaling and RNA Metabolism

[1]

Executive Summary

While 3',5'-cyclic GMP (cGMP) and 5'-GMP are canonically recognized for their roles in vasodilation and energy metabolism respectively, 3'-Guanylic acid (3'-GMP) has emerged as a critical intermediate in the 2',3'-cyclic nucleotide signaling pathway .[1] This guide details the biochemical utility of 3'-GMP disodium salt (CAS 6027-83-4) not merely as a degradation product, but as a functional biomarker for RNA decay, a substrate for 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), and a precursor in the cytoprotective guanosine pathway.[1]

Part 1: Chemical Identity & Signaling Context

The Structural Distinction

In precision research, confusing isomers leads to failed assays. 3'-GMP is structurally distinct from the canonical signaling molecule 3',5'-cGMP and the metabolic building block 5'-GMP.[1]

Feature3'-Guanylic Acid (3'-GMP) 5'-Guanylic Acid (5'-GMP) 3',5'-cyclic GMP (cGMP)
Phosphate Position 3'-hydroxyl of ribose5'-hydroxyl of riboseCyclic bond between 3' and 5'
Primary Origin Hydrolysis of 2',3'-cGMP; RNA degradation (RNase T1)De novo synthesis; GTP hydrolysisGuanylyl cyclase activity (NO pathway)
Signaling Role Non-canonical: RNA damage marker, Guanosine precursorMetabolic (Energy), Umami tasteCanonical Second Messenger (PKG activation)
Key Enzyme Interaction CNPase (Product), 5'-Nucleotidase (Substrate)GMP Synthase, IMP DehydrogenasePDE5 (Substrate), PKG (Ligand)
The 2',3'-cGMP-Guanylate-Guanosine Axis

Recent physiological studies have delineated a "2',3'-cGMP-guanosine pathway" where 3'-GMP acts as the obligate bridge.[1]

  • Generation: During cellular stress or RNA turnover, RNases (like RNase I in bacteria or IRE1 in eukaryotes) cleave RNA, generating 2',3'-cyclic phosphates (including 2',3'-cGMP).[1]

  • Conversion: The enzyme CNPase (2',3'-cyclic nucleotide 3'-phosphodiesterase) specifically hydrolyzes the cyclic bond to yield 3'-GMP (and 2'-GMP).[1][2]

  • Resolution: 3'-GMP is dephosphorylated to Guanosine , a nucleoside with potent tissue-protective and immunomodulatory properties.[1]

Scientific Insight: 3'-GMP levels are a direct readout of CNPase activity and non-canonical RNA decay signaling.

Part 2: Mechanistic Pathways & Visualization

Pathway Diagram: The Non-Canonical Purine Signaling Axis

The following diagram illustrates the flow from RNA degradation to cytoprotection, highlighting 3'-GMP's central role.[1]

Gcluster_0Cellular Stress / RNA DecayRNACellular RNARNaseRNase T1 / RNase I(Endonucleases)RNA->RNase Cleavagec23GMP2',3'-cGMP(Cyclic Intermediate)RNase->c23GMP Generates cyclic endsCNPaseCNPase(Phosphodiesterase)c23GMP->CNPase HydrolysisGMP33'-GMP(Target Analyte)CNPase->GMP3 Specificity for 2',3' bondNucNucleotidasesGMP3->Nuc DephosphorylationGuanosineGuanosine(Bioactive Nucleoside)Nuc->GuanosineProtectionCytoprotection &Immune ModulationGuanosine->Protection Purinergic Signaling

Figure 1: The metabolic cascade transforming RNA decay products into cytoprotective guanosine via the 3'-GMP intermediate.[1][3][4]

Part 3: Experimental Applications & Protocols

Application: CNPase Activity Assay

CNPase is a myelin-associated enzyme often used as a marker for oligodendrocytes. 3'-GMP is the specific product of its action on 2',3'-cGMP.[1]

Objective: Quantify CNPase kinetics by measuring the accumulation of 3'-GMP.

Reagents:

  • Substrate: 2',3'-cGMP (1 mM stock).

  • Standard: 3'-Guanylic acid, disodium salt (Sigma/Merck or equivalent, >98% purity).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2.[1]

  • Enzyme: Recombinant CNPase or tissue homogenate.

Protocol:

  • Preparation: Dissolve 3'-GMP disodium salt in water to create a standard curve (0–100 µM).

  • Reaction: Incubate 10 µg of protein extract with 200 µM 2',3'-cGMP in reaction buffer at 37°C for 15 minutes.

  • Termination: Stop reaction with 0.1 M HCl or by heating to 95°C for 3 minutes.

  • Detection (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: 100 mM Potassium Phosphate (pH 6.0) with 1% Methanol.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Analysis: 3'-GMP elutes after 2',3'-cGMP but before guanosine.[1] Use the disodium salt standard to confirm retention time (~5-7 min depending on column length).[1]

Application: RNase Contamination Profiling

Because 3'-GMP is generated by specific RNases (like RNase T1) that cleave at guanosine residues leaving a 3'-phosphate, it serves as a forensic marker for specific RNA degradation pathways in cell culture supernatants.[1]

Workflow:

  • Isolate low-molecular-weight fraction (<3 kDa) from cell culture media using centrifugal filters.[1]

  • Spike with 3'-GMP disodium salt (internal standard, heavy isotope labeled if available, otherwise use external calibration).

  • Analyze via LC-MS/MS (MRM mode transitions: m/z 364 → 152 for guanine base).[1]

  • Interpretation: Elevated 3'-GMP relative to 5'-GMP indicates active extracellular RNase or cell lysis releasing 2',3'-cyclic intermediates.[1]

Part 4: Critical Considerations for Drug Development

Solubility and Stability
  • Formulation: The disodium salt form renders 3'-GMP highly water-soluble (>50 mg/mL).[1]

  • pH Sensitivity: Unlike 5'-GMP, the 3'-phosphate group is more susceptible to acid hydrolysis at high temperatures.[1] Store stock solutions (10 mM) at -20°C in buffered conditions (pH 7.0–8.0).

  • Interference: High levels of 3'-GMP can inhibit certain nucleotidases competitively.[1] In drug screening for purinergic signaling modulators, 3'-GMP must be controlled as a variable.[1]

Immune Modulation (TLR7/8)

Recent evidence suggests that degradation products of RNA (including guanosine-rich oligomers ending in 3'-phosphates) can modulate Toll-like Receptor 7 (TLR7) sensing.[1] While 5'-GMP is often inert in this context, 3'-GMP containing motifs can act as "resolution" signals or, conversely, weak agonists depending on the oligomer length.[1]

References

  • Jackson, E. K., et al. (2019).[1] "The 2',3'-cGMP-guanosine pathway: a new mechanism of tissue protection."[1] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[1][3] Link[1][3]

  • Duggal, Y., et al. (2020).[1][5] "Insights into the Metabolism, Signaling, and Physiological Effects of 2',3'-Cyclic Nucleotide Monophosphates." Journal of Molecular Biology. Link

  • Gao, S., et al. (2025).[1][3] "ZUGC-RNA degradation generates immunosuppressor to evade immune responses in eukaryotes."[1][3][4] bioRxiv. Link[1]

  • Sigma-Aldrich. "Product Specification: Guanosine 3'-monophosphate disodium salt."[1] Link

  • MedChemExpress. "3'-GMP Disodium Salt Product Information." Link

Biosynthesis and degradation pathways of 3'-Guanylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Generation, Metabolism, and Analytical Characterization

Executive Summary

3'-Guanylic acid (3'-GMP) is a purine ribonucleotide distinct from its biologically ubiquitous isomer, 5'-GMP. While 5'-GMP is the primary intermediate in de novo purine biosynthesis and the active form for RNA polymerization, 3'-GMP is almost exclusively a product of RNA catabolism . It is generated through the specific enzymatic cleavage of phosphodiester bonds at the 3'-side of guanosine residues, primarily by fungal and bacterial ribonucleases (e.g., RNase T1).[1][2]

This guide details the biochemical generation of 3'-GMP, its metabolic degradation via 3'-nucleotidases, and the precise analytical methodologies required to differentiate it from 5'-GMP in complex biological matrices.

Part 1: Biogeneration Pathways (The "Biosynthesis")

Unlike 5'-GMP, there is no direct de novo biosynthetic pathway for 3'-GMP from simple precursors (like PRPP). 3'-GMP is "biosynthesized" via the hydrolytic cleavage of RNA .

The RNase T1 Mechanism

The primary route for high-purity 3'-GMP production is the digestion of single-stranded RNA by Ribonuclease T1 (EC 3.1.27.3) , typically derived from Aspergillus oryzae.[3]

  • Specificity: RNase T1 specifically targets the phosphodiester bond between 3'-guanylic residues and the 5'-hydroxyl of the adjacent nucleotide.[2]

  • Mechanism: The reaction proceeds in two strictly coupled steps involving acid-base catalysis (His40, Glu58, His92 triad):

    • Transesterification: The 2'-oxygen of the guanosine ribose attacks the 3'-phosphorus, displacing the 5'-leaving group of the downstream nucleotide. This forms a 2',3'-cyclic GMP (cGMP) intermediate.

    • Hydrolysis: The enzyme activates a water molecule to attack the cyclic phosphate, specifically opening the ring to yield the 3'-phosphate .

Pathway Visualization: RNA to 3'-GMP

The following diagram illustrates the specific cleavage and intermediate states.

G Figure 1: Biogeneration of 3'-GMP via RNase T1 mediated hydrolysis. RNA Single-Stranded RNA (Poly-G regions) Inter Intermediate: Guanosine 2',3'-cyclic phosphate (>pG) RNA->Inter Step 1: Transesterification (Cleavage at 3' of G) Oligo Oligonucleotides (5'-OH termini) RNA->Oligo Byproduct RNaseT1 Enzyme: RNase T1 (Aspergillus oryzae) RNaseT1->RNA Product Product: 3'-Guanylic Acid (3'-GMP) Inter->Product Step 2: Hydrolysis (Ring Opening)

Figure 1: Biogeneration of 3'-GMP via RNase T1 mediated hydrolysis.[2][3][4][5][6][7][8][9][10][11][12][13]

Part 2: Degradation and Metabolic Fate

Once generated, 3'-GMP does not typically re-enter RNA synthesis directly. It must be salvaged or degraded.

Hydrolysis via 3'-Nucleotidase

The committed step in 3'-GMP degradation is the removal of the phosphate group.

  • Enzyme: 3'-Nucleotidase (EC 3.1.3.6) . Unlike non-specific phosphatases, this enzyme shows high specificity for 3'-mononucleotides.

  • Reaction:

    
    
    
  • Plant Relevance: 3'-nucleotidases are highly active in plants (e.g., germinating seeds) and some protozoa (e.g., Leishmania), serving as a salvage mechanism to recover nucleosides from RNA turnover.

Downstream Catabolism

Following conversion to Guanosine, the pathway converges with standard purine catabolism:

  • Guanosine

    
     Guanine:  Catalyzed by Purine Nucleoside Phosphorylase (PNP) .
    
  • Guanine

    
     Xanthine:  Catalyzed by Guanine Deaminase .
    
  • Xanthine

    
     Uric Acid:  Catalyzed by Xanthine Oxidase  (in humans/primates).
    
Pathway Visualization: Degradation Logic

Degradation Figure 2: Metabolic fate of 3'-GMP: Degradation vs. Salvage. GMP3 3'-GMP Guanosine Guanosine GMP3->Guanosine 3'-Nucleotidase (EC 3.1.3.6) Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Guanine->Xanthine Guanine Deaminase GMP5 5'-GMP (Salvage Pool) Guanine->GMP5 HGPRT (Salvage) UricAcid Uric Acid (Excretion) Xanthine->UricAcid Xanthine Oxidase

Figure 2: Metabolic fate of 3'-GMP: Degradation vs. Salvage.[2][3][4][5][6][7][8][9][10][11][12][14]

Part 3: Analytical Differentiation (3'-GMP vs. 5'-GMP)

Distinguishing 3'-GMP from 5'-GMP is critical in drug development (e.g., oligonucleotide impurity analysis) and metabolic profiling.

HPLC Separation Characteristics

Reversed-Phase HPLC (RP-HPLC) with ion-pairing agents is the industry standard. 3'-GMP generally elutes later than 5'-GMP due to the conformational differences in the ribose phosphate interaction with the stationary phase.

Table 1: Comparative Analytical Properties

Feature3'-GMP5'-GMP
Origin RNA degradation (RNase T1/T2)De novo biosynthesis / DNA breakdown
Elution Order (C18) Retained longer (typically)Elutes earlier
UV Max (

)
253 nm (pH 7)253 nm (pH 7)
Enzymatic Sensitivity Resistant to 5'-nucleotidase (snake venom)Hydrolyzed by 5'-nucleotidase
Flavor Profile Weak/NeutralStrong Umami (Flavor Enhancer)

Part 4: Experimental Protocols

Protocol A: Enzymatic Production of 3'-GMP from Yeast RNA

Objective: Generate high-purity 3'-GMP for use as an analytical standard.

Reagents:

  • Substrate: High molecular weight Yeast RNA (10 mg/mL in water).

  • Enzyme: RNase T1 (from Aspergillus oryzae), 1000 Units/mL.

  • Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5.

  • Stop Solution: 0.1 M HCl or Phenol/Chloroform.

Workflow:

  • Dissolution: Dissolve 100 mg Yeast RNA in 10 mL of Buffer. Vortex until fully solubilized.

  • Digestion: Add 50

    
    L of RNase T1 (approx. 50 units).
    
  • Incubation: Incubate at 37°C for 2 hours .

    • Note: RNase T1 is heat stable, but 37°C is optimal for specific cleavage without non-specific degradation.

  • Termination: Stop reaction by lowering pH to 3.0 with HCl or by phenol extraction to remove the enzyme.

  • Purification: Isolate 3'-GMP via Ion-Exchange Chromatography (Dowex 1x8 formate form) or Preparative HPLC.

Protocol B: HPLC Analysis and Separation

Objective: Quantify 3'-GMP and separate it from 5'-GMP and other isomers.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 5.8) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS - Ion pairing agent).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[15]

Gradient Profile:

  • 0-5 min: 2% B (Isocratic hold).

  • 5-20 min: Linear gradient to 15% B.

  • 20-25 min: Wash at 50% B.

Validation Criteria:

  • Resolution (

    
    ):  Must be > 1.5 between 5'-GMP and 3'-GMP peaks.
    
  • Tailing Factor: < 1.3 for the 3'-GMP peak (TBAHS concentration may be adjusted to improve peak shape).

References

  • Mechanism of RNase T1: Steyaert, J. (1997). A decade of protein engineering on ribonuclease T1: atomic mutagenesis of the active site. European Journal of Biochemistry. Link

  • 3'-Nucleotidase Characterization: Drummond, G. I., et al. (1961). Ribonucleoside 2',3'-Cyclic Phosphate Diesterase Activity in Higher Plants. Journal of Biological Chemistry. Link

  • HPLC Separation of Nucleotides: Coulier, L., et al. (2006). Simultaneous quantitative analysis of metabolites using ion-pair liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry. Link

  • RNase T1 Product Specificity: Thermo Fisher Scientific. RNase T1 Specifications and Applications. Link

  • Purine Catabolism: Voet, D., & Voet, J. G. (2011). Biochemistry. Wiley. (Chapter: Nucleotide Metabolism).[4][16] Link

Sources

3'-GMP Disodium Salt: Mechanistic Interactions and Structural Applications in Protein Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biochemical utility and interaction profile of Guanosine 3'-monophosphate (3'-GMP) disodium salt , a specific ribonucleotide isomer distinct from its more common 5'-GMP and cyclic counterparts (cGMP). While often overlooked as merely a degradation intermediate, 3'-GMP serves as a critical product inhibitor and structural probe for ribonuclease enzymes (specifically RNase T1 family) and a specific substrate for 3'-nucleotidases. This guide details its physicochemical properties, mechanistic binding modes ("in-form" vs. "out-form"), and protocols for its use in enzyme kinetics and X-ray crystallography.

Physicochemical Profile & Stability

3'-GMP Disodium Salt (CAS: 6027-83-4) is the disodium salt of guanosine-3'-monophosphate.[1] Unlike 5'-GMP, which is the precursor for RNA synthesis, 3'-GMP is primarily generated via the enzymatic cleavage of RNA by cyclizing RNases.

PropertySpecificationTechnical Note
Molecular Formula C₁₀H₁₂N₅Na₂O₈PDisodium salt enhances aqueous solubility significantly compared to the free acid.
Molecular Weight ~407.18 g/mol Varies slightly based on hydration state (often dihydrate).
Solubility >50 mg/mL (Water)Highly soluble. Solutions are neutral to slightly alkaline.
Isomeric Purity Critical ParameterMust be free of 2'-GMP (common contaminant from acid hydrolysis) and 5'-GMP .
Stability High (Solid state)Aqueous solutions are stable at -20°C. Susceptible to bacterial contamination and specific 3'-phosphatases.
Expert Insight: The Isomer Distinction

Researchers often conflate 3'-GMP with 3',5'-cyclic GMP (cGMP). This is a fatal experimental error.

  • cGMP: A second messenger; activates Protein Kinase G.

  • 3'-GMP: A competitive inhibitor of RNase T1; substrate for CpdB (3'-nucleotidase). It does not activate PKG.

Mechanistic Interactions: The RNase T1 Paradigm

The most authoritative model for 3'-GMP protein interaction is its binding to Ribonuclease T1 (RNase T1) . RNase T1 cleaves single-stranded RNA specifically at the 3' side of guanosine residues. 3'-GMP acts as a product inhibitor , remaining bound to the active site after catalysis, effectively "freezing" the enzyme.

Binding Modes: "In-Form" vs. "Out-Form"

Crystallographic and NMR studies (PDB: 1RGC, 6GSP) reveal that 3'-GMP binds to RNase T1 in two distinct conformational states. This dynamic equilibrium is crucial for understanding product release kinetics.

  • The In-Form (Catalytic/Inhibitory Mode):

    • Interaction: The phosphate group of 3'-GMP forms a direct hydrogen bond with His87 (or His92 depending on numbering convention) and Glu58 .

    • Consequence: The active site is occluded. This represents the enzyme-product complex immediately post-cleavage.

  • The Out-Form (Release Mode):

    • Interaction: The phosphate group swings away from the catalytic histidines, breaking the H-bond with His87.

    • Consequence: This conformation precedes the release of the product, resetting the enzyme for the next turnover.

Key Residue Interactions
  • Guanine Recognition: The guanine base is sandwiched between Tyr42 and Tyr45 (stacking interactions) and forms H-bonds with Asn43 and Glu46 , conferring the strict guanine specificity.

  • Phosphate Binding: His40 , Glu58 , Arg77 , and His92 stabilize the phosphate.

Enzyme Specificity: 3'-Nucleotidases

While 3'-GMP inhibits RNases, it is the specific substrate for 3'-nucleotidases (e.g., E. coli SurE, CpdB).

  • 5'-Nucleotidases (e.g., UshA): Hydrolyze 5'-GMP

    
     Guanosine. Generally inactive on 3'-GMP.
    
  • 3'-Nucleotidases: Specifically hydrolyze 3'-GMP

    
     Guanosine + Pi.
    
  • Application: 3'-GMP is used to phenotype bacterial strains or purify 3'-nucleotidases via affinity chromatography.

Visualization: The 3'-GMP Metabolic & Inhibitory Pathway

The following diagram illustrates the dual role of 3'-GMP as an RNase product inhibitor and a Nucleotidase substrate.

G RNA ssRNA (G-site) Complex RNase T1 • 3'-GMP Complex (Product Inhibition) RNA->Complex Cleavage (Fast) RNaseT1 RNase T1 (Active Enzyme) Complex->RNaseT1 Slow Release (Rate Limiting) GMP3 3'-GMP (Free Disodium Salt) Complex->GMP3 Dissociation GMP3->Complex Re-binding (Competitive Inhibition) Guanosine Guanosine GMP3->Guanosine Hydrolysis Nucleotidase 3'-Nucleotidase (e.g., CpdB) Nucleotidase->GMP3 Catalysis

Figure 1: The mechanistic lifecycle of 3'-GMP. Note the red inhibition loop where free 3'-GMP re-binds to RNase T1, driving the complex formation.

Experimental Protocols

Protocol A: Preparation of 100 mM 3'-GMP Stock Solution

Use this stock for inhibition assays or crystallization screens.

  • Weighing: Accurately weigh 407 mg of 3'-GMP Disodium Salt (MW ~407.2 g/mol ).

  • Dissolution: Add 8.0 mL of nuclease-free water (DEPC-treated or Milli-Q). Vortex gently until fully dissolved.

  • pH Adjustment (Critical):

    • Measure pH. Disodium salts are typically neutral, but if pH < 6.0, adjust to pH 7.0–7.5 using dilute NaOH.

    • Note: Acidic pH promotes hydrolysis or isomerization to 2'-GMP.

  • Volume Adjustment: Bring final volume to 10.0 mL with water.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into 500 µL tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: RNase T1 Competitive Inhibition Assay

Objective: Determine the


 of 3'-GMP for RNase T1 using a fluorogenic substrate.

Materials:

  • Enzyme: RNase T1 (0.1 units/µL).

  • Substrate: Fluorogenic RNA substrate (e.g., 5'-FAM-Guanosine-3'-BHQ-3').

  • Inhibitor: 3'-GMP stock (from Protocol A).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM EDTA.

Workflow:

  • Plate Setup: In a black 96-well plate, prepare a serial dilution of 3'-GMP (0 µM to 500 µM final concentration).

  • Enzyme Addition: Add RNase T1 (final conc. 1-5 nM) to all wells except the blank. Incubate for 10 mins at 25°C to allow Equilibrium Binding (E + I

    
     EI).
    
  • Reaction Initiation: Add Fluorogenic Substrate (final conc. at

    
    , typically ~1-5 µM). Rapidly mix.
    
  • Data Acquisition: Monitor fluorescence (Ex 485 nm / Em 520 nm) continuously for 20 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [3'-GMP].
      
    • Fit to the Cheng-Prusoff equation for competitive inhibition to determine

      
      .
      
    • Expected Result:

      
       for 3'-GMP is typically in the range of 10–50 µM depending on ionic strength.
      

References

  • Relaxation kinetics of ribonuclease T1 binding with guanosine and 3'-GMP. Source: PubMed (NIH) URL:[Link]

  • Recognition and Catalytic Sites of RNase T1 in the 3'-GMP Complex (Crystal Structure 1RGC). Source: ResearchGate / Protein Data Bank URL:[Link]

  • New Catalytic Residues and Catalytic Mechanism of the RNase T1 Family. Source: ACS Bio & Med Chem Au (2024) URL:[Link]

  • Substrate Specificity of Chimeric Enzymes Formed by Interchange of the Catalytic and Specificity Domains of the 5′-Nucleotidase UshA and the 3′-Nucleotidase CpdB. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

Sources

Cellular Uptake and Transport Mechanisms for 3'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific physiochemical and biological constraints of 3'-Guanylic acid (3'-GMP) transport. Unlike 5'-nucleotides, which have dedicated signaling pathways, 3'-GMP is primarily an RNA degradation product or a synthetic synthon.[1][2] Consequently, its "uptake" is almost exclusively an indirect metabolic event or an engineered delivery challenge .[1][2]

A Technical Analysis of Indirect Translocation, Metabolic Salvage, and Engineered Delivery[1]

Part 1: Executive Technical Synthesis[1]

The cellular uptake of 3'-Guanylic acid (3'-GMP) presents a fundamental biophysical paradox: the molecule is essential for intracellular nucleic acid salvage but is structurally precluded from direct translocation across the mammalian plasma membrane.[1]

Unlike nucleosides (which utilize SLC29/SLC28 transporters), 3'-GMP carries a negatively charged phosphate group at the 3' position (pKa ~1-6), rendering it lipophobic and incapable of passive diffusion.[1][2] Furthermore, no canonical mammalian plasma membrane transporter exists for nucleoside monophosphates (NMPs).[1][2]

Therefore, the "uptake" of 3'-GMP is not a single transport event but a coupled vector involving three distinct phases:

  • Extracellular Hydrolysis: Obligate dephosphorylation by ecto-nucleotidases (e.g., TNAP).[1][2]

  • Nucleoside Transport: Influx of the resulting Guanosine via Equilibrative (ENT) or Concentrative (CNT) Nucleoside Transporters.[2]

  • Intracellular Trapping: Re-phosphorylation to 5'-GMP (not 3'-GMP) by salvage kinases.[1][2]

Critical Implication for Drug Design: If your therapeutic moiety relies on the intact 3'-phosphate (e.g., a specific 3'-modified nucleotide analog), the native uptake pathway will destroy the pharmacophore.[1][2] You must utilize ProTide technology or Endocytic Nanocarriers to bypass the ecto-nucleotidase/transporter bottleneck.

Part 2: Mechanistic Pathways & Biological Barriers

The Physiochemical Barrier

The lipid bilayer is impermeable to 3'-GMP due to the high polarity of the phosphate head group.

  • Charge: At physiological pH (7.4), the phosphate is dianionic.[1][2]

  • Transporter Absence: The SLC29 (ENT) and SLC28 (CNT) families are strictly nucleoside-specific.[1][2] They require the removal of the phosphate group to recognize the ribose-base moiety.

The Native Pathway: "Hydrolysis-Reuptake"

This is the dominant mechanism for unmodified 3'-GMP.[1][2]

  • Step A: Ecto-Enzymatic Cleavage Membrane-bound enzymes, primarily Tissue Non-Specific Alkaline Phosphatase (TNAP) and potentially specific ecto-3'-nucleotidases (more common in protozoa/bacteria but present as specific isoforms in mammalian tissues), hydrolyze the 3'-phosphoester bond.[1][2]

    • Reaction:3'-GMP + H2O → Guanosine + Pi[1][2]

    • Kinetics: This reaction is often the rate-limiting step for uptake in tissues with low phosphatase expression.[1][2]

  • Step B: Translocation (SLC Mediated) The liberated Guanosine is recognized by:

    • hENT1/hENT2 (SLC29A1/A2): Sodium-independent, bidirectional equilibrative transporters.[1][2] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       for Guanosine ~100-200 µM.[1]
      
    • hCNT1/hCNT2 (SLC28A1/A2): Sodium-dependent, unidirectional concentrative transporters.[1][2] hCNT2 is purine-selective.[1][2][3]

  • Step C: Metabolic Trapping (The "Salvage" Switch) Once intracellular, Guanosine is not restored to 3'-GMP.[1][2] Instead, Guanosine Kinase or HGPRT (after conversion to Guanine) phosphorylates it to 5'-GMP .[1][2]

    • Note: This isomer shift (3' extracellular ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       5' intracellular) is critical.[1] The cell treats 3'-GMP as a raw material source, not a signaling molecule.[1][2]
      
The Engineered Pathway: Endocytosis & Prodrugs

For drug development involving 3'-GMP analogs where the 3'-phosphate is crucial for activity (e.g., chain terminators or specific enzyme inhibitors):

  • ProTide Strategy: Masking the phosphate oxygen with lipophilic groups (e.g., aryloxy-phosphoramidate) neutralizes the charge, allowing passive diffusion.[1][2] Intracellular esterases then cleave the mask to release the nucleotide.

  • Nanocarrier Transport: Encapsulation in liposomes or polymeric nanoparticles allows uptake via Clathrin-mediated endocytosis or Macropinocytosis , bypassing membrane transporters entirely.[1][2]

Part 3: Visualization of Transport Logic

The following diagram illustrates the dichotomy between the Native (Destructive) Pathway and the Engineered (Preservative) Pathway.

3GMP_Transport_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol GMP3 3'-GMP (Charged/Impermeable) TNAP Ecto-Nucleotidase (TNAP / CD73) GMP3->TNAP Binding Guanosine_Ext Guanosine (Neutral) ENT Nucleoside Transporter (hENT1 / hCNT2) Guanosine_Ext->ENT Substrate Recog. Prodrug 3'-GMP Prodrug (Masked Phosphate) Diffusion Passive Diffusion Prodrug->Diffusion Nano Nanoparticle-Encapsulated 3'-GMP Endocytosis Endocytic Vesicle Nano->Endocytosis TNAP->Guanosine_Ext Dephosphorylation (Loss of 3'-Pi) Guanosine_Int Guanosine ENT->Guanosine_Int Translocation Release Endosomal Escape Endocytosis->Release Esterase Esterase Cleavage Diffusion->Esterase GK Guanosine Kinase Guanosine_Int->GK Salvage GMP5 5'-GMP (Metabolic Pool) GMP3_Active 3'-GMP (Therapeutic Active) GK->GMP5 Phosphorylation (Isomer Shift) Esterase->GMP3_Active Activation Release->GMP3_Active Cytosolic Release

Figure 1: The Native "Hydrolysis-Reuptake" loop (Red/Blue path) vs. Engineered Delivery (Green path).[1][2] Note the isomer shift to 5'-GMP in the native pathway.

Part 4: Validated Experimental Protocols

To confirm the uptake mechanism of a 3'-GMP analog, you must distinguish between surface binding , dephosphorylation-dependent uptake , and intact transport .[1]

Protocol A: Differential Uptake Inhibition Assay

Objective: Determine if uptake requires dephosphorylation (Native Pathway) or is direct.[1][2]

Materials:

  • Radiolabeled substrate: [3H]-3'-GMP (Tritium on the guanine base, not the phosphate, to track the nucleoside core).[1][2]

  • Inhibitor 1: Levamisole (1 mM) or β-Glycerophosphate (10 mM) – Inhibits Alkaline Phosphatase (TNAP).[1][2]

  • Inhibitor 2: NBMPR (10 µM) – Inhibits hENT1 Transporter.[1][2]

  • Cell Line: HepG2 (High NT expression) or CHO-K1.[1][2]

Methodology:

  • Preparation: Seed cells in 24-well plates (10^5 cells/well). Wash 3x with transport buffer (Na-free Krebs-Ringer if testing hENT, Na+ containing if testing hCNT).[1][2]

  • Pre-incubation: Treat cells with Inhibitor 1, Inhibitor 2, or Vehicle for 15 mins at 37°C.

  • Pulse: Add [3H]-3'-GMP (1 µM final concentration) and incubate for timepoints: 1, 5, 15 min .

    • Why short timepoints? To measure initial rate and minimize metabolic recycling.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS containing 100 µM unlabeled Guanosine (to displace surface-bound tracer).

  • Lysis & Counting: Lyse cells in 0.5M NaOH. Measure radioactivity via liquid scintillation counting (LSC).[1][2]

Data Interpretation (Self-Validating Logic):

ConditionObservationMechanistic Conclusion
Vehicle Control High UptakeBaseline transport active.[1][2]
+ Levamisole (TNAP Inhibitor) Significantly Reduced Uptake is dependent on extracellular dephosphorylation.[2] (Confirms Native Pathway).
+ NBMPR (ENT Inhibitor) Significantly Reduced Transport occurs via nucleoside transporters (Guanosine route).[1][2]
+ Levamisole No ChangeSuggests direct transport (Rare/Artifact) or fluid-phase endocytosis.[1][2]
Protocol B: HPLC Metabolic Fate Mapping

Objective: Confirm if the intracellular species is 3'-GMP or 5'-GMP.[1][2]

  • Incubate cells with 100 µM 3'-GMP for 2 hours.

  • Wash and lyse cells with 60% Methanol (cold) to extract metabolites.[2]

  • Analyze lysate via Anion Exchange HPLC or LC-MS/MS .[1][2]

  • Reference Standards: Run pure 3'-GMP, 5'-GMP, and Guanosine standards.

  • Result: If the dominant peak co-elutes with 5'-GMP or GTP , the "Hydrolysis-Reuptake" mechanism is confirmed.[1][2] If 3'-GMP is found, the molecule was protected (e.g., via prodrug) or endocytosed.[1][2]

Part 5: Quantitative Reference Data

Table 1: Comparative Transporter Kinetics for Guanosine (3'-GMP Hydrolysis Product)

Transporter FamilyIsoformSubstrate PreferenceMechanismKm (Guanosine)Role in 3'-GMP Salvage
SLC29 (ENT) hENT1Purines/PyrimidinesEquilibrative (Passive)40 - 200 µMPrimary route in most tissues.[1][2]
hENT2Purines > PyrimidinesEquilibrative100 - 400 µMHigh capacity, lower affinity.[1][2]
SLC28 (CNT) hCNT1PyrimidinesNa+ Coupled (Active)> 1000 µMNegligible for Guanosine.[1][2]
hCNT2PurinesNa+ Coupled (Active)10 - 50 µMHigh affinity salvage (Gut/Kidney).[1][2]
Ecto-Enzyme TNAP Non-specificHydrolysisN/A (kcat driven)Rate-Limiting Step for 3'-GMP.[1][2]

References

  • Zimmermann, H. (1992).[1][2] "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365.[1][2] Link

    • Establishes the role of ecto-nucleotidases in extracellular nucleotide hydrolysis prior to uptake.
  • Young, J. D., et al. (2013).[1][2][4] "Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins."[2][5] Xenobiotica, 43(1), 35-58.[1][2] Link

    • Authoritative review on ENT1/2 kinetics and substr
  • Pastor-Anglada, M., & Pérez-Torras, S. (2018).[1][2][4] "Emerging Roles of Nucleoside Transporters." Frontiers in Pharmacology, 9, 606.[1][2] Link

    • Details the SLC28/SLC29 families and their inability to transport phosphoryl
  • Meijer, A. J., et al. (1979).[1][2] "Transport of nucleotides and nucleosides across the plasma membrane."[6][7] Annual Review of Biochemistry, 48, 185-215.[1][2]

    • Foundational text confirming the impermeability of the lipid bilayer to charged nucleotide phosph
  • Hecker, S. J., & Erion, M. D. (2008).[1][2] "Prodrugs of Phosphates and Phosphonates." Journal of Medicinal Chemistry, 51(8), 2328–2345.[1][2] Link[1][2]

    • Describes the chemical strategies (ProTides)

Sources

Methodological & Application

Application Note: High-Purity Synthesis and Purification of 3'-Guanylic Acid, Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible, and scientifically grounded protocol for the preparation of 3'-Guanylic Acid (3'-GMP) Disodium Salt. Unlike the 5'-isomers used in the food industry, 3'-GMP is a critical biochemical reagent for kinetic studies of nucleases, oligonucleotide synthesis, and metabolic analysis.

Abstract & Principle

This guide details the laboratory-scale production of 3'-Guanylic acid (3'-GMP) from Yeast RNA. While chemical phosphorylation of guanosine yields mixed isomers (2' and 3') requiring complex separation, enzymatic hydrolysis using Ribonuclease T1 (RNase T1) offers high regioselectivity. RNase T1 specifically cleaves the phosphodiester bond between 3'-guanylic acid and the 5'-hydroxyl of the adjacent nucleotide, producing 3'-GMP via a 2',3'-cyclic intermediate.

The downstream process utilizes Anion Exchange Chromatography (Dowex 1x8) to isolate 3'-GMP from other nucleotide byproducts (AMP, CMP, UMP), followed by conversion to the stable disodium salt via controlled neutralization and ethanol precipitation.

Key Chemical Distinctions[1]
  • Target: 3'-Guanylic Acid (3'-GMP). Phosphate at the 3'-hydroxyl of the ribose.

  • Common Analog: 5'-GMP (Flavor enhancer E627). Phosphate at the 5'-hydroxyl.

  • Isomer Risk: 2'-GMP. Often co-produced in non-specific acid hydrolysis.

Process Logic & Workflow (Visualized)

The following diagram illustrates the critical path from raw RNA to purified crystal, highlighting the specific enzymatic mechanism of RNase T1.

G RNA Yeast RNA (Polymer) Digest Enzymatic Digestion (RNase T1, pH 7.5) RNA->Digest Depolymerization Cyclic Intermediate: 2',3'-Cyclic GMP Digest->Cyclic Transesterification Hydrolysis Ring Opening (Hydrolysis) Cyclic->Hydrolysis Rate Limiting Crude Crude Hydrolysate (3'-GMP + Oligos) Hydrolysis->Crude AEX Anion Exchange (Dowex 1x8 Formate) Crude->AEX Load pH 8.0 Elution Gradient Elution (Formic Acid) AEX->Elution Separation Desalt Neutralization & Crystallization Elution->Desalt Fraction Pool Final 3'-GMP, 2Na (>98% Purity) Desalt->Final EtOH Precip

Figure 1: Critical Process Flow for 3'-GMP Synthesis. Note the 2',3'-cyclic intermediate which ensures the phosphate remains on the 3' position.

Materials & Equipment

Reagents
  • Substrate: Yeast RNA (High molecular weight, low protein content).

  • Enzyme: Ribonuclease T1 (EC 3.1.27.3), Aspergillus oryzae source.[1]

    • Activity: ~300,000 units/mg.

  • Resin: Dowex 1x8 (200-400 mesh), Chloride form (must be converted to Formate form).

  • Solvents: Formic Acid (88%), Sodium Hydroxide (1M, 5M), Ethanol (Absolute).

Equipment
  • Thermostatic Water Bath (37°C).

  • Glass Chromatography Column (e.g., 2.5 cm x 50 cm).

  • UV-Vis Spectrophotometer (Quartz cuvettes).[2]

  • Rotary Evaporator.[3]

Experimental Protocol

Phase 1: Enzymatic Digestion

Rationale: RNase T1 is guanyl-specific. It cleaves between 3'-guanylic residues and the 5'-OH of adjacent nucleotides.

  • Substrate Prep: Dissolve 5.0 g of Yeast RNA in 250 mL of Tris-EDTA buffer (pH 7.5). Ensure complete dissolution; mild heating (40°C) is permissible.

  • Enzyme Addition: Add 5,000 units of RNase T1.

  • Incubation: Incubate at 37°C for 12–18 hours .

    • Checkpoint: Monitor pH.[4][5][6] The release of acidic phosphate groups may lower pH. Maintain pH > 7.0 using dilute NaOH to prevent acid-catalyzed isomerization to 2'-GMP.

  • Termination: Heat the solution to 95°C for 5 minutes to denature the enzyme. Centrifuge at 10,000 x g for 15 minutes to remove denatured protein and undigested debris.

Phase 2: Anion Exchange Chromatography

Rationale: At neutral/acidic pH, nucleotides have different net negative charges. The elution order on anion exchangers (formate form) is typically C < A < G < U.

  • Resin Preparation:

    • Wash Dowex 1x8 (Cl-) with 1M Sodium Formate followed by 1M Formic Acid until chloride-free (test with AgNO3).

    • Equilibrate with distilled water until effluent pH is ~6.0.

  • Loading: Adjust the supernatant from Phase 1 to pH 8.0 (ammonium hydroxide) and load onto the column at a flow rate of 1 mL/min.

  • Elution Gradient:

    • Wash: 200 mL distilled water (removes nucleosides/bases).

    • Gradient: Linear gradient from 0.0 M to 4.0 M Formic Acid.

    • Fraction Collection: Collect 10-15 mL fractions.

  • Monitoring: Measure A260 of fractions. 3'-GMP typically elutes after 3'-AMP and before 3'-UMP.

Phase 3: Isolation of Disodium Salt
  • Pooling: Pool fractions exhibiting the spectral characteristics of Guanosine (see Section 5).

  • Concentration: Rotovap the pooled fractions at <40°C to remove excess formic acid and reduce volume to ~20 mL.

  • Salt Formation:

    • Cool the concentrate to 4°C.

    • Carefully titrate with 5M NaOH to exactly pH 7.5 .

    • Critical: Over-alkalinization (pH > 9) can degrade the ribose ring.

  • Crystallization: Add 3 volumes of cold absolute ethanol dropwise with stirring. Allow to stand at -20°C overnight.

  • Filtration: Filter the white precipitate, wash with cold 90% ethanol, and dry under vacuum over P2O5.

Self-Validating Quality Control (QC)

A robust protocol must include "Stop/Go" decision points based on physical data.

A. Spectral Validation (UV Analysis)

Dissolve a small aliquot of the product in 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 11) to verify identity against literature values.

ParameterConditionAcceptance Criteria (3'-GMP)Common Contaminant Flag
Lambda Max pH 1 (Acid)256 nm 260 nm (Adenine contamination)
Lambda Max pH 11 (Base)262 nm
Ratio 250/260 pH 7 (Neutral)1.15 ± 0.05 < 0.9 (Presence of Pyrimidines)
Ratio 280/260 pH 7 (Neutral)0.66 ± 0.03 > 0.8 (Protein contamination)
B. Chromatographic Purity (HPLC)
  • Column: C18 Reverse Phase (with Ion Pairing).

  • Mobile Phase: 50 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) / Methanol gradient.

  • Validation: 3'-GMP should resolve clearly from 2'-GMP (which elutes slightly earlier in many IP-RP systems) and 5'-GMP.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield Incomplete HydrolysisEnsure RNase T1 activity; extend digestion time; check for RNase inhibitors (heavy metals).
High 2'-GMP Acid-Catalyzed MigrationMaintain pH > 6.0 during digestion and concentration steps. Avoid prolonged heating in acid.
Poor Crystallization Excess Water/SaltEnsure the aqueous volume is minimized before adding Ethanol. Use Acetone if EtOH fails.
Yellow Product Protein ContaminationImprove the post-digestion filtration; re-run anion exchange with a shallower gradient.

References

  • Egami, F., Takahashi, K., & Uchida, T. (1964). Ribonucleases T1 and T2. Progress in Nucleic Acid Research and Molecular Biology.

  • Cohn, W. E. (1950). The separation of purine and pyrimidine bases and of nucleotides by ion-exchange. Journal of the American Chemical Society.

  • Thermo Fisher Scientific. (n.d.). Nucleic Acid UV absorption & purity ratios.

  • Pace, C. N., et al. (1995). Ribonuclease T1: Structure, Function, and Stability. Angewandte Chemie International Edition.

  • Merck/Sigma-Aldrich. (n.d.). Guanosine 3′-monophosphate disodium salt Product Specification.

Sources

Enzymatic assays for the detection and quantification of 3'-GMP disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Coupled Enzymatic Assay for the Sensitive Detection and Quantification of 3'-Guanosine Monophosphate (3'-GMP) Disodium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive coupled enzymatic assay for the specific quantification of 3'-Guanosine Monophosphate (3'-GMP). 3'-GMP is a key nucleotide with roles in various biological processes and applications as a flavor enhancer. This method employs a cascade of enzymatic reactions initiated by a specific 3'-nucleotidase, culminating in a highly sensitive colorimetric or fluorometric readout. The protocol is optimized for a 96-well microplate format, enabling medium-to-high throughput analysis suitable for applications in food science, biochemistry, and pharmaceutical research. We provide a detailed step-by-step protocol, reagent preparation guidelines, data analysis procedures, and performance characteristics.

Introduction

Guanosine 3'-monophosphate (3'-GMP) is a ribonucleotide distinguished from its more common isomer, 5'-GMP, by the position of the phosphate group on the ribose sugar. While 5'-GMP is well-known as a flavor enhancer (E number E627) and a crucial component in RNA synthesis, 3'-GMP also plays significant roles in cellular metabolism and signaling.[1][2][3] Accurate quantification of 3'-GMP is essential for quality control in the food industry and for studying nucleotide metabolism and signaling pathways in biological research.

Traditional methods for nucleotide quantification, such as High-Performance Liquid Chromatography (HPLC), offer high accuracy but can be time-consuming and require specialized equipment.[4][5] Enzymatic assays provide a sensitive, specific, and high-throughput alternative. This document describes a coupled enzymatic method designed for the specific measurement of 3'-GMP.

Assay Principle

The quantification of 3'-GMP is achieved through a multi-step enzymatic cascade that converts the target molecule into a detectable signal. The specificity of the assay is conferred by the initial enzyme, a 3'-nucleotidase, which selectively hydrolyzes the phosphate group from 3'-mononucleotides.[6][7]

The reaction sequence is as follows:

  • Specificity Step: 3'-Nucleotidase specifically hydrolyzes 3'-GMP into guanosine and inorganic phosphate (Pi). The enzyme shows high selectivity for the 3'-phosphate position, a key feature for distinguishing it from 5'-GMP.[6][8]

  • Conversion to Guanine: The resulting guanosine is then converted to guanine by Purine Nucleoside Phosphorylase (PNP).[9]

  • Conversion to Xanthine: Guanine is subsequently deaminated by Guanine Deaminase to produce xanthine.[10][11]

  • Signal Generation: Finally, Xanthine Oxidase (XO) catalyzes the oxidation of xanthine to uric acid, producing hydrogen peroxide (H₂O₂) in the process.[12][13]

  • Detection: The generated H₂O₂ is measured using a sensitive detection system. In the presence of Horseradish Peroxidase (HRP), a chromogenic or fluorogenic substrate is oxidized, producing a stable, quantifiable signal. For example, Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin, which can be measured fluorometrically.[14] Alternatively, a colorimetric substrate can be used for spectrophotometric detection.[15]

This cascade allows for significant signal amplification, enabling the detection of low concentrations of 3'-GMP.

Workflow Visualization

The enzymatic cascade is illustrated in the diagram below.

Enzymatic_Assay_for_3GMP cluster_main Assay Principle A 3'-GMP (Sample) B Guanosine A->B  + H₂O C Guanine B->C  + Pi D Xanthine C->D  + H₂O E Uric Acid D->E  + O₂ F H₂O₂ D->F G Colorimetric / Fluorometric Signal F->G Enz1 3'-Nucleotidase Enz1->B Enz2 Purine Nucleoside Phosphorylase (PNP) Enz2->C Enz3 Guanine Deaminase Enz3->D Enz4 Xanthine Oxidase (XO) Enz4->E Enz5 Horseradish Peroxidase (HRP) Enz5->G Substrate HRP Substrate (e.g., Amplex® Red) Substrate->G

Caption: Coupled enzymatic reaction cascade for 3'-GMP quantification.

Materials and Reagents

  • 3'-GMP Disodium Salt (for standards)

  • 3'-Nucleotidase (e.g., from Penicillium citrinum)

  • Purine Nucleoside Phosphorylase (PNP)

  • Guanine Deaminase

  • Xanthine Oxidase (XO) from bovine milk

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent or similar HRP substrate

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • 96-well black, flat-bottom microplates (for fluorescence)

  • Microplate reader (fluorometer or spectrophotometer)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5. Store at 4°C.

  • 3'-GMP Standard Stock (10 mM): Dissolve an appropriate amount of 3'-GMP disodium salt in deionized water. Aliquot and store at -20°C.

  • Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality DMSO. Protect from light and store at -20°C.

  • Enzyme Stock Solutions: Reconstitute lyophilized enzymes in Assay Buffer to the concentrations recommended by the supplier. Store in aliquots at -80°C to preserve activity. Avoid repeated freeze-thaw cycles.

  • Master Enzyme Mix: Prepare fresh before each assay. This mix contains all the coupling enzymes and the detection reagents. The final concentrations in the reaction well should be optimized, but typical starting points are:

    • 3'-Nucleotidase: 0.1 U/mL

    • PNP: 1.0 U/mL

    • Guanine Deaminase: 0.5 U/mL

    • Xanthine Oxidase: 0.1 U/mL

    • HRP: 0.2 U/mL

    • Amplex® Red: 50 µM

Causality Note: Preparing a master mix is crucial for reducing pipetting errors and ensuring that each well receives the same concentration of reagents, which is fundamental for assay reproducibility.

Detailed Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

Step 1: Standard Curve Preparation
  • Thaw the 10 mM 3'-GMP standard stock solution.

  • Perform serial dilutions of the stock solution in Assay Buffer to prepare standards ranging from 0 µM to 50 µM. A typical dilution series might be: 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM (blank).

  • Add 50 µL of each standard dilution to the designated wells of the 96-well plate. It is recommended to run each standard in triplicate.

Step 2: Sample Preparation
  • Prepare samples by dissolving them in the Assay Buffer.

  • If necessary, perform dilutions to ensure the 3'-GMP concentration falls within the linear range of the standard curve.

  • For complex matrices (e.g., food products, cell lysates), sample clarification by centrifugation (e.g., 10,000 x g for 10 minutes) or filtration may be required to remove interfering substances.[15]

  • Add 50 µL of each prepared sample to the designated wells. Run samples in triplicate.

  • Control Well (Specificity Check): To confirm that the signal is dependent on 3'-nucleotidase, prepare a sample well that contains the Master Enzyme Mix without 3'-Nucleotidase. A low signal in this well confirms assay specificity.

Step 3: Assay Procedure
  • Prepare the Master Enzyme Mix according to the volumes needed for all standards, samples, and controls. Protect the mix from light.

  • Add 50 µL of the Master Enzyme Mix to every well containing standards and samples.

  • Mix the contents of the wells gently, either by tapping the plate or using an orbital shaker for 30 seconds. Avoid introducing bubbles.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on reaction kinetics.

  • Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.[14] Alternatively, if using a colorimetric substrate, measure absorbance at the appropriate wavelength (e.g., 550 nm).[15]

Data Analysis and Calculations

  • Blank Subtraction: Average the fluorescence/absorbance readings from the blank wells (0 µM standard). Subtract this average blank value from all other standard and sample readings.

  • Standard Curve Generation: Plot the blank-subtracted readings for the 3'-GMP standards against their known concentrations (in µM).

  • Linear Regression: Perform a linear regression analysis on the standard curve data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is desirable.

  • Sample Quantification: Use the linear regression equation to calculate the 3'-GMP concentration in your samples.

    • Concentration (µM) = (Sample Reading - c) / m

    • Where 'Sample Reading' is the blank-subtracted value, 'm' is the slope, and 'c' is the y-intercept of the standard curve.

  • Correction for Dilution: Multiply the calculated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original sample.

Assay Performance Characteristics

The performance of this assay system should be validated to ensure trustworthiness and reliability.

Parameter Typical Performance Description
Linear Range 0.5 - 50 µMThe concentration range over which the assay response is directly proportional to the analyte concentration.
Limit of Detection (LOD) ~0.2 µMThe lowest concentration of 3'-GMP that can be reliably distinguished from the blank (Signal = Blank + 3 * SDBlank).
Limit of Quantification (LOQ) ~0.5 µMThe lowest concentration of 3'-GMP that can be quantified with acceptable precision and accuracy (Signal = Blank + 10 * SDBlank).
Specificity HighThe assay shows high specificity for 3'-GMP. Minimal cross-reactivity with 5'-GMP or other nucleotides is expected due to the substrate specificity of 3'-nucleotidase.[16][17]
Precision (CV%) < 10%The coefficient of variation for intra-assay and inter-assay measurements, indicating the reproducibility of the results.

Troubleshooting

Problem Possible Cause(s) Solution(s)
High background signal Reagent contamination; Autohydrolysis of substrate.Use high-purity water and reagents. Prepare fresh Master Mix for each experiment.
Low or no signal Inactive enzyme(s); Incorrect buffer pH; Inhibitors in sample.Check enzyme storage and handling; ensure aliquots are used to avoid freeze-thaw cycles. Verify buffer pH. Dilute sample further to reduce inhibitor concentration.
Poor standard curve (R² < 0.99) Pipetting errors; Incorrect standard dilutions.Use calibrated pipettes. Prepare fresh standards and be meticulous with serial dilutions.
High well-to-well variability Incomplete mixing; Bubbles in wells.Ensure thorough but gentle mixing after adding the Master Mix. Centrifuge the plate briefly (e.g., 300 x g for 1 min) to remove bubbles.

References

  • ScienCell. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]

  • Bucardo, G. A., et al. (2021). Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. ACS Chemical Biology. Available at: [Link]

  • Biocompare. (n.d.). Xanthine Oxidase Assay Kits. Retrieved from [Link]

  • García-Ortega, X., et al. (2021). Substrate Specificity of Chimeric Enzymes Formed by Interchange of the Catalytic and Specificity Domains of the 5′-Nucleotidase UshA and the 3′-Nucleotidase CpdB. MDPI. Retrieved from [Link]

  • LIBIOS. (2018). XANTHINE OXIDASE ASSAY KIT. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Guanosine Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleotidase. Retrieved from [Link]

  • Proudfoot, A. D., et al. (2004). General enzymatic screens identify three new nucleotidases in Escherichia coli. Biochemical characterization of SurE, YfbR, and YjjG. Journal of Biological Chemistry. Retrieved from [Link]

  • Irby, R., & Adair, W. L. Jr. (1994). Enzymatic preparation of [2,4,5,6,8-14C, 5'-3H]guanosine for use in biosynthetic studies of pterinoid and flavin compounds. Analytical Biochemistry. Retrieved from [Link]

  • D'Arrigo, P., et al. (2012). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical Biochemistry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanosine monophosphate. Retrieved from [Link]

  • PubChem. (n.d.). Disodium 5'-guanylate. Retrieved from [Link]

  • Center for Science in the Public Interest. (2022). Guanosine monophosphate (gmp, disodium guanylate). Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Guanosine 5''-monophosphate Disodium Salt(GMP-Na2) CAS 5550-12-9. Retrieved from [Link]

Sources

Using 3'-Guanylic acid, disodium salt in in vitro transcription assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific use of Guanylic Acid Disodium Salt isoforms in in vitro transcription (IVT), with a critical focus on the mechanistic distinction between the functional 5'-Guanylic Acid (5'-GMP) primer and the requested 3'-Guanylic Acid (3'-GMP) .

Executive Summary: While 5'-GMP is the standard reagent for generating 5'-monophosphate RNA (essential for downstream ligation or capping), 3'-GMP is structurally distinct and typically acts as a competitive inhibitor or negative control for initiation. This guide provides protocols for both: the functional synthesis of 5'-P-RNA using 5'-GMP, and the mechanistic validation of polymerase specificity using 3'-GMP.

Initiation Priming, 5'-End Functionalization, and Specificity Controls

Introduction & Mechanism of Action

In standard in vitro transcription (IVT) using bacteriophage polymerases (T7, T3, SP6), the enzyme initiates synthesis by attacking the


-phosphate of the incoming nucleoside triphosphate (GTP).[1] This results in a transcript with a 5'-triphosphate (5'-pppG).

For many downstream applications—such as RNA ligation, 5'-capping, or reducing immunogenicity—a 5'-monophosphate (5'-pG) is required.[1] This is achieved by "priming" the reaction with Guanylic Acid (GMP) .

The Critical Distinction: 5'-GMP vs. 3'-GMP

The term "Guanylic Acid" can refer to two isomers. Their behavior in IVT is diametrically opposed due to the stereochemistry of the polymerase active site.

Feature5'-Guanylic Acid (5'-GMP) 3'-Guanylic Acid (3'-GMP)
Structure Phosphate on 5'-carbon; 3'-OH free.Phosphate on 3'-carbon; 5'-OH free.
IVT Role Initiator / Primer Inhibitor / Negative Control
Mechanism T7 RNAP accepts 5'-GMP at the +1 site. The 3'-OH attacks the next NTP.T7 RNAP may bind 3'-GMP, but the 3'-phosphate blocks the nucleophilic attack required for bond formation.
Outcome 5'-Monophosphate RNA (5'-pG...)Reduced yield (Competitive Inhibition) or No Reaction.

Note: If your goal is to synthesize 5'-monophosphate RNA, you must use 5'-GMP . If your goal is to study active site specificity or inhibit RNase T1 contaminants, 3'-GMP is the appropriate reagent.[2]

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and mechanistic pathways for using Guanylic Acid salts in IVT.

IVT_Guanylic_Acid Start Start: Guanylic Acid Selection Choice Select Isoform Start->Choice GMP5 5'-Guanylic Acid (5'-GMP) Choice->GMP5 Functional Priming GMP3 3'-Guanylic Acid (3'-GMP) Choice->GMP3 Inhibition/Control T7_Complex T7 RNAP Initiation Complex GMP5->T7_Complex GMP3->T7_Complex Path5 Binding at +1 Site (3'-OH Available) T7_Complex->Path5 5'-GMP Path3 Binding at +1 Site (3'-OH Blocked by Phosphate) T7_Complex->Path3 3'-GMP Elongation Elongation & Synthesis Path5->Elongation Inhibition Initiation Failure / Inhibition Path3->Inhibition Product5 Product: 5'-Monophosphate RNA (Ligation Competent) Elongation->Product5 Product3 Result: No Transcript / Reduced Yield (Specificity Control) Inhibition->Product3

Caption: Mechanistic divergence of 5'-GMP (priming) and 3'-GMP (inhibition) in T7 RNA Polymerase transcription.

Protocol A: High-Efficiency 5'-Monophosphate RNA Synthesis

Target: Researchers requiring 5'-P-RNA for ligation or capping. Reagent: 5'-Guanylic acid, disodium salt (5'-GMP).[3]

Materials
  • Template: Linearized plasmid or PCR product with T7 promoter (Class II phi2.5 or Class III phi6.5 promoters preferred).

  • Enzyme: T7 RNA Polymerase (high concentration, e.g., 50 U/µL).

  • NTPs: ATP, CTP, UTP (100 mM stocks).

  • GTP: 100 mM stock.

  • 5'-GMP: 100 mM stock (prepared from disodium salt).

  • Buffer: 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM Spermidine, 100 mM DTT).

  • Magnesium: 1 M MgCl₂.

Causality & Optimization (The "Ratio Rule")

To ensure the RNA starts with GMP (5'-monophosphate) rather than GTP (5'-triphosphate), GMP must be present in excess . A 4:1 to 10:1 ratio of GMP:GTP is standard.

  • Why? T7 RNAP has a lower

    
     for GTP than GMP. High concentrations of GMP drive the equilibrium toward GMP initiation.
    
  • Mg²⁺ Compensation: The disodium salt of GMP chelates Mg²⁺. You must add equimolar Mg²⁺ to compensate for the total nucleotide concentration.

Step-by-Step Procedure
  • Thaw & Vortex: Thaw all reagents. Vortex 10x Buffer and MgCl₂ vigorously (precipitates often form). Keep nucleotides on ice.

  • Assembly (Room Temp): Assemble the reaction at room temperature (spermidine in the buffer can precipitate DNA at 4°C).

  • Mix Components: Add in the following order (for a 20 µL reaction):

ComponentVolumeFinal Conc.Notes
Nuclease-free Waterto 20 µL--
10x Transcription Buffer2 µL1x-
MgCl₂ (1 M) 0.4 µL 20 mM Critical: Adjust based on total NTP+GMP conc.
ATP, CTP, UTP (100 mM each)1 µL each5 mM-
GTP (100 mM) 0.2 µL 1 mM Limiting reagent to force GMP priming.
5'-GMP (100 mM) 1.6 µL 8 mM 8-fold excess over GTP.
Linearized DNA TemplateX µL0.5–1 µgClean, phenol/chloroform extracted.
RNase Inhibitor0.5 µL1 U/µLOptional but recommended.
T7 RNA Polymerase1–2 µL~50–100 U-
  • Incubation: Incubate at 37°C for 2–4 hours .

    • Tip: For short transcripts (<100 nt), extend to 6–8 hours.

  • DNase Treatment: Add 1 µL DNase I (RNase-free); incubate 15 min at 37°C to remove template.

  • Purification: Purify using silica columns or phenol:chloroform extraction to remove excess GMP.

Protocol B: Specificity Validation & Inhibition Assay

Target: Researchers studying polymerase fidelity, RNase contamination, or using 3'-GMP as a negative control. Reagent: 3'-Guanylic acid, disodium salt (3'-GMP).[4]

Principle

3'-GMP acts as a competitive inhibitor. It competes with GTP for the initiation site but cannot be extended because its 3'-hydroxyl is phosphorylated. This assay quantifies the "poisoning" of the transcription complex.

Step-by-Step Procedure
  • Control Reaction: Set up a standard IVT (as above) using 5 mM GTP and 0 mM 3'-GMP .

  • Experimental Reactions: Set up reactions with increasing ratios of 3'-GMP to GTP.

Reaction IDGTP (mM)3'-GMP (mM)Ratio (3'-GMP : GTP)Expected Outcome
Neg Ctrl 500:1Full Yield (100%)
Exp 1 551:1Slight Yield Reduction
Exp 2 5204:1Significant Inhibition
Exp 3 55010:1Near-Total Inhibition
  • Analysis:

    • Run products on a Urea-PAGE gel (denaturing).

    • Stain with SYBR Gold or Ethidium Bromide.

    • Data Interpretation: If 3'-GMP is incorporated, you would see abortive 1-mer or 2-mer products (invisible on standard gels). If it acts as a competitive inhibitor, you will see a dose-dependent decrease in the full-length transcript band intensity without the appearance of new bands.

Troubleshooting & Technical Data
Yield Comparison Table
ConditionInitiatorTranscript 5'-EndRelative YieldLigation Efficiency*
Standard IVTGTP5'-pppG...100%< 5%
Primed IVT5'-GMP (4x excess)5'-pG... (approx. 80%)60–80%> 90%
Specificity Ctrl3'-GMP (4x excess)N/A (Inhibited)< 10%N/A

*Ligation Efficiency refers to T4 RNA Ligase mediated ligation which requires a 5'-monophosphate.

Common Pitfalls
  • Precipitation: High concentrations of GMP/GTP and Mg²⁺ can form white precipitates (magnesium pyrophosphate/nucleotide complexes). Solution: Assemble at room temperature; ensure Mg²⁺ is added last or buffer is well-mixed.

  • No Yield with 3'-GMP: This is the expected result. Do not confuse 3'-GMP with 5'-GMP. Check the label carefully: "3'-Guanylic acid" vs "5'-Guanylic acid".

  • pH Drift: Disodium salts of nucleotides can alter pH. Ensure your 10x Buffer has sufficient buffering capacity (Tris-HCl > 400 mM in stock).

References
  • Martin, C. T., & Coleman, J. E. (1989). T7 RNA polymerase does not interact with the 5'-phosphate of the initiating nucleotide.[5] Biochemistry, 28(7), 2760–2762.

    • Mechanistic basis for using GMP as a primer.
  • Milligan, J. F., Groebe, D. R., Witherell, G. W., & Uhlenbeck, O. C. (1987). Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates. Nucleic Acids Research, 15(21), 8783–8798.

    • Standard protocol for GMP priming in IVT.
  • Heinemann, U., & Saenger, W. (1982). Specific protein-nucleic acid recognition in ribonuclease T1-2'-guanylic acid complex: an X-ray study.

    • Structural data on 3'-GMP interactions and specificity.
  • TriLink BioTechnologies. (n.d.).

    • Industrial standard for NTP/GMP handling.

Sources

Application Note: High-Resolution HPLC Separation of 3'- and 5'-Guanylic Acid Disodium Salt Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC analysts requiring high-resolution separation of Guanylic Acid (GMP) isomers. It prioritizes the Ion-Pair Reversed-Phase (IP-RP) methodology, which offers superior resolution and column lifetime compared to traditional Anion Exchange (AEX) for this specific application.

Introduction & Scientific Rationale

Guanylic acid disodium salt (Disodium 5'-guanylate, E627) is a premium flavor enhancer widely used in the food industry to provide the "umami" taste, often in synergy with monosodium glutamate (MSG).

The Isomer Challenge:

  • 5'-GMP: The biologically active isomer responsible for the umami flavor. It is typically produced via enzymatic degradation of RNA or fermentation.

  • 2'-GMP & 3'-GMP: These are common byproducts of chemical hydrolysis of RNA. They lack the potent flavor enhancing properties of the 5'-isomer.

Separating these isomers is critical for:

  • Purity Analysis: Confirming the manufacturing process (Enzymatic vs. Chemical).

  • Quality Control: Ensuring the potency of the flavor additive.

  • Stability Testing: Monitoring the degradation of 5'-GMP (which can isomerize or hydrolyze under extreme pH/temperature).

Mechanism of Separation

While 2', 3', and 5' isomers share the same mass and similar pKa values, their phosphate group's spatial orientation differs.

  • Traditional RP-HPLC: Fails to retain these highly polar molecules.

  • Anion Exchange (AEX): Works but often suffers from poor peak shape and short column life.

  • Ion-Pair Reversed-Phase (IP-RP): The optimal solution. An ion-pairing agent (e.g., Tetrabutylammonium, TBA) is added to the mobile phase.[1][2] The lipophilic tail of the TBA adsorbs to the C18 stationary phase, while the positively charged head interacts with the anionic phosphate of the GMP.

    • Selectivity Driver: The 5'-phosphate is sterically more accessible than the 2' or 3' phosphates (which are hindered by the ribose ring). Consequently, 5'-GMP interacts more strongly with the ion-pair reagent and elutes last , allowing for baseline resolution.

Experimental Protocol (IP-RP Method)

This protocol is designed to be self-validating . The resolution between the critical pair (3'-GMP and 5'-GMP) serves as the system suitability check.

Instrumentation & Materials[3]
  • System: HPLC with UV-Vis or PDA detector (Quaternary pump recommended for flexibility).

  • Detector: UV at 254 nm (max absorption for guanine).

  • Column: C18 (Octadecyl), 250 mm x 4.6 mm, 5 µm.[3][4][5]

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Gemini C18.

    • Why: High surface area and end-capping reduce secondary silanol interactions that cause tailing.

Reagents
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Methanol (MeOH): HPLC Grade.

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS): Ion-pairing agent (Sigma-Aldrich or equivalent).

  • Potassium Dihydrogen Phosphate (

    
    ):  Buffer salt.
    
  • Phosphoric Acid (

    
    ) / Potassium Hydroxide (
    
    
    
    ):
    For pH adjustment.
Mobile Phase Preparation

Mobile Phase A (Buffer + Ion Pair):

  • Dissolve 1.36 g of

    
     (10 mM) and 1.70 g  of TBAHS (5 mM) in 950 mL of water.
    
  • Adjust pH to 6.0 ± 0.1 using dilute KOH or

    
    . Note: pH is the critical variable for resolution.
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane.

Mobile Phase B (Organic Modifier):

  • 100% Methanol (HPLC Grade).

Gradient Conditions
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C (Controlled temperature improves reproducibility of ion-pairing).

  • Injection Volume: 10 µL

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibrate / Injection
15.08020Linear Gradient
20.04060Wash Step
21.0955Return to Initial
30.0955Re-equilibration

Workflow Visualization

The following diagram illustrates the critical decision pathways for method development and troubleshooting, ensuring the user understands the causality of the separation.

HPLC_Workflow Start Start: Sample Preparation MP_Prep Mobile Phase Prep (10mM Phosphate + 5mM TBAHS, pH 6.0) Start->MP_Prep Run_Std Run Standard Mixture (2', 3', and 5' GMP) MP_Prep->Run_Std Check_Res Check Resolution (Rs) between 3'-GMP and 5'-GMP Run_Std->Check_Res Pass Rs > 1.5 (Baseline Separation) Check_Res->Pass Yes Fail Rs < 1.5 (Co-elution) Check_Res->Fail No Final_Method Final Method Validation (Linearity, Precision, LOQ) Pass->Final_Method Adjust_pH Action: Adjust pH (Lower pH -> Faster Elution Higher pH -> Better Separation) Fail->Adjust_pH Peak Shape Poor Adjust_TBA Action: Increase TBAHS Conc. (Increases Retention of 5'-GMP) Fail->Adjust_TBA Selectivity Poor Adjust_pH->Run_Std Adjust_TBA->Run_Std

Caption: Decision tree for optimizing the separation of GMP isomers. pH and Ion-Pair concentration are the primary control levers.

Expected Results & Validation

Elution Order

In this IP-RP system at pH 6.0, the elution order is dictated by the accessibility of the phosphate group to the TBA cation:

  • 2'-GMP: Elutes first (Most sterically hindered phosphate).

  • 3'-GMP: Elutes second (Often close to 2'-GMP).

  • 5'-GMP: Elutes last (Most accessible phosphate, strongest ion-pair interaction).

Note: 2' and 3' isomers may appear as a doublet or a single merged peak depending on column age, but they will be distinct from the 5' peak.

System Suitability Parameters

To ensure data integrity, the system must meet these criteria before running samples:

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 (between 3' and 5')Ensures accurate integration of the main ingredient vs. impurities.
Tailing Factor (T) < 1.5Indicates secondary interactions; high tailing compromises resolution.
Retention Time %RSD < 1.0% (n=5)Confirms the ion-pairing equilibrium is stable on the column.
Capacity Factor (k') > 2.0 for first peakEnsures analytes are not eluting in the void volume.
Troubleshooting Guide
  • Drifting Retention Times: IP-RP requires long equilibration. Allow at least 30-60 minutes of flow before the first injection.

  • Ghost Peaks: Use HPLC-grade reagents. Impurities in the TBAHS salt can concentrate on the column and elute during the gradient.

  • Loss of Resolution: Check the pH. A shift of 0.1 pH units can significantly alter the ionization state of the phosphate and the separation selectivity.

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. 21st Edition. Method for Nucleotides in Infant Formula.

  • Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography. Application Note 5994-4348EN.

  • Supelco/Sigma-Aldrich. (2020). Separation of Nucleotides on Supelcosil LC-18. Application Note.

  • National Institute of Health (NIH). (2017). High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP. Methods Mol Biol.

  • Gl Sciences. (2025). Organic Solvents Used in HPLC and their effect on Ion Pairing. Technical Guide.

Sources

Introduction: The Challenge and Significance of 3'-Terminal Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the chemical synthesis of oligonucleotides with a terminal 3'-Guanosine Monophosphate (3'-GMP).

The precise chemical modification of synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Modifications at the 3'-terminus are particularly crucial for a range of applications, including the inhibition of exonuclease degradation, blocking extension by DNA polymerases, and serving as a ligation point for conjugation to other molecules.[1][2] Incorporating a 3'-Guanosine Monophosphate (3'-GMP) presents a unique synthetic challenge. The standard automated phosphoramidite method for oligonucleotide synthesis proceeds in a 3' to 5' direction, building upon a nucleoside pre-attached to a solid support via its 3'-hydroxyl group.[][4][5]

Directly introducing a charged, hydrophilic molecule like 3'-GMP disodium salt into this anhydrous, stepwise chemical process is not feasible.[6][7][8][9] This guide provides a robust and detailed protocol for achieving this modification through a well-established, multi-stage chemical strategy: the use of a custom-functionalized solid support followed by a terminal phosphorylation step. This method ensures compatibility with standard automated synthesis platforms while allowing for the precise and efficient production of 3'-GMP terminated oligonucleotides.

Part 1: The Strategic Approach — A Custom Synthesis Pathway

The core strategy circumvents the incompatibility of 3'-GMP disodium salt by breaking the problem into manageable phases. Instead of attempting a direct, one-step addition, we begin the synthesis with a guanosine nucleoside already anchored to the solid support. This custom support then acts as the foundation for the standard 3' to 5' synthesis of the desired oligonucleotide sequence. The final, critical step involves the chemical phosphorylation of the now-exposed 3'-hydroxyl group of this initial guanosine residue.

G A Load 3'-Guanosine-CPG into Synthesis Column B 1. Detritylation (Remove 5'-DMT) A->B C 2. Coupling (Add next Phosphoramidite) B->C D 3. Capping (Block unreacted 5'-OH) C->D E 4. Oxidation (Stabilize Phosphate Linkage) D->E F Repeat Cycle (n-1) times E->F F->B Next Nucleotide G Final Cycle: Couple 3'-Phosphate CPG Reagent F->G Final Nucleotide H Cleavage & Deprotection (Ammonium Hydroxide) G->H I Purification & QC H->I

Caption: Automated synthesis cycle including the final 3'-phosphorylation step.

Protocol:

  • Automated Solid-Phase Synthesis:

    • Pack the custom-prepared 3'-deoxyguanosine-CPG support into an appropriate synthesis column.

    • Perform automated synthesis using standard phosphoramidite chemistry cycles (detritylation, coupling, capping, oxidation) for the desired oligonucleotide sequence. [4][10]

  • Terminal 3'-Phosphorylation:

    • After the final nucleotide has been added and detritylated, perform one final coupling cycle.

    • Instead of a standard nucleoside phosphoramidite, use a specialized 3'-Phosphate CPG reagent (e.g., 3'-Phosphate CPG from commercial suppliers). This reagent is a phosphoramidite designed to attach a protected phosphate group to a hydroxyl terminus on a solid support. [11] * Follow this coupling with a final oxidation step to create the stable phosphate triester.

  • Cleavage and Deprotection:

    • Transfer the solid support from the column to a screw-cap vial.

    • Add concentrated ammonium hydroxide and incubate at 55°C for 8-16 hours (the exact time depends on the base protecting groups used). This single step cleaves the oligonucleotide from the support, removes the protecting groups from the phosphate backbone (cyanoethyl groups), and deprotects the nucleobases. [10]

Part 4: Purification and Quality Control

Rigorous purification and analysis are mandatory to ensure the final product is of high purity and correct identity, which is critical for any research or therapeutic application.

Protocol:

  • Purification:

    • After deprotection, the crude oligonucleotide solution (containing the desired product, truncated sequences, and other impurities) should be purified.

    • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the method of choice. The increased negative charge from the terminal 3'-phosphate group provides a distinct retention profile, aiding in separation from non-phosphorylated failure sequences. [12][13]

  • Quality Control (QC):

    • A comprehensive QC analysis validates the synthesis. The following table outlines the recommended methods and their expected outcomes.

Analytical MethodPurposeExpected Outcome
IP-RP-HPLC Assess purity and confirm successful phosphorylation.A single major peak with a retention time characteristic of the full-length, doubly-phosphorylated (5' and 3') oligonucleotide.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm the exact molecular weight of the final product. [14]The observed mass must match the calculated theoretical mass of the desired 3'-GMP terminated oligonucleotide sequence.
Anion-Exchange (AEX) HPLC Separate oligonucleotides based on charge (phosphate backbone length).Confirms the homogeneity of the full-length product and separates it from shorter failure sequences ("n-1 shortmers").
Enzymatic Digestion & Analysis Confirm the presence and location of the 3'-GMP.Digestion with alkaline phosphatase should remove the terminal phosphate, resulting in a predictable mass shift in LC-MS analysis. [15][16]

Conclusion

The synthesis of oligonucleotides with a 3'-GMP terminus is a specialized task that cannot be accomplished by simply adding the salt to a standard reaction. By employing a strategy that begins with a custom-functionalized guanosine solid support, researchers can leverage the power and efficiency of automated phosphoramidite synthesis. The subsequent terminal phosphorylation, followed by rigorous purification and multi-modal analysis, provides a reliable and validated pathway to produce high-purity 3'-GMP modified oligonucleotides suitable for the demanding applications in modern drug discovery and advanced biological research.

References

  • Glen Research. (n.d.). Glen Report 1-22: Chemical Modification of the 3'-Terminus. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Phosphorylated Oligonucleotides, Terminal Phosphate Oligo Modification. Retrieved from [Link]

  • Pragolab. (n.d.). High Resolution LC/MS Analysis of Therapeutic Oligonucleotides on a New Porous Polymer-Based Reversed Phase Column. Retrieved from [Link]

  • Timofeev, E., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Molecules, 26(9), 2493. [Link]

  • ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]

  • AxisPharm. (n.d.). CPG solid supports. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
  • Walsh, S. M., et al. (2016). DNA Oligonucleotide 3′-Phosphorylation by a DNA Enzyme. Journal of the American Chemical Society, 138(25), 7872–7875. [Link]

  • Apffel, A., et al. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 69(7), 1320-1325. [Link]

  • Glen Research. (n.d.). Glen Report 21.21: Technical Brief – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Gmp. National Center for Biotechnology Information. Retrieved from [Link]

  • Perez-Gomez, C., et al. (2022). Evaluation of 3′-phosphate as a transient protecting group for controlled enzymatic synthesis of DNA and XNA oligonucleotides. Communications Chemistry, 5(1), 69. [Link]

  • Jessop, T. C., et al. (2019). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Accounts of chemical research, 52(11), 3246–3257. [Link]

  • Almac Group. (2021, March 15). Towards the enzymatic synthesis of oligonucleotides. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Gracia, J., et al. (2017). Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. Molecules, 22(10), 1633. [Link]

Sources

Application Notes and Protocols: Elucidating the Gene Expression Effects of 3'-Guanylic Acid, Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed protocols and experimental design considerations for investigating the effects of 3'-Guanylic acid, disodium salt on gene expression. This document is intended for researchers in molecular biology, pharmacology, and drug development. We will explore the rationale behind experimental choices, from initial cell viability assays to genome-wide transcriptomic analysis, ensuring a robust and reproducible study. The protocols provided herein are designed to be self-validating, incorporating essential quality control steps.

Introduction: 3'-Guanylic Acid, Disodium Salt and Its Potential Biological Significance

3'-Guanylic acid, disodium salt, also known as disodium guanylate, is the sodium salt of guanosine monophosphate (GMP).[1] While widely utilized as a flavor enhancer in the food industry, its potential as a bioactive molecule warrants further investigation.[2][3] GMP is a fundamental nucleotide, serving as a monomer for RNA synthesis. Its cyclic form, cyclic guanosine monophosphate (cGMP), is a critical second messenger in numerous signaling pathways.[4][5] These pathways are known to regulate a multitude of physiological processes, including cardiovascular function, neurotransmission, and cellular proliferation, often through the modulation of gene expression.[4][6][7]

The cGMP signaling cascade typically involves its synthesis by guanylate cyclases, its degradation by phosphodiesterases (PDEs), and its action on downstream effectors such as cGMP-dependent protein kinases (PKGs).[6][8] Activated PKGs can phosphorylate a variety of protein substrates, including transcription factors, which can directly or indirectly influence the expression of target genes.[4] Given that exogenously supplied 3'-Guanylic acid, disodium salt could potentially influence intracellular GMP and subsequently cGMP pools, it is plausible that it may exert effects on gene expression. This guide provides a systematic approach to rigorously test this hypothesis.

Experimental Workflow Overview

A successful investigation into the effects of 3'-Guanylic acid, disodium salt on gene expression requires a multi-step approach. The following diagram outlines the recommended experimental workflow, from initial characterization to in-depth analysis.

experimental_workflow cluster_preliminary Preliminary Assays cluster_treatment Treatment & Sample Collection cluster_expression Gene Expression Analysis cluster_validation Data Analysis & Validation cell_culture Cell Line Selection & Culture viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) cell_culture->viability_assay dose_selection Dose-Response Analysis & Concentration Selection viability_assay->dose_selection time_course Time-Course Experiment Design dose_selection->time_course treatment Treatment with 3'-Guanylic acid, disodium salt time_course->treatment rna_extraction RNA Extraction & Quality Control treatment->rna_extraction rt_qpcr Targeted Gene Analysis (RT-qPCR) rna_extraction->rt_qpcr microarray Genome-Wide Profiling (Microarray) rna_extraction->microarray rna_seq Deep Transcriptome Analysis (RNA-Seq) rna_extraction->rna_seq data_analysis Differential Expression Analysis rt_qpcr->data_analysis microarray->data_analysis rna_seq->data_analysis pathway_analysis Pathway & Functional Annotation data_analysis->pathway_analysis validation Validation of Key Findings pathway_analysis->validation

Caption: Overall experimental workflow for studying the effects of 3'-Guanylic acid, disodium salt on gene expression.

Preliminary Studies: Establishing Experimental Parameters

Prior to any gene expression analysis, it is crucial to determine the appropriate concentration range of 3'-Guanylic acid, disodium salt to use in your chosen cellular model. This is achieved through cell viability and dose-response studies.

Cell Line Selection

The choice of cell line will depend on the research question. For example, a neuronal cell line may be appropriate to study neuro-modulatory effects, while a smooth muscle cell line could be used to investigate cardiovascular impacts. Ensure the selected cell line is well-characterized and suitable for the intended assays.

Protocol: Cell Viability Assay (MTT Assay)

Cell viability assays are essential for determining the cytotoxic effects of a compound and identifying a non-toxic concentration range for subsequent experiments.[9][10][11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11][12][13]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 3'-Guanylic acid, disodium salt

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 3'-Guanylic acid, disodium salt in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 1 µM to 10 mM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 3'-Guanylic acid, disodium salt. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your intended gene expression study (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. In healthy cells, mitochondrial enzymes convert the yellow MTT to a purple formazan product.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Dose-Response and Time-Course Study Design

The results from the cell viability assay will inform the design of your dose-response and time-course experiments for gene expression analysis.[14][15][16][17]

  • Dose Selection: Choose a range of non-toxic concentrations of 3'-Guanylic acid, disodium salt. It is advisable to use at least three concentrations (e.g., a low, medium, and high dose) to assess dose-dependent effects on gene expression.[14][18]

  • Time-Course Analysis: The temporal dynamics of gene expression can be crucial.[19][20][21][22][23] A time-course experiment, with samples collected at multiple time points (e.g., 0, 2, 6, 12, 24 hours) after treatment, can reveal transient and sustained changes in gene expression.[19][20]

Protocols for Gene Expression Analysis

Once the treatment conditions are established, you can proceed with analyzing the effects on gene expression. The choice of method will depend on the scope of your investigation.

Protocol: RNA Extraction and Quality Control

High-quality RNA is a prerequisite for reliable gene expression analysis.

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • DNase I

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer for assessing RNA integrity

Procedure:

  • Cell Lysis and Homogenization: Lyse the cells according to the chosen RNA extraction kit's protocol.

  • RNA Isolation: Follow the manufacturer's instructions for RNA isolation. This typically involves phase separation and precipitation.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0. The A260/A230 ratio should be above 2.0.

  • RNA Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value of >8 is generally recommended for downstream applications like RNA-Seq and microarray analysis.

Targeted Gene Expression Analysis: RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is a sensitive and specific method for quantifying the expression of a small number of target genes.[24][25][26][27][28] It is often used to validate findings from genome-wide analyses.

Protocol: Two-Step RT-qPCR [24][27]

Step 1: Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: In a nuclease-free tube, combine 1 µg of total RNA, random primers or oligo(dT)s, and nuclease-free water.

  • Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes and then place it on ice.

  • Master Mix Preparation: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

  • cDNA Synthesis: Add the master mix to the RNA-primer mixture and incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).

  • Inactivation: Inactivate the reverse transcriptase by heating to 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.

Step 2: Quantitative PCR (qPCR)

  • Reaction Setup: In a qPCR plate, prepare a reaction mix for each gene of interest, including a reference (housekeeping) gene. The mix should contain qPCR master mix (with DNA polymerase and fluorescent dye like SYBR Green), forward and reverse primers for the target gene, and nuclease-free water.

  • Template Addition: Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) to check for contamination.

  • qPCR Run: Perform the qPCR in a real-time PCR cycler using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[29]

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[27]

Data Analysis (ΔΔCt Method):

  • Normalization: Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Ct_target - Ct_reference).

  • Relative Quantification: Calculate the fold change in gene expression relative to the control group (ΔΔCt = ΔCt_treated - ΔCt_control). The fold change is then calculated as 2^(-ΔΔCt).

Genome-Wide Gene Expression Profiling

For a broader, unbiased view of gene expression changes, microarray or RNA sequencing (RNA-Seq) is recommended.[30][31]

Microarray Analysis: This technique measures the expression of thousands of known genes simultaneously using a chip with immobilized DNA probes.[32][33][34][35] It is a cost-effective option for large-scale studies of well-characterized genes.[30]

RNA Sequencing (RNA-Seq): RNA-Seq is a powerful high-throughput sequencing method that provides a comprehensive and quantitative analysis of the transcriptome.[36][37][38] It can detect novel transcripts, alternative splicing events, and single nucleotide variants in addition to quantifying gene expression.[38]

General Workflow for Microarray and RNA-Seq:

  • Library Preparation (RNA-Seq) or Labeling (Microarray): Process the high-quality RNA according to the specific protocol for the chosen platform.

  • Hybridization (Microarray) or Sequencing (RNA-Seq): Hybridize the labeled cDNA to the microarray chip or sequence the prepared library on a high-throughput sequencer.

  • Data Acquisition: Scan the microarray to obtain signal intensities or process the raw sequencing reads.

  • Data Analysis: Perform quality control, normalization, and differential gene expression analysis using appropriate bioinformatics tools.[39]

Data Interpretation and Pathway Analysis

Following the identification of differentially expressed genes, it is important to understand their biological context.

  • Functional Annotation: Use tools like DAVID or Gene Ontology (GO) to categorize the differentially expressed genes based on their associated biological processes, molecular functions, and cellular components.

  • Pathway Analysis: Employ databases such as KEGG or Reactome to identify signaling pathways that are significantly enriched in your gene list. This can provide insights into the mechanisms by which 3'-Guanylic acid, disodium salt may be acting.

The following diagram illustrates a potential signaling pathway that could be affected by 3'-Guanylic acid, disodium salt, leading to changes in gene expression.

signaling_pathway ext_gmp 3'-Guanylic acid, disodium salt (Extracellular) int_gmp Intracellular GMP Pool ext_gmp->int_gmp Transport/Conversion cgmp cGMP int_gmp->cgmp Potential Influence gc Guanylate Cyclase (GC) gc->cgmp Synthesis gtp GTP pde Phosphodiesterase (PDE) cgmp->pde Degradation pkg Protein Kinase G (PKG) cgmp->pkg Activation amp 5'-GMP pde->amp tf Transcription Factors (e.g., CREB) pkg->tf Phosphorylation nucleus Nucleus tf->nucleus Translocation gene_exp Target Gene Expression nucleus->gene_exp Modulation

Caption: Hypothetical cGMP signaling pathway potentially modulated by 3'-Guanylic acid, disodium salt.

Summary of Experimental Parameters

The following table summarizes the key experimental parameters and considerations discussed in this guide.

ParameterRecommendationRationale
Cell Model Select a cell line relevant to the research question.To ensure the biological relevance of the findings.
Viability Assay Perform an MTT or similar assay.To determine the non-toxic concentration range for treatment.[9][10][11]
Dose-Response Use at least three non-toxic concentrations.To assess dose-dependent effects on gene expression.
Time-Course Collect samples at multiple time points (e.g., 0, 2, 6, 12, 24h).To capture both early and late gene expression changes.[19]
RNA Quality Aim for a RIN > 8.To ensure the reliability of downstream gene expression analysis.
Gene Expression Method RT-qPCR for targeted analysis; Microarray or RNA-Seq for genome-wide profiling.To match the scope of the investigation with the appropriate technology.[30][31]
Data Analysis Perform differential expression, functional annotation, and pathway analysis.To interpret the biological significance of the gene expression changes.

Conclusion

Investigating the effect of 3'-Guanylic acid, disodium salt on gene expression is a scientifically meritorious endeavor that could uncover novel biological activities for this compound. By following a systematic and rigorous experimental approach, from careful preliminary studies to comprehensive transcriptomic analysis, researchers can generate high-quality, reproducible data. The protocols and guidelines presented here provide a solid framework for such an investigation, enabling a deeper understanding of the potential molecular mechanisms of 3'-Guanylic acid, disodium salt.

References

  • Analysis of Time-Series Gene Expression Data: Methods, Challenges, and Opportunities. (n.d.). Vertex AI Search.
  • Microarray vs. RNA-Seq: Which Is Better for Gene Expression Profiling. (n.d.). CD Genomics.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Analysis of microarray experiments of gene expression profiling. (n.d.). PMC - NIH.
  • Cyclic guanosine monophosphate. (n.d.). Wikipedia.
  • Chapter 4 Analysis of Gene Expression Time Courses. (n.d.). Refubium.
  • Analysis of microarray data | Functional genomics II. (n.d.). EMBL-EBI.
  • Time-Course Analysis and Clustering of Gene Expression Data. (n.d.). eScholarship.
  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices.
  • The cGMP system: components and function. (2020). PubMed.
  • Time-Course Differential Expression Analysis. (2016). BioBam.
  • Overview of Cell Viability and Survival. (n.d.). Cell Signaling Technology.
  • Significance analysis of time course microarray experiments. (n.d.). PNAS.
  • Gene expression profiling using DNA microarrays. (n.d.). PubMed.
  • Gene Expression Microarray: Principle, Process, Advantages, Limitations and Applications. (2019). Genetic Education.
  • Cyclic guanosine monophosphate signaling and phosphodiesterase-5 inhibitors in cardioprotection. (2012). PubMed.
  • A cellular viability assay to monitor drug toxicity. (n.d.). PubMed.
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  • Cell Viability Assay Service. (n.d.). Creative Biolabs.
  • Gene Expression Analysis by Reverse Transcription Quantitative PCR. (n.d.). JOVE.
  • Cyclic guanosine monophosphate (cGMP) signaling in cardiomyocytes. (n.d.). ResearchGate.
  • Biochemistry, Cyclic GMP. (n.d.). StatPearls - NCBI - NIH.
  • Brief guide to RT-qPCR. (n.d.). PMC - NIH.
  • RNA Sequencing | RNA-Seq methods & workflows. (n.d.). Illumina.
  • The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. (2025). CLYTE Technologies.
  • Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities. (2009). PMC.
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  • Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. (2024). Unknown Source.
  • Introduction to RNA-Seq and its Applications to Drug Discovery and Development | Request PDF. (2025). ResearchGate.
  • DESIGNING STUDIES FOR DOSE RESPONSE. (n.d.). eScholarship.
  • Analysis of Dose-Response Effects on Gene Expression Data With Comparison of Two Microarray Platforms. (n.d.). PubMed.
  • Gene-Expression Experimental Design. (2019). Biocompare.
  • Differential Expression Analysis: Simple Pair, Interaction, Time-series. (2022). Bio-protocol.
  • RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications. (n.d.). CD Genomics.
  • Gene Expression Analysis Methods and Protocols. (2025). ResearchGate.
  • Mechanisms and Measurement of Changes in Gene Expression. (n.d.). PMC.
  • Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center.
  • Dose-response study with DESeq2 and no dose replicates. (2018). Bioconductor Support.
  • Disodium guanylate. (n.d.). Wikipedia.
  • DISODIUM GUANYLATE. (n.d.). Ataman Kimya.
  • e627 Disodium Guanylate. (n.d.). InfoCons.
  • Expression Profiling of the 14-3-3 Gene Family in Response to Salt Stress and Potassium and Iron Deficiencies in Young Tomato (Solanum lycopersicum) Roots: Analysis by Real-time RT–PCR. (n.d.). PMC.
  • Disodium Guanylate: Uses, Nutrition, and Safety. (2020). Healthline.
  • Gene Expression Profiling Reflects Physiological Processes in Salt Acclimation of Synechocystis sp. Strain PCC 6803. (n.d.). PMC.
  • Differently Expressed 'Early' Flavonoid Synthesis Genes in Wheat Seedlings Become to Be Co-regulated under Salinity Stress. (2015). Unknown Source.

Sources

Troubleshooting & Optimization

Stability of 3'-Guanylic acid, disodium salt in different buffer solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Warning: Isomer Specificity Before proceeding, confirm your specific isomer. This guide addresses 3'-Guanylic acid (3'-GMP).

  • 3'-GMP (Phosphate at 3' position): Often used as a substrate for specific nucleases (e.g., RNase T1) or as a standard for RNA hydrolysis products.

  • 5'-GMP (Phosphate at 5' position): The common flavor enhancer and metabolic intermediate.

  • 2',3'-GMP Mix: A common reagent grade consisting of a mixture of isomers.

While chemical stability is similar, enzymatic stability differs drastically . Ensure you are using the correct isomer for your enzymatic assays.

PropertyDetail
Chemical Name Guanosine-3'-monophosphate, disodium salt
Common Abbreviation 3'-GMP, 2Na
CAS Number (Mix) 6027-83-4 (often cited for 2'/3' mixed isomers)
Molecular Weight ~407.18 g/mol (Disodium salt)
Core Instability Acid-catalyzed depurination; Oxidative damage to guanine.

Stability in Buffer Solutions

The stability of 3'-GMP is dictated by the glycosidic bond (connecting the guanine base to the ribose) and the solubility of the guanine base .

Buffer Compatibility Matrix
Buffer SystempH RangeSuitabilityTechnical Notes
TE Buffer (Tris-EDTA)7.5 - 8.0Excellent Recommended for Storage. EDTA chelates divalent cations (Mg²⁺, Ca²⁺) that are required cofactors for many nucleases, protecting the 3'-GMP from enzymatic degradation.
PBS (Phosphate Buffered Saline)7.2 - 7.4Good Good for cell culture applications. Caution: If your experiment involves adding Magnesium (Mg²⁺), insoluble Magnesium Phosphate may precipitate, co-precipitating the nucleotide.
Sodium Citrate 4.0 - 6.0Moderate Useful for acidic assays. Risk: Prolonged storage < pH 4.0 increases the rate of depurination (loss of the guanine base).
Water (Unbuffered) ~5.0 - 6.0Poor Not Recommended for Storage. Water absorbs CO₂ from air, lowering pH to ~5.5. Lacking buffer capacity, this acidity can accelerate slow hydrolysis over months.
HEPES 7.0 - 7.5Good Excellent for biological assays where phosphate interference must be avoided.
Degradation Pathways (Visualized)

The following diagram illustrates the primary chemical risks to 3'-GMP in solution.

G GMP Native 3'-GMP (Active) Depurination Acid Hydrolysis (pH < 4.0) GMP->Depurination Heat + Acid Oxidation Oxidative Damage (UV / Free Radicals) GMP->Oxidation Light / O2 Enzymatic RNase Contamination GMP->Enzymatic Phosphatases Guanine Free Guanine Base (Insoluble ppt) Depurination->Guanine Ribose Ribose-3-Phosphate Depurination->Ribose OxGuanine 8-Oxo-Guanine (Interferes with binding) Oxidation->OxGuanine Guanosine Guanosine (Dephosphorylated) Enzymatic->Guanosine

Caption: Primary degradation pathways for 3'-GMP. Acidic conditions lead to glycosidic bond cleavage (Depurination), while enzymatic contamination removes the phosphate group.

Troubleshooting & FAQs

Q1: My 3'-GMP solution has formed a white precipitate after thawing. What happened?

Diagnosis: This is likely Free Guanine or a Sodium Salt precipitate .

  • Cause A (Chemical Degradation): If stored in acidic conditions (pH < 5) or subjected to heat, the guanine base may have cleaved off (depurination). Free guanine has very low solubility in water and precipitates.

  • Cause B (Salt Shock): If dissolved in high salt buffers (e.g., 10x PBS) and frozen, the "salting out" effect during freezing can precipitate the nucleotide.

  • Solution:

    • Warm the tube to 37°C and vortex gently. If it redissolves, it was Cause B (Salt Shock).

    • If precipitate remains, centrifuge. Analyze the supernatant by UV. A shift in λmax (absorbance peak) from 253nm indicates degradation.

Q2: Can I autoclave 3'-GMP solutions?

Verdict: NO.

  • Reasoning: The high temperature (121°C) and pressure will cause rapid hydrolysis of the glycosidic bond, releasing free guanine.

  • Protocol: Sterilize by filtration using a 0.22 µm PES or PVDF membrane . Nylon membranes should be avoided as they can bind nucleotides non-specifically.

Q3: How do I distinguish 3'-GMP from 5'-GMP?

Method: Enzymatic discrimination is the most reliable method without Mass Spec.

  • Protocol: Treat an aliquot with RNase T1 .

    • RNase T1 specifically cleaves RNA at the 3' side of guanosine, leaving a 3'-phosphate. It generally does not digest free 3'-GMP further.

    • However, specific 3'-nucleotidases (often found in plant extracts) will dephosphorylate 3'-GMP but not 5'-GMP.

    • 5'-Nucleotidase (snake venom) will dephosphorylate 5'-GMP but is largely inactive on 3'-GMP.

    • Result: If 5'-Nucleotidase releases phosphate (detectable by Malachite Green assay), you have 5'-GMP. If it does not, you likely have 3'-GMP (or the enzyme is dead).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 100 mM Stock Solution
  • Weighing: Weigh the disodium salt powder. Note that the powder is hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

  • Solvent: Use TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) .

    • Why? Water alone is too acidic (pH ~5.5) for long-term stability. The EDTA protects against metallo-nucleases.

  • Dissolution: Add 80% of the calculated volume. Vortex.

    • Note: 3'-GMP 2Na is highly soluble (>50 mg/mL).

  • pH Adjustment: Check pH. It should be near neutral. If necessary, adjust carefully with NaOH. Do not use acid (HCl) unless absolutely necessary, as local regions of low pH can damage the molecule.

  • Final Volume: Adjust to final volume with buffer.

  • Aliquot & Store: Aliquot into single-use volumes (avoid freeze-thaw). Store at -20°C .

SOP-02: QC Analysis by HPLC

To verify the purity and stability of your 3'-GMP.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.0).

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm .

  • Gradient:

    • 0-5 min: 100% A (Isocratic)

    • 5-15 min: 0% -> 20% B (Linear Gradient)

  • Expected Results:

    • Guanine (Degradation Product): Elutes early (more polar).

    • Guanosine (Dephosphorylated): Elutes later than GMP.

    • 3'-GMP: Elutes as the main peak. (Note: 3'-GMP and 5'-GMP have slightly different retention times; run a standard if distinguishing isomers is critical).

References

  • Chemical Stability of Nucleic Acid-Derived Drugs. Journal of Pharmaceutical Sciences. Review of hydrolytic pathways including depurination kinetics in acidic media.

  • Guanosine-2'(3')-monophosphate disodium salt (mixed isomers). Santa Cruz Biotechnology.[2] Product specifications and CAS identification for mixed isomers. [2]

  • HPLC Methods for Analysis of Guanosine Monophosphate. Helix Chromatography. Methodologies for separating nucleotide isomers using ion-pairing and reverse-phase chromatography.

  • Dissolution and Buffer Selection. Dissolution Technologies. Detailed analysis of buffer capacity (Phosphate vs. Carbonate) and its effect on solubility and stability of pharmaceutical compounds.

Sources

Common impurities in commercial 3'-Guanylic acid, disodium salt and their impact

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'-Guanylic Acid, Disodium Salt (3'-GMP, 2Na)

Introduction

Commercial 3'-Guanylic acid, disodium salt (3'-GMP, 2Na) is a critical reagent often derived from the enzymatic hydrolysis of yeast RNA. Unlike its flavor-enhancing isomer (5'-GMP), 3'-GMP is primarily used in biochemical research to study specific nucleotidases, as a starting material for oligonucleotide synthesis, or as a pharmacological standard.

Because of its production origin (RNA degradation), the impurity profile of 3'-GMP differs significantly from synthetic nucleotides. This guide addresses the specific chemical and biological interferences caused by these impurities and provides validated protocols for their detection and mitigation.

Part 1: The Impurity Matrix

The following table summarizes the most common impurities found in commercial 3'-GMP and their direct impact on experimental workflows.

Impurity CategorySpecific ContaminantOriginExperimental Impact
Positional Isomers 2'-GMP Acid-catalyzed migration via 2',3'-cyclic intermediate.High: Co-elutes in many HPLC methods; inhibits specific 3'-nucleotidases; alters binding kinetics.
5'-GMP Cross-contamination from manufacturing lines processing food-grade nucleotides.Critical: False positives in kinase assays; potent activation of biological receptors (e.g., umami/glutamate receptors) where 3'-GMP is inert.
Related Nucleotides 3'-AMP, 3'-CMP, 3'-UMP Incomplete purification from Yeast RNA hydrolysis.Medium: "Ghost peaks" in UV-HPLC; competitive inhibition in substrate-specific enzyme assays.
Hydrolysis Products Guanosine / Guanine Dephosphorylation or depurination due to poor storage (heat/moisture).Low/Medium: Inaccurate concentration calculations (OD260); precipitation (Guanine is insoluble).
Inorganic Salts Inorganic Phosphate (Pi) Residual from hydrolysis or buffer exchange.High: High background in malachite green phosphatase assays; interference with crystallization.

Part 2: Technical Deep Dives (FAQs)

Q1: My enzyme assay shows activity, but the kinetics are inconsistent. Could isomer contamination be the cause?

A: Yes. This is the most frequent issue with 3'-GMP.

  • The Mechanism: 3'-GMP is thermodynamically less stable than 5'-GMP. Under acidic conditions (pH < 4), the phosphate group can migrate between the 2' and 3' hydroxyls via a 2',3'-cyclic GMP intermediate . Commercial preparations often contain 1–5% of 2'-GMP.

  • The Impact: Many "3'-specific" nucleotidases will not hydrolyze 2'-GMP, effectively reducing your active substrate concentration. Conversely, if 5'-GMP is present (even at trace levels), it may trigger high-activity pathways (like G-protein signaling) that 3'-GMP should not affect.

  • Troubleshooting: Run the Isomer-Resolving HPLC Protocol (see Part 3) to quantify the exact ratio of 2', 3', and 5' isomers.

Q2: I am seeing a fine white precipitate when dissolving 3'-GMP in my buffer. Is the product bad?

A: Not necessarily, but it indicates a solubility mismatch.

  • The Chemistry: You are using the disodium salt.[1][2][3] While highly soluble in water (>50 mg/mL), it is sensitive to the "Common Ion Effect." If your buffer already contains high sodium (e.g., >150 mM NaCl) or is cold, the disodium guanylate may salt out.

  • The Guanine Factor: If the solution is cloudy and does not clear upon warming, the precipitate is likely Guanine , a degradation product. Guanine is practically insoluble in water.

  • Action:

    • Check the pH.[3][4][5] 3'-GMP is most soluble at pH 7.0–8.5.

    • Measure absorbance ratio (A250/A260). A shift from the standard (~1.15 at pH 7) suggests free base contamination.

Q3: Why do I detect high background phosphate in my zero-time controls?

A: Commercial 3'-GMP is often produced by digesting RNA with RNase (yielding 3'-GMP) followed by precipitation. Residual inorganic phosphate (Pi) from the biological source or buffer exchange steps can remain trapped in the crystal lattice.

  • The Fix: For phosphate-sensitive assays (e.g., ATPase/GTPase studies), you must treat your stock solution with a Phosphate Scavenger (like a specific resin) or perform a small-scale recrystallization, though buying "ultra-pure" grades is more cost-effective.

Part 3: Validated Experimental Protocols

Protocol A: Isomer-Resolving HPLC Method

Purpose: To separate 2'-GMP, 3'-GMP, and 5'-GMP.

Reagents:

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 5.8).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) with high carbon load.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Gradient: Isocratic 98% A / 2% B is usually sufficient. For tighter resolution, use 0.5% Tetrabutylammonium hydrogen sulfate (TBAHS) in Mobile Phase A as an ion-pairing agent.

Expected Elution Order (with Ion Pairing):

  • Guanosine (Void/Early)

  • 5'-GMP

  • 2'-GMP

  • 3'-GMP (Note: Order may shift depending on exact pH and pairing agent; always run standards).

Protocol B: Rapid Solubility & Degradation Check

Purpose: To rule out Guanine precipitation.

  • Prepare a 10 mg/mL solution in ddH₂O.

  • Vortex for 30 seconds. Solution should be clear and colorless.

  • If cloudy: Add 10 µL of 1M NaOH.

    • If it clears: The precipitate was likely Guanine (soluble in alkali). Result: Product degraded.

    • If it remains cloudy: The precipitate is likely inorganic salts or foreign matter. Result: Filtration required.

Part 4: Visualizing the Problem

Diagram 1: Origin of Impurities in 3'-GMP Production

This flow diagram illustrates how specific impurities enter the supply chain during the yeast RNA hydrolysis process.

ImpurityPathways YeastRNA Yeast RNA Source Hydrolysis Enzymatic Hydrolysis (RNase T2 / RNase A type) YeastRNA->Hydrolysis Digestion CyclicIntermediate 2',3'-Cyclic GMP (Intermediate) Hydrolysis->CyclicIntermediate Cleavage Impurity_Nucleotide 3'-AMP, 3'-CMP, 3'-UMP (Source Impurities) Hydrolysis->Impurity_Nucleotide Co-purified Bases Target 3'-GMP (Target) CyclicIntermediate->Target Ring Opening (Major) Impurity_Isomer 2'-GMP (Isomer Impurity) CyclicIntermediate->Impurity_Isomer Acidic Migration (Minor) Impurity_Degradation Guanosine + Pi (Degradation) Target->Impurity_Degradation Phosphatase/Heat

Caption: Figure 1. The enzymatic production pathway showing the critical 2',3'-cyclic intermediate step that leads to 2'-GMP isomer contamination.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when you encounter assay failure with 3'-GMP.

TroubleshootingTree Start Issue: Experimental Failure with 3'-GMP CheckSolubility Step 1: Visual Check Is solution clear? Start->CheckSolubility Cloudy Cloudy / Precipitate CheckSolubility->Cloudy Clear Clear Solution CheckSolubility->Clear AlkaliTest Add NaOH (pH > 10) Cloudy->AlkaliTest CheckKinetics Step 2: Check Kinetics Is activity unexpected? Clear->CheckKinetics Degraded Clears = Guanine Present (Degradation) AlkaliTest->Degraded SaltIssue Cloudy = Salt/Inorganic (Filtration needed) AlkaliTest->SaltIssue HPLC Run Protocol A (HPLC) Check for 2' or 5' Isomers CheckKinetics->HPLC Yes IsomersFound Isomers Detected: Purify or Replace HPLC->IsomersFound Pure Purity > 98%: Check Buffer/Ions HPLC->Pure

Caption: Figure 2. Step-by-step logic for diagnosing 3'-GMP reagent issues, distinguishing between physical solubility problems and chemical purity issues.

References

  • PubChem. (n.d.). 5'-Guanylic acid, disodium salt (Compound Summary).[1][3][6][7][8] National Library of Medicine. Retrieved February 13, 2026, from [Link]

    • Note: Provides physical property data relevant to solubility and salt forms of guanylic acid deriv
  • Bähre, H., & Kaever, V. (2017). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. Methods in Molecular Biology. Retrieved February 13, 2026, from [Link]

    • Note: Establishes HPLC protocols for separating linear GMP metabolites (5'-GMP vs 3'-GMP).
  • Costanzo, G., et al. (2013). Ribozyme Activity of RNA Nonenzymatically Polymerized from 3′,5′-Cyclic GMP.[9] MDPI Life. Retrieved February 13, 2026, from [Link]

    • Note: Discusses the non-enzymatic polymerization and cyclic intermediates of GMP, relevant to isomer form
  • Li, Z., et al. (2021). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP). National Institute for Food Control. Retrieved February 13, 2026, from [Link]

    • Note: Provides the base methodology for RP-HPLC separ

Sources

Technical Support Center: HPLC Separation of 3'- and 5'-GMP Disodium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 13, 2026

Executive Summary & Method Strategy

The Isomer Challenge

Separating 3'-Guanosine Monophosphate (3'-GMP) and 5'-Guanosine Monophosphate (5'-GMP) is a classic chromatographic challenge.[1] These molecules are positional isomers with identical molecular weights (363.22 g/mol free acid) and nearly identical pKa values (pKa₂ ≈ 6.1–6.3).[1]

  • Why it matters: 5'-GMP is the bioactive flavor enhancer (umami) and a critical RNA monomer. 3'-GMP is often a degradation product or impurity.[1]

  • The Solution: Standard C18 Reverse Phase (RP) is insufficient because these polar molecules elute in the void volume. You must use Ion-Pair Chromatography (RP-IPC) or Anion Exchange (AEX) .[1]

My Recommendation: Use RP-IPC with Tetrabutylammonium Hydrogen Sulfate (TBAHS) for the highest resolution between isomers.[1] Use AEX only if your sample matrix has extremely high salt content that would crash out an ion-pairing reagent.[1]

The "Golden Standard" Protocol: RP-IPC[1]

This protocol uses a hydrophobic stationary phase (C18) modified dynamically by an ion-pairing reagent (TBAHS).[1] The TBA⁺ cation pairs with the anionic phosphate of the GMP, creating a neutral, hydrophobic complex that retains on the column.

Optimized Method Parameters
ParameterSpecificationRationale
Column C18 (End-capped), 250 x 4.6 mm, 5 µmHigh surface area required for sufficient ion-pair loading.[1] End-capping reduces peak tailing.[1]
Mobile Phase A 10 mM TBAHS + 10 mM Phosphate Buffer (pH 6.[1]0)TBAHS provides retention; pH 6.0 ensures the phosphate group is singly ionized (optimal for pairing).
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic ion-pair complex.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 254 nmMax absorbance for the Guanosine base.
Temperature 30°CControls viscosity and thermodynamics of the ion-pair exchange.
Injection Vol 10–20 µLKeep low to prevent band broadening.
Gradient Profile (Linear)[1][2]
  • 0–5 min: 5% B (Isocratic hold to load ion-pair)

  • 5–20 min: 5% → 30% B (Elution of isomers)

  • 20–25 min: 30% → 5% B (Re-equilibration)

  • 25–40 min: 5% B (MANDATORY Equilibration)

Critical Note: Ion-pair chromatography requires significantly longer equilibration times than standard RP.[1][2] The column must be "coated" with the reagent.

Expected Elution Order

In this system, steric hindrance usually dictates the interaction with the bulky TBA⁺ ion.

  • 5'-GMP (Typically elutes first)[1]

  • 3'-GMP (Typically elutes second) Note: Always confirm with individual standards, as slight pH changes can flip selectivity.

Alternative Protocol: Strong Anion Exchange (SAX)[1][4]

Use this if you cannot use ion-pairing reagents (e.g., if using LC-MS where TBAHS causes suppression and source contamination).[1]

  • Column: Strong Anion Exchange (SAX) - Quaternary Ammonium ligand.[1]

  • Mobile Phase A: 5 mM Ammonium Phosphate, pH 3.0.[1]

  • Mobile Phase B: 0.5 M Ammonium Phosphate, pH 3.0.[1]

  • Mechanism: Separation based purely on charge density.[1] 5'-GMP and 3'-GMP have subtle differences in charge distribution relative to the ribose ring.[1]

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My retention times are drifting day-to-day."

Diagnosis: Incomplete column equilibration or temperature fluctuation.[1] The Fix:

  • Dedicate the Column: Once a C18 column sees TBAHS, it is an IP-column forever. You can never fully wash the reagent off.

  • Extended Equilibration: When starting up, pump Mobile Phase A for at least 60 minutes before the first injection. The stationary phase needs to reach thermodynamic equilibrium with the ion-pairing reagent.

  • Check Temperature: Ensure your column oven is stable. Ion-pair binding is highly temperature-sensitive.[1]

Issue 2: "I see 'Ghost Peaks' or negative dips."

Diagnosis: System contamination or mobile phase mismatch.[1][3][4] The Fix:

  • Solvent Purity: TBAHS is often the source of impurities. Use "HPLC Grade" or "Electrochemical Grade" reagents only.

  • Wavelength Check: If detecting at low UV (e.g., 210 nm), the nitrate or sulfate ions in buffers can absorb. Stick to 254 nm where the guanine base absorbs strongly, but the buffer does not.

Issue 3: "The 3'- and 5'-GMP peaks are merging (co-elution)."

Diagnosis: pH is off-target. The Fix: The separation relies on the ionization state of the phosphate group.

  • Action: Adjust aqueous pH in 0.2 unit increments.

  • Lower pH (5.5): Suppresses ionization slightly, reducing retention.[1]

  • Higher pH (6.5): Increases ionization, increasing retention (stronger pair with TBA⁺).[1]

  • Fine Tuning: Lower the % ACN in the gradient start (e.g., start at 2% B instead of 5% B).

Visual Workflows

Figure 1: Method Selection & Logic Flow

This diagram illustrates the decision process for selecting the correct separation mode based on your lab's constraints.

MethodSelection Start START: GMP Isomer Separation MS_Compat Is MS Detection Required? Start->MS_Compat Salt_Matrix Is Sample High Salt? MS_Compat->Salt_Matrix No (UV Detection) HILIC METHOD C: HILIC (Ammonium Acetate) *MS Friendly* MS_Compat->HILIC Yes (TBAHS suppresses MS) RPIPC METHOD A: RP-IPC (C18 + TBAHS) *Best Resolution* Salt_Matrix->RPIPC No (Standard Sample) SAX METHOD B: Anion Exchange (SAX Column) *Robust for Salts* Salt_Matrix->SAX Yes (>100mM Salt) Resolution Resolution > 1.5 RPIPC->Resolution Expect 5'-GMP first

Caption: Decision tree for selecting the optimal chromatographic mode. RP-IPC is preferred for UV detection due to superior resolution.[1]

Figure 2: Troubleshooting The "Drifting Baseline"

A specific logic flow for the most common issue in Ion-Pair Chromatography.

Troubleshooting Issue Issue: Retention Time Drift Check1 Is Column Temp Stable? Issue->Check1 Check2 Is Equilibration > 30 mins? Check1->Check2 Yes Action1 Fix Oven / Pre-heater Check1->Action1 No Check3 Is Mobile Phase Fresh? Check2->Check3 Yes Action2 Run Blank Gradient x2 Check2->Action2 No Action3 Remake Buffer (TBAHS degrades) Check3->Action3 No Result Check Pump Mixing Valve Check3->Result Yes

Caption: Step-by-step diagnosis for retention drift, the most common failure mode in GMP separation.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) instead of Phosphate buffer? A: No. TFA is an ion-pairing agent itself, but it is too weak to effectively resolve the 3' and 5' isomers. You need the steric bulk of Tetrabutylammonium (TBA) to differentiate the positional isomers. Additionally, phosphate buffers at pH 6.0 maintain the ionization state better than TFA (pH ~2.0).

Q: Why does my column pressure increase over time with this method? A: TBAHS can precipitate if mixed with high concentrations of organic solvent too quickly. Ensure your gradient does not go to 100% ACN while high salt concentrations are present.[1] Also, always filter your mobile phase (0.2 µm) as TBAHS salts can contain particulate impurities.[1]

Q: How do I store the column? A: Never store a column in 100% water or 100% organic after using ion-pairing reagents.

  • Flush with 50:50 Water:Methanol (no salts) for 20 column volumes.

  • Store in 90:10 Methanol:Water.

  • Label the column clearly: "DEDICATED FOR ION PAIRING."

References

  • Ion-Pair Chromatography Mechanism

    • Title: "Separation of Nucleotides by Ion-Pair Reversed-Phase HPLC."
    • Source: Bitesize Bio / Science.gov[1]

    • URL:[Link]

  • USP/Pharmacopeial Context

    • Title: "USP Monograph Methods for Guanosine Monophosphate" (General Chapter reference for Nucleotides).[1]

    • Source: USP-NF Online / Sigma-Aldrich Method Compilation[1]

  • Elution Order & Isomer Data

    • Title: "Reversed-Phase Ion-Pair Liquid Chromatography... for Separation of Isomeric Oligonucleotide Adducts."
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Chemical Properties (pKa)

    • Title: "Guanosine 5'-monophosphate disodium salt - PubChem."[1]

    • Source: National Center for Biotechnology Information (NCBI)[1]

    • URL:[Link][1]

Sources

How to prevent degradation of 3'-Guanylic acid, disodium salt during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The "Zero-Hour" Rule

STOP. Before you begin your experiment, acknowledge the following critical stability constraints. 3'-GMP is significantly more fragile in solution than in its lyophilized powder form.

  • NEVER autoclave 3'-GMP solutions. The heat and pressure will hydrolyze the glycosidic bond, releasing free guanine.

  • DO NOT store aqueous solutions at +4°C for more than 24 hours. Bacterial growth (even in "sterile" water) introduces phosphatases that rapidly dephosphorylate the molecule.

  • AVOID acidic environments (pH < 5.0). Protonation of the guanine base accelerates depurination (cleavage of the base from the sugar).

The Stability Matrix: Understanding Degradation

To prevent degradation, you must understand the enemy. 3'-GMP is susceptible to two primary modes of failure: Chemical Hydrolysis and Enzymatic Digestion .

The Degradation Pathways

The following diagram illustrates the specific chemical vulnerabilities of 3'-GMP. Note that acid attacks the bond between the base and sugar, while enzymes typically attack the phosphate group.

degradation_pathways cluster_legend Degradation Mechanisms GMP 3'-GMP (Active) Guanosine Guanosine (Dephosphorylated) GMP->Guanosine Phosphatase / Nucleotidase (Enzymatic) Guanine Guanine (Precipitate) GMP->Guanine Acid Hydrolysis (pH < 4) (Chemical) RiboseP Ribose-3-Phosphate GMP->RiboseP Acid Hydrolysis key1 Yellow = Enzymatic Risk (Contamination) key2 Blue = Chemical Risk (pH/Heat)

Figure 1: Primary degradation pathways for 3'-Guanylic Acid. Note that enzymatic attack removes the phosphate, while acid hydrolysis removes the base.

Quantitative Stability Data
ParameterConditionStability StatusHalf-Life Estimate (Approx.)
Solid State -20°C, DesiccatedStable > 2 Years
Aqueous Solution pH 7.0, -80°CStable 6-12 Months
Aqueous Solution pH 7.0, +4°CUnstable < 48 Hours
Acidic Solution pH 3.0, 25°CCritical Hours (Glycosidic cleavage)
Enzyme Presence Trace PhosphataseCritical Minutes

Troubleshooting & FAQs

This section addresses specific phenomena reported by users in the field.

Q1: "My HPLC peak for 3'-GMP is disappearing, but I see a new peak eluting earlier. What happened?"

Diagnosis: You likely have Phosphatase Contamination . Technical Insight: 3'-GMP is a substrate for non-specific phosphatases (and specific 3'-nucleotidases). If you dissolved the salt in non-sterile water or used non-autoclaved spatulas, you introduced enzymes that cleaved the phosphate group.

  • The New Peak: It is likely Guanosine . Guanosine is less polar than GMP and typically elutes differently depending on your column chemistry (often earlier in Reverse Phase if ion-pairing agents are used, or later if pure aqueous).

  • Solution: Always use Nuclease-Free (DEPC-treated) water and filter-sterilize solutions immediately through a 0.22 µm PES membrane.

Q2: "The solution turned slightly yellow and I see a fine white precipitate."

Diagnosis: Acid-Catalyzed Depurination (Hydrolysis). Technical Insight: If your buffer pH drifted below 4.0, or if the solution was heated, the N-glycosidic bond broke.

  • The Precipitate: Free Guanine has very low solubility in water compared to the nucleotide salt. The white solid is likely free guanine base dropping out of solution.

  • Solution: Buffer your solution at pH 7.0–7.5 using HEPES or Tris. Avoid unbuffered water, as CO2 absorption can lower pH over time.

Q3: "Can I use 5'-GMP stability data to predict 3'-GMP behavior?"

Diagnosis: Proceed with Caution. Technical Insight: Chemically, the glycosidic bond stability is similar. However, Enzymatic stability differs . Many common laboratory contaminants (like bacterial 5'-nucleotidases) are specific to the 5' isomer. However, non-specific alkaline phosphatases will degrade both isomers. Do not assume 3'-GMP is "safe" just because a specific 5'-nucleotidase inhibitor is present.

Q4: "How do I dissolve the disodium salt properly? It seems to clump."

Diagnosis: Hygroscopic Clumping. Technical Insight: The disodium salt is highly hygroscopic. If added to water too quickly, the outer layer hydrates and forms a gel barrier, preventing the core from dissolving.

  • Solution: Add the powder to the water (not water to powder) slowly while vortexing. Ensure the water is at room temperature; cold water slows dissolution kinetics.

Standard Operating Procedure (SOP): The "Sterile Aliquot" Method

To ensure experimental consistency, follow this protocol for stock preparation. This method minimizes freeze-thaw cycles, which can cause local pH shifts leading to degradation.

Workflow Diagram

handling_workflow Start Weigh Powder (Calibrated Balance) Dissolve Dissolve in Buffer (pH 7.5, 10mM Tris/HEPES) Start->Dissolve Avoid Moisture Filter Syringe Filter (0.22 µm PES) Dissolve->Filter Remove Bacteria Aliquot Aliquot into PCR Tubes (Single-Use Volumes) Filter->Aliquot Prevent Contamination Freeze Flash Freeze & Store (-80°C) Aliquot->Freeze Max Stability

Figure 2: Recommended workflow for preparing stable 3'-GMP stock solutions.

Detailed Protocol
  • Preparation:

    • Use Nuclease-Free Water or a sterile buffer (e.g., 10mM Tris-HCl, pH 7.5).

    • Do not use unbuffered water if the solution will be stored for >1 hour.

  • Dissolution:

    • Calculate the required mass for a 10mM - 100mM stock.

    • Add powder to solvent. Vortex until clear.

    • Note: 3'-GMP 2Na is soluble up to ~100mM (approx 80mg/mL) in water [1].

  • Sterilization (CRITICAL):

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter .

    • Why? This removes bacteria and fungal spores that secrete phosphatases.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C for long-term (up to 1 year) or -20°C for short-term (1 month).

    • Discard any aliquot that has been thawed and left at room temperature for >4 hours.

References

  • Note: While referencing the 5' isomer, the solubility and salt dissociation properties are chemically equivalent for the 3' isomer 2Na salt.
  • National Institutes of Health (NIH) - PubChem. (n.d.). Purine Nucleotide Hydrolysis Mechanisms. Retrieved from [Link]

    • Provides data on thermal decomposition and incompatibility with strong oxidizing agents.[1]

Sources

Overcoming solubility issues with 3'-Guanylic acid, disodium salt in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3'-Guanylic acid, disodium salt (3'-GMP, 2Na) CAS: 5550-12-9 (or mixed isomers 6027-83-4) Application: RNA synthesis, metabolic studies, supramolecular chemistry.

Executive Summary: The Solubility Paradox

Researchers often encounter a counter-intuitive problem with 3'-Guanylic acid disodium salt: despite being a salt (which implies polarity and solubility), it frequently forms cloudy suspensions or viscous gels in aqueous solutions.

The Scientific Reality: This is not a simple solubility issue; it is a supramolecular self-assembly issue . Guanosine derivatives are unique among nucleotides because they can self-associate into "G-quartets" (tetrads) via Hoogsteen hydrogen bonding.[] This stacking is stabilized by monovalent cations (like the Na


 present in your disodium salt) and is highly pH-dependent.

This guide provides a self-validating protocol to disrupt these structures and ensure a true, stable solution.

Core Dissolution Protocol

Follow this workflow for stock solutions (typically 10–50 mM).

Step 1: Preparation & Initial Mixing
  • Solvent: Use high-quality molecular biology grade water (nuclease-free).

  • Vessel: Use a sterile polypropylene tube (glass can sometimes promote nucleation of aggregates).

  • Action: Add the powder to the water (not water to powder) to prevent clumping. Vortex vigorously for 30 seconds.

Step 2: The "Cloudiness" Checkpoint
  • Observation: If the solution is clear, proceed to filtration.

  • Issue: If the solution appears cloudy, viscous, or contains floating particulates, do not add more water . You are likely observing G-quartet stacking, not saturation.

  • Correction: Proceed to Step 3.

Step 3: pH Adjustment (The Critical Step)
  • Mechanism: G-quartet formation is favored at slightly acidic pH (pH ~5.0), where the N7 position is protonated or capable of specific H-bonding networks.

  • Protocol:

    • Check the pH.[2][3][4] It is likely near 5.0–6.0.

    • Add 1N NaOH dropwise while stirring.

    • Target pH: Adjust to pH 7.5 – 8.0 .

    • Why: Deprotonation disrupts the hydrogen bond donor/acceptor pattern required for the G-quartet lattice, forcing the molecules into a monomeric state.

Step 4: Thermal Disruption (If pH adjustment is insufficient)
  • Protocol: Heat the solution to 50–60°C for 5–10 minutes in a water bath.

  • Caution: Do not exceed 80°C for prolonged periods to avoid hydrolysis of the phosphate ester, although 3'-GMP is relatively thermally stable compared to triphosphates.

  • Result: The solution should turn clear. Allow it to cool to room temperature. If it re-gels upon cooling, the concentration is too high or the pH has drifted back down.

Troubleshooting Decision Tree

GMP_Solubility Start Start: Add 3'-GMP 2Na to Water Check Visual Inspection Start->Check Clear Solution is Clear Check->Clear Yes Cloudy Cloudy / Gel / Precipitate Check->Cloudy No Success Proceed to Filtration (0.22 µm) Clear->Success Sonicate Sonicate (5-10 mins) Cloudy->Sonicate Check2 Still Cloudy? Sonicate->Check2 Check2->Clear Clear AdjustPH Adjust pH to 7.5 - 8.0 (using 1N NaOH) Check2->AdjustPH Cloudy Heat Heat to 60°C (10 mins) AdjustPH->Heat If stubborn FinalCheck Final Inspection Heat->FinalCheck FinalCheck->Success Clear Fail Dilute Sample or Check Purity FinalCheck->Fail Still Cloudy

Caption: Logical workflow for solubilizing 3'-GMP, prioritizing physical disruption (sonication) followed by chemical modification (pH adjustment) and thermal treatment.

Technical Deep Dive: The "Why" Behind the Protocol
The G-Quartet Mechanism

Unlike Adenosine or Cytidine nucleotides, Guanosine derivatives have a specific H-bond donor/acceptor face that allows four molecules to arrange in a planar square (a tetrad).[5] These tetrads stack on top of each other to form a helix or "nanowire."

  • The Sodium Factor: The "Disodium Salt" formulation provides Na

    
     ions. While necessary for charge neutralization, Na
    
    
    
    (and especially K
    
    
    ) sits in the center of the G-quartet, coordinating with the carbonyl oxygens and stabilizing the insoluble structure.
  • The pH Factor: At pH < 6, the N7 of guanine can accept a proton, or the base pairing alignment is optimized for stacking. Raising the pH to > 7.5 changes the ionization state of the base (pKa ~9.2 for N1) and phosphate (pKa ~6.0), creating electrostatic repulsion that breaks the stack.

Quantitative Data: Solubility Factors

ParameterEffect on 3'-GMP SolubilityRecommendation
pH Critical. Low pH (<6) promotes gelation. High pH (>7.5) promotes solubility.Maintain pH 7.5 – 8.5.
Cations Negative. Excess Na

or K

stabilizes insoluble gels.
Avoid dissolving in high-salt buffers (e.g., PBS) initially. Dissolve in water first.
Temperature Positive. Heat disrupts H-bonds and stacking interactions.Heat to 50–60°C if stubborn.
Concentration Negative. Higher conc. = higher probability of stacking.Keep stock solutions ≤ 50 mM if possible.
Frequently Asked Questions (FAQs)

Q1: Can I autoclave my 3'-GMP stock solution?

  • Answer: Not recommended. While 3'-GMP is more stable than GTP, the high heat (121°C) and pressure of autoclaving can lead to hydrolysis of the glycosidic bond (releasing free guanine) or the phosphate ester.

  • Best Practice: Prepare the solution using sterile water and filter-sterilize using a 0.22 µm PES (Polyethersulfone) membrane.

Q2: I dissolved it by heating, but it turned into a jelly when I put it in the fridge (4°C). Is it ruined?

  • Answer: No, it has simply re-assembled into a supramolecular hydrogel due to the low temperature and likely presence of sodium.

  • Fix: Warm it back up to room temperature or 37°C before use. Vortex well. To prevent recurrence, verify the pH is > 7.5 or store at a lower concentration.

Q3: Why can't I just use PBS?

  • Answer: PBS contains roughly 137 mM NaCl and 2.7 mM KCl. Potassium ions (K

    
    ) are incredibly potent stabilizers of G-quartets—much stronger than Sodium. Adding 3'-GMP powder directly to PBS is the fastest way to create an insoluble gel.
    
  • Protocol: Dissolve in pure water first, adjust pH, then dilute into your buffer if necessary.

Q4: Is the "Disodium" salt different from the free acid?

  • Answer: Yes. The free acid is much less soluble in water and requires the addition of a base (like NaOH) to dissolve at all. The disodium salt is pre-neutralized, but often not enough to prevent self-assembly.

References
  • Gellert, M., Lipsett, M. N., & Davies, D. R. (1962). Helix Formation by Guanylic Acid. Proceedings of the National Academy of Sciences of the United States of America, 48(12), 2013–2018.

  • Mottawh, A. et al. (2017). Temperature and pressure limits of guanosine monophosphate self-assemblies. Scientific Reports (Nature), 7, 9366.

  • PubChem. (n.d.). Guanosine 5'-monophosphate disodium salt (Compound Summary). National Library of Medicine. (Note: 5'-GMP and 3'-GMP share identical physicochemical gelation properties).

  • Sigma-Aldrich. (n.d.). Product Information: Guanosine 5′-monophosphate disodium salt.[6][7] (Technical data on solubility limits and stability).

Sources

Potential off-target effects of 3'-Guanylic acid, disodium salt in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'-Guanylic Acid, Disodium Salt

An Introduction for the Bench Scientist

3'-Guanylic acid, disodium salt (also known as 3'-GMP disodium or G3'P-Na2) is a guanosine monophosphate analog. In cellular and biochemical assays, it is often employed to study processes involving guanylate cyclases and cyclic GMP (cGMP) signaling. While it can serve as a useful tool, it is crucial for researchers to recognize that, like many small molecules, it is not perfectly specific. Assuming its effects are restricted to the intended target can lead to misinterpretation of data and wasted resources.[1] This guide is designed to provide practical, field-tested advice for identifying and mitigating potential off-target effects of 3'-Guanylic acid, disodium salt in your cellular assays, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected cytotoxicity in my cell line after treatment with 3'-Guanylic acid, disodium salt. What could be the cause?

While not typically considered a potent cytotoxic agent, unexpected effects on cell viability can arise from several off-target mechanisms. Extracellular nucleotides can influence cell proliferation and death pathways, and high concentrations of guanosine-based molecules have been shown to decrease the viability of certain cancer cell lines, such as SKBR-3 human breast cancer cells.[2] This effect can be mediated by mechanisms including the induction of reactive oxygen species (ROS) and interference with adenosine uptake through nucleoside transporters.[2]

Troubleshooting Steps:

  • Confirm with a secondary viability assay: Use an orthogonal method (e.g., if you used a metabolic assay like MTT, confirm with a membrane integrity assay like Trypan Blue or a caspase activation assay).

  • Test other nucleotides: Compare the effect of 3'-GMP with equimolar concentrations of 5'-GMP, GTP, adenosine, and ATP. This helps determine if the effect is specific to 3'-GMP or a general response to extracellular nucleotides.

  • Evaluate ROS production: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels post-treatment. If ROS is elevated, test the effect of co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.

Q2: My results show activation of a calcium signaling pathway, which I didn't anticipate. How could 3'-Guanylic acid be involved?

This is a classic sign of a potential off-target effect involving purinergic receptors. The P2Y family of G protein-coupled receptors (GPCRs) are activated by extracellular nucleotides.[3][4] While typically associated with ATP/ADP or UTP/UDP, some subtypes can be promiscuously activated by other nucleotides, including GMP analogs.

Specifically, activation of Gq-coupled P2Y receptors (like P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) triggers the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 then stimulates the release of calcium from intracellular stores, resulting in the transient calcium flux you may be observing.[7]

Causality Explained: Your 3'-GMP may be acting as a low-affinity agonist at a P2Y receptor expressed on your cells, hijacking a signaling pathway entirely separate from its intended cGMP target.

Q3: How can I definitively distinguish between the intended on-target effect (cGMP pathway) and a potential off-target effect (e.g., P2Y receptor activation)?

This requires a systematic approach using specific pharmacological tools and validation assays. The key is to selectively block the suspected off-target pathway and observe if the cellular response to 3'-GMP is diminished.

Key Experimental Workflow:

  • Use a P2Y Receptor Antagonist: Pre-treat your cells with a selective antagonist for the suspected P2Y receptor subtype before adding 3'-GMP. For example, MRS2179 is a selective P2Y1 receptor antagonist.[8] If the unexpected calcium flux or other downstream effect is blocked by the antagonist, it strongly implicates that specific off-target receptor.

  • Inhibit Downstream Effectors: Use a PLC inhibitor (e.g., U73122) to confirm the involvement of the Gq pathway. If the effect of 3'-GMP is abrogated, it validates that the signal originates upstream of IP3 production.

  • Directly Measure cGMP: To confirm your on-target effect, use a cGMP-specific ELISA or a fluorescent cGMP biosensor. This will tell you if 3'-GMP is actually modulating intracellular cGMP levels as intended.

The following diagram illustrates this validation logic:

G cluster_0 Observed Cellular Response cluster_1 Experimental Compound cluster_2 Potential Pathways cluster_3 Validation Tools Response e.g., Ca2+ Flux, Gene Expression Change GMP 3'-GMP Disodium P2Y Off-Target: P2Y Receptor GMP->P2Y Hypothesis 1 (Off-Target) sGC On-Target: Soluble Guanylyl Cyclase (sGC) GMP->sGC Hypothesis 2 (On-Target) PLC Phospholipase C (PLC) P2Y->PLC cGMP cGMP Production sGC->cGMP PLC->Response cGMP->Response Antagonist P2Y Antagonist (e.g., MRS2179) Antagonist->P2Y Blocks? PLC_Inhibitor PLC Inhibitor (e.g., U73122) PLC_Inhibitor->PLC Blocks? ODQ sGC Inhibitor (e.g., ODQ) ODQ->sGC Blocks?

Caption: A logical workflow for dissecting on-target vs. off-target effects.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Inconsistent Results or High Well-to-Well Variability

Inconsistent data can stem from compound instability, assay interference, or cellular heterogeneity.[9][10] Nucleotides can be susceptible to degradation by extracellular ectonucleotidases present on the cell surface.

Protocol: Assessing Compound Stability & Assay Interference

Objective: To determine if 3'-GMP is stable in your assay conditions and does not directly interfere with the assay readout.

Materials:

  • 3'-Guanylic acid, disodium salt

  • Cell culture medium (serum-free and serum-containing)

  • Conditioned medium (medium incubated with your cells for 2-4 hours)

  • Your assay buffer and detection reagents (e.g., luciferase substrate, fluorescent dye)

Procedure:

  • Stability Test: a. Prepare a working solution of 3'-GMP in fresh medium, conditioned medium, and assay buffer. b. Incubate these solutions at 37°C for the duration of your typical experiment (e.g., 0, 1, 4, and 24 hours). c. At each time point, analyze the samples by HPLC to quantify the amount of intact 3'-GMP remaining. A significant decrease over time, especially in conditioned medium, suggests enzymatic degradation.

  • Assay Interference Test (Cell-Free): a. Set up your assay in a multi-well plate without cells. b. To the appropriate wells, add a serial dilution of 3'-GMP. c. Add your detection reagents and measure the signal (e.g., luminescence, fluorescence). d. Interpretation: If you see a dose-dependent change in the signal in the absence of any biological activity, the compound is directly interfering with your assay chemistry.[11]

Reference Data Tables

Table 1: Summary of Potential Off-Target Interactions for 3'-GMP

Potential Target ClassSpecific ExamplesConsequence in Cellular AssaysRecommended Validation Assay
Purinergic Receptors (GPCRs) P2Y1, P2Y2, P2Y6[3][5]Gq-coupling -> PLC activation -> Intracellular Ca2+ release, PKC activation.[6]Calcium imaging (e.g., Fura-2, Fluo-4); IP1 accumulation assay; Western blot for phosphorylated ERK.
Nucleoside Transporters Equilibrative Nucleoside Transporters (ENTs)[2]Competition with endogenous nucleosides (e.g., adenosine) for cellular uptake, indirectly affecting adenosine receptor signaling or cell metabolism.Radiolabeled nucleoside uptake assay; co-treatment with known ENT inhibitors (e.g., dipyridamole).[2]
Phosphodiesterases (PDEs) Various PDEs can hydrolyze cyclic nucleotides.[12][13]Potential for weak, non-specific inhibition of cAMP or cGMP degradation, altering basal second messenger levels.In vitro PDE activity assay using a panel of purified PDE isozymes.

Table 2: Recommended Controls for Cellular Assays Involving 3'-GMP

Control TypePurposeExample
Negative Control Compound To rule out general nucleotide effects.5'-AMP or a structurally unrelated small molecule.
Positive Control Compound To ensure the target pathway is responsive.For sGC: A direct sGC activator like BAY 41-2272.[14][15] For P2Y: ATP or UTP.
Pathway-Specific Inhibitor To confirm the involvement of a specific pathway.sGC inhibitor (ODQ), P2Y antagonist (MRS2179), PLC inhibitor (U73122).
Vehicle Control To control for effects of the solvent.The same buffer/solvent used to dissolve 3'-GMP (e.g., water, PBS).

Visualizing Potential Off-Target Signaling

The following diagram illustrates how 3'-GMP can diverge to activate both its intended on-target pathway and a common off-target pathway.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway GMP Extracellular 3'-GMP Disodium sGC Soluble Guanylyl Cyclase (sGC) GMP->sGC Activates P2Y P2Y Receptor (e.g., P2Y1) GMP->P2Y Weakly Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates On_Target_Effect Intended Physiological Effect (e.g., Smooth Muscle Relaxation) PKG->On_Target_Effect Phosphorylates Substrates PLC Phospholipase C (PLC) P2Y->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ [Ca2+]i IP3->Ca Releases from ER Off_Target_Effect Unintended Cellular Response (e.g., Proliferation, Cytokine Release) Ca->Off_Target_Effect Initiates

Caption: Divergent signaling from 3'-GMP's on-target and off-target activities.

References

  • Baraibar, M. A., et al. (2010). P2Y1 and P2Y2 receptors are coupled to the NO/cGMP pathway to vasodilate the rat arterial mesenteric bed. British Journal of Pharmacology. Available at: [Link]

  • Abbracchio, M. P., et al. (2006). Coupling of P2Y receptors to G proteins and other signaling pathways. Trends in Pharmacological Sciences. Available at: [Link]

  • Wikipedia. (2023). Cyclic guanosine monophosphate. Wikipedia. Available at: [Link]

  • Webb, R. C. (2005). NO-Independent Activators of Soluble Guanylate Cyclase: Therapeutic Potential. American Journal of Hypertension. Available at: [Link]

  • Corbin, J. D., et al. (2009). Molecular structures of 3',5'-guanosine cyclic monophosphate (cGMP) and... ResearchGate. Available at: [Link]

  • Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery. Available at: [Link]

  • Chen, Y., et al. (2024). eATP sensing by the purinergic receptor PA2072 for allosteric modulation in intracellular c-di-GMP signaling. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Schmidt, H. H. H. W., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: Discovery and therapeutic potential. ResearchGate. Available at: [Link]

  • Eppendorf. (2021). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. Available at: [Link]

  • Van Kolen, K., & Slegers, H. (2006). Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks. Cellular Signalling. Available at: [Link]

  • Chhatriwalla, A. K., & Salgado, J. (2023). Biochemistry, Cyclic GMP. StatPearls. Available at: [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega. Available at: [Link]

  • Hobbs, A. J. (2003). Soluble guanylate cyclase: an old therapeutic target re-visited. British Journal of Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). P2Y2 receptors are coupled to G protein and activate the PLC pathway... ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What are P2Y2 receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Bio-Techne. (2020). Getting Started and Troubleshooting Tips for BaseScope™ Assays. YouTube. Available at: [Link]

  • Chen, Y., et al. (2024). eATP sensing by the purinergic receptor PA2072 for allosteric modulation in intracellular c-di-GMP signaling. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Disodium guanylate. Wikipedia. Available at: [Link]

  • Müller, C. E., & Namasivayam, V. (2019). Agonists and Antagonists for Purinergic Receptors. PubMed. Available at: [Link]

  • Jacobson, K. A., et al. (2022). New Paradigms in Purinergic Receptor Ligand Discovery. Trends in Pharmacological Sciences. Available at: [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Healthline. (2020). Disodium Guanylate: Uses, Nutrition, and Safety. Healthline. Available at: [Link]

  • Pilz, R. B., et al. (2007). Guanosine 3',5'-cyclic monophosphate (cGMP)/cGMP-dependent protein kinase induce interleukin-6 transcription in osteoblasts. Molecular Endocrinology. Available at: [Link]

  • GetLabTest.com. (n.d.). Disodium Guanylate: A Complete Guide to This Food Additive. GetLabTest.com. Available at: [Link]

  • Ingólfsson, H. I., et al. (2014). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hutchins, J. (n.d.). The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. University of Texas Health Science Center at Houston. Available at: [Link]

  • Dale, R. E., & Hirst, S. J. (1996). Extracellular guanosine 3',5'-cyclic monophosphate and disodium cromoglycate share a similar spectrum of activity in the inhibition of histamine release from isolated mast cells and basophils. International Archives of Allergy and Immunology. Available at: [Link]

  • U-Belda, J., et al. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. Available at: [Link]

  • Yamashita, K., et al. (2024). Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Yang, H., et al. (2014). Abstract C187: Salicylates suppress tumor growth via inhibition of HMGB1. ResearchGate. Available at: [Link]

Sources

Technical Guide: Elimination of Nuclease Contamination from 3'-GMP Disodium Salt Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing contaminating nucleases from 3'-GMP disodium salt preparations Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Guanosine 3'-monophosphate (3'-GMP) disodium salt is a critical reagent in RNA research, adjuvant development, and enzyme kinetics. Contamination with nucleases (RNase/DNase) or phosphatases compromises experimental integrity by degrading either the 3'-GMP substrate itself (via phosphatases) or the nucleic acid targets in the downstream assay (via nucleases).

This guide addresses the specific challenge of purifying 3'-GMP without chemically modifying the nucleotide. Crucially, standard DEPC treatments commonly used for buffers are destructive to 3'-GMP and must be avoided.

Part 1: Critical Troubleshooting & FAQs
Q1: Can I add DEPC (Diethylpyrocarbonate) directly to my 3'-GMP solution to inactivate RNases?

Verdict: NO. Absolutely not. Technical Explanation: DEPC inactivates RNases by acylating histidine, lysine, cysteine, and tyrosine residues.[1] However, DEPC also reacts with the exocyclic amine groups of purines. In Guanosine, the N2 amino group is susceptible to carbethoxylation by DEPC. Treating 3'-GMP with DEPC will chemically modify the nucleotide, potentially altering its biological activity, binding affinity, or spectral properties. Correct Approach: Use certified nuclease-free water (DEPC-treated and autoclaved before use) to dissolve the 3'-GMP powder. If the powder itself is contaminated, you must use physical separation methods (see Protocol A).

Q2: Will autoclaving the 3'-GMP solution remove nuclease activity?

Verdict: No. Technical Explanation: While 3'-GMP is relatively heat-stable at neutral pH, autoclaving is ineffective against many RNases (e.g., RNase A). RNase A is capable of reversible denaturation; it unfolds at high temperatures but refolds into an active state upon cooling. Furthermore, autoclaving 3'-GMP at acidic pH can lead to hydrolysis of the phosphomonoester bond, degrading it to guanosine and inorganic phosphate.

Q3: My 3'-GMP is already in solution and contaminated. How do I salvage it?

Verdict: Ultrafiltration (Molecular Weight Cut-Off). Technical Explanation: 3'-GMP is a small molecule (MW ~407.2 Da). Most contaminating nucleases and phosphatases are proteins with MW >10,000 Da (10 kDa). Using a spin column with a 3 kDa or 10 kDa Molecular Weight Cut-Off (MWCO) allows the 3'-GMP to pass through into the filtrate while retaining the enzymes on the membrane.

Q4: How do I distinguish between Nuclease and Phosphatase contamination?

Verdict: Substrate Specificity Assay.

  • Nuclease Contamination: Degrades external RNA/DNA added to the sample (detected via gel or fluorescence).

  • Phosphatase Contamination: Dephosphorylates the 3'-GMP itself. This can be detected by HPLC (shift in retention time from GMP to Guanosine) or by a colorimetric phosphate release assay (e.g., Malachite Green) performed on the 3'-GMP solution alone.

Part 2: Comparative Analysis of Removal Methods
MethodEfficacy for 3'-GMPRisk to 3'-GMP IntegrityThroughputRecommendation
Ultrafiltration (3-10 kDa MWCO) High Low (Physical separation only)MediumPrimary Recommendation
DEPC Treatment High (for enzymes)Critical (Modifies Guanine base)HighDO NOT USE
Autoclaving Low (RNase refolds)Medium (Hydrolysis risk at low pH)HighNot Recommended
Proteinase K Digestion HighLow (Requires subsequent removal of Prot K)LowSecondary Option
Ethanol Precipitation LowLow (Nucleases may coprecipitate)MediumIneffective for protein removal
Part 3: Validated Protocols
Protocol A: Nuclease Removal via Ultrafiltration (The "Gold Standard")

This method relies on size exclusion to separate the small nucleotide (3'-GMP) from large protein contaminants.

Materials:

  • Centrifugal Ultrafiltration units (e.g., Amicon® Ultra or Vivaspin®) with 3 kDa MWCO .

  • Centrifuge capable of 14,000 x g.

  • Nuclease-free collection tubes.[2][3]

Workflow:

  • Pre-Rinse: Add 500 µL of Nuclease-Free Water to the filter unit. Spin at 14,000 x g for 5 minutes to remove trace glycerin or preservatives from the membrane. Discard flow-through.

  • Load Sample: Dissolve 3'-GMP disodium salt in Nuclease-Free Water (or buffer) to the desired concentration (e.g., 10-100 mM). Load up to 500 µL into the filter unit.[4]

  • Filtration: Centrifuge at 14,000 x g for 10–20 minutes at 4°C.

    • Note: 4°C is preferred to minimize any enzymatic activity during the spin.

  • Collection:

    • The Flow-Through (Filtrate) contains your purified 3'-GMP.

    • The Retentate (on the filter) contains the nucleases/phosphatases.

  • Validation: Test the filtrate using Protocol B to confirm nuclease removal.

Protocol B: Fluorometric RNase Detection Assay

A sensitive method to verify the purity of your 3'-GMP preparation.

Materials:

  • RNaseAlert® or similar fluorometric substrate (RNA labeled with fluorophore and quencher).

  • Fluorescence plate reader (Ex/Em: ~490/520 nm).

  • Positive Control (RNase A).

  • Negative Control (Nuclease-Free Water).

Workflow:

  • Prepare Substrate: Reconstitute the fluorometric RNA substrate in the supplied buffer.

  • Setup Plate:

    • Well A: 10 µL Nuclease-Free Water + 10 µL Substrate (Blank).

    • Well B: 10 µL Purified 3'-GMP Solution + 10 µL Substrate.

    • Well C: 10 µL Untreated 3'-GMP Solution (optional comparison).

    • Well D: 10 µL RNase A (Positive Control) + 10 µL Substrate.

  • Incubate: Incubate at 37°C for 30–60 minutes.

  • Read: Measure fluorescence.

    • Interpretation: If Well B fluorescence is equivalent to Well A (Blank) and significantly lower than Well C/D, the purification was successful.

Part 4: Visualizing the Purification Logic

The following diagrams illustrate the decision-making process and the physical mechanism of purification.

Figure 1: Decision Tree for Nuclease Contamination

G Start Suspected Nuclease Contamination in 3'-GMP CheckSource Is the 3'-GMP in solution or powder? Start->CheckSource Powder Powder CheckSource->Powder Solution Solution CheckSource->Solution Dissolve Dissolve in Nuclease-Free Water Powder->Dissolve Selection Select Purification Method Solution->Selection Dissolve->Selection Q_DEPC Can I use DEPC? NoDEPC NO! DEPC modifies Guanine. Destroys 3'-GMP. Q_DEPC->NoDEPC Selection->Q_DEPC Chemical Treatment? Method_UF Ultrafiltration (3 kDa MWCO) Selection->Method_UF Physical Separation Method_Heat Autoclaving Selection->Method_Heat Thermal Treatment Result_UF Filtrate contains Pure 3'-GMP Method_UF->Result_UF Result_Heat Ineffective: RNase renatures Method_Heat->Result_Heat

Caption: Decision logic for selecting the appropriate purification method. Note the critical warning against DEPC usage.

Figure 2: Mechanism of Ultrafiltration

Ultrafiltration Input Input Filter Ultrafiltration Membrane (3 kDa MWCO) Input->Filter Centrifugation Retentate Retentate (Top) Nucleases ● (Too large to pass) Filter->Retentate Retained Filtrate Filtrate (Bottom) Purified 3'-GMP ○ (Passed through) Filter->Filtrate Flow-through

Caption: Size-exclusion mechanism. 3'-GMP (small circles) passes through the membrane, while Nucleases (large dots) are trapped.

References
  • Wolf, B., Lesnaw, J. A., & Reichmann, M. E. (1970).[5] A Mechanism of the Irreversible Inactivation of Bovine Pancreatic Ribonuclease by Diethylpyrocarbonate.[5] European Journal of Biochemistry.[5] Link

    • Citation Context: Establishes the mechanism of DEPC reaction with histidine and its general reactivity with nucleophiles, supporting the warning against using it with guanosine.
  • Thermo Fisher Scientific. (n.d.). RNase Control: The Basics. Thermo Fisher Scientific Learning Center. Link

    • Citation Context: Provides foundational knowledge on RNase stability, renaturation after autoclaving, and standard detection methods.
  • Merck Millipore. (n.d.). Water for Nuclease-sensitive Molecular Biology Studies. Merck Millipore Application Notes. Link

    • Citation Context: Validates ultrafiltration as a superior method for nuclease removal compared to chemical treatment.[6]

  • Sigma-Aldrich. (n.d.).[7] Product Information: Guanosine 3′-monophosphate disodium salt. Sigma-Aldrich.[5][7] Link

    • Citation Context: Confirms molecular weight (~407.2 Da) and physical properties of 3'-GMP necessary for selecting the correct MWCO filter.

Sources

Interpreting unexpected results in experiments involving 3'-Guanylic acid, disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting unexpected results in experiments involving 3'-Guanylic acid, disodium salt Content type: Technical Support Center Guide

Welcome to the Technical Support Center. This guide addresses specific, high-level anomalies researchers encounter when working with 3'-Guanylic acid, disodium salt (3'-GMP) . Unlike its more common isomer (5'-GMP), 3'-GMP presents unique stability, enzymatic, and analytical behaviors that often lead to "unexpected" experimental results.

Quick Reference: Physicochemical Profile
PropertySpecificationCritical Note
CAS No. 5550-12-9Distinct from 5'-GMP (85-32-5). Verify label.
Molecular Weight 407.18 (Disodium Salt)Free acid is ~363.22. MS analysis must account for Na⁺.
Solubility >50 mg/mL (H₂O)High solubility due to disodium form. Acidification reduces solubility.
UV

253 nm (pH 7)Shifts to ~256-258 nm at pH < 2 due to N7 protonation.
Stability Susceptible to IsomerizationAcidic conditions promote 2'

3' migration via cyclic intermediate.
Module 1: Analytical Anomalies (HPLC & LC-MS)

Q: Why does my LC-MS spectrum show a mass shift of +22 Da or +44 Da, and my sensitivity is low?

A: You are observing Sodium Adduct Formation, inherent to the disodium salt form. In Electrospray Ionization (ESI), the sodium ions (


) from the disodium salt do not fully dissociate or are re-associated during desolvation. This splits your signal into multiple channels (

,

,

), drastically reducing the intensity of the target molecular ion.

Troubleshooting Protocol:

  • Desalting is Mandatory: Do not inject the raw disodium salt solution directly if quantitative sensitivity is required. Use a C18 SPE cartridge or inline divert valve to wash salts before elution.

  • Mobile Phase Modification: Add 10 mM Ammonium Acetate or Ammonium Formate to your mobile phase. Ammonium ions (

    
    ) compete with sodium, suppressing stable Na-adducts and consolidating the signal into the 
    
    
    
    or
    
    
    species [1, 4].[1]
  • Vial Selection: Switch from borosilicate glass to polypropylene vials . Glass leaches trace sodium, exacerbating the issue in sensitive nucleotide analysis [4].

Q: I see two peaks in my HPLC chromatogram. Is my 3'-GMP contaminated?

A: It is likely an Isomerization Artifact (2'-GMP vs. 3'-GMP). Under acidic conditions (pH < 4) or high temperatures, the phosphate group can migrate between the 2' and 3' hydroxyl positions of the ribose ring. This occurs via a 2',3'-cyclic GMP intermediate . If your mobile phase is highly acidic (e.g., 0.1% TFA), on-column isomerization can occur, leading to peak splitting or broadening.

  • Diagnosis: Check the retention time.[2] In many Ion-Pair RP-HPLC systems, 2'-GMP elutes slightly earlier than 3'-GMP, though this is method-dependent [2].

  • Fix: Adjust mobile phase pH to 6.0–7.0 using a phosphate or ammonium acetate buffer. Avoid prolonged storage of samples in acidic matrices.

Module 2: Enzymatic Assay Troubleshooting (RNase T1)

Q: I am using RNase T1 to generate 3'-GMP, but the reaction seems to "stall" or yield unexpected products.

A: You are likely encountering Product Inhibition or the Cyclic Intermediate. RNase T1 cleaves RNA specifically at Guanosine residues in a two-step mechanism:

  • Transesterification: Formation of Guanosine 2',3'-cyclic phosphate (2',3'-cGMP) .

  • Hydrolysis: Opening of the cyclic ring to form the final 3'-GMP .

Scenario 1: The "Stall" (Inhibition) 3'-GMP is a competitive inhibitor of RNase T1. As the concentration of 3'-GMP rises, it binds to the active site (specifically interacting with His40, Glu58, and His92), preventing further cleavage of the RNA substrate [6, 7].

  • Solution: Use a higher enzyme-to-substrate ratio or perform continuous extraction of the product.

Scenario 2: The "Wrong Mass" (Cyclic Intermediate) If you detect a mass of 345.2 Da (Free acid basis) instead of 363.2 Da , the hydrolysis step is incomplete. The 2',3'-cyclic intermediate is stable, especially if the reaction pH drifts away from the optimum (pH 7.5) or if the enzyme activity is compromised.

  • Solution: Ensure the reaction runs to completion. Verify pH is maintained at 7.5.

Visualization: RNase T1 Reaction & Inhibition Pathway

RNase_Pathway RNA RNA Substrate (Guanosine residues) Cyclic Intermediate: 2',3'-cyclic GMP RNA->Cyclic Step 1: Transesterification Product Final Product: 3'-GMP Cyclic->Product Step 2: Hydrolysis Enzyme RNase T1 Product->Enzyme Competitive Inhibition Enzyme->RNA Catalyzes Enzyme->Cyclic

Caption: Mechanism of RNase T1 cleavage showing the obligatory 2',3'-cyclic intermediate and the feedback inhibition loop where 3'-GMP inhibits the enzyme [6, 7].

Module 3: Solubility & Formulation

Q: My 3'-GMP disodium salt precipitated when I added it to my cell culture media. Why?

A: Divalent Cation Complexation. While the disodium salt is highly soluble, the presence of high concentrations of Calcium (


) or Magnesium (

) in culture media (e.g., DMEM) can lead to the formation of Calcium-GMP or Magnesium-GMP complexes, which have significantly lower solubility than the sodium salt.

Q: Can I heat the solution to dissolve it?

A: Yes, but with strict limits. The disodium salt is heat stable up to mild temperatures (50°C). However, do not autoclave 3'-GMP solutions. The high heat (121°C) and pressure can induce hydrolysis of the glycosidic bond (releasing free Guanine and Ribose-phosphate) or promote thermal isomerization to 2'-GMP [1, 8].

  • Protocol: Sterilize via 0.22

    
     filtration after dissolution.
    
Module 4: Unexpected Biological Results

Q: I treated my cells with 3'-GMP expecting a signaling response similar to 5'-GMP, but got nothing. Is the compound inactive?

A: 3'-GMP and 5'-GMP are not biologically interchangeable.

  • GPCR Signaling: 5'-GMP is the canonical ligand for specific purinergic receptors and is involved in umami taste signaling (synergy with glutamate). 3'-GMP often shows weak or no affinity for these receptors.

  • Control Usage: 3'-GMP is frequently used as a negative control in 5'-GMP studies to prove that the phosphate position is critical for binding.

  • Specific Activity: If you observe activity, ensure it is not due to contamination with 5'-GMP or Guanosine. 3'-GMP does have specific roles in certain breakdown pathways, but it does not substitute for 5'-GMP in energy metabolism or standard signal transduction [13, 15].

References
  • Merck/Sigma-Aldrich. Product Specification: Guanosine 3'-monophosphate disodium salt. Available at:

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Available at:

  • BenchChem. Technical Support Center: 5'-Guanylic Acid Solubility. (Comparative data for GMP salts). Available at:

  • LCMS.cz. The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. Available at:

  • NIH/PubMed. Rabbit globin mRNA: analysis of T1 RNAse digestion fragments. (Detailed T1 digestion protocols). Available at:

  • ResearchGate. Recognition and Catalytic Sites of RNase T1 in the 3'-GMP Complex. Available at:

  • ResearchGate. Crystal Structure of RNase T1 with 3'-Guanylic Acid and Guanosine. Available at:

  • DrugFuture. 3'-Guanylic Acid Monograph. Available at:

Sources

Adjusting assay conditions for optimal 3'-GMP disodium salt activity

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing 3'-GMP Disodium Salt in Enzymatic & Analytical Assays

Introduction: The Dual Role of 3'-GMP

Guanosine 3'-monophosphate (3'-GMP) disodium salt is a specialized nucleotide derivative often misunderstood in general signaling research, where its 5'-isomer (5'-GMP) and cyclic form (cGMP) dominate. In technical applications, 3'-GMP serves two distinct, critical roles:

  • Primary Substrate: For 3'-Nucleotidase (EC 3.1.3.6) assays, particularly in characterizing enzymes from Leishmania species or plant tissues (e.g., Mung bean).

  • Product/Inhibitor Standard: In RNase T1 kinetics, where 3'-GMP is the specific end-product of guanosine-specific RNA cleavage and acts as a competitive inhibitor.

This guide provides field-proven protocols to adjust your assay conditions for optimal stability and activity, specifically addressing the unique physicochemical properties of the disodium salt form.

Module 1: Reconstitution & Storage (The Foundation)

The disodium salt form of 3'-GMP is highly soluble but hygroscopic. Improper handling leads to hydrolysis or inaccurate concentration determination.

Protocol: Precision Reconstitution
  • Solvent Choice: Use nuclease-free water (pH 7.0) or 10-50 mM Tris-HCl (pH 7.5). Avoid unbuffered water if storing for >24 hours, as the salt can drift pH.

  • Concentration Verification: Do not rely solely on weight. The hygroscopic nature of the salt means "1 mg" weighed may contain significant water weight.

    • Method: Dissolve to an estimated 10-20 mM.

    • Measurement: Dilute 1:100 in 100 mM phosphate buffer (pH 7.0) and measure

      
      .[1]
      
    • Calculation: Use the extinction coefficient (

      
      ) of 12.1 mM⁻¹cm⁻¹  at 252 nm.
      
      
      
      

Storage Matrix:

State Condition Stability Notes
Powder -20°C, Desiccated >2 Years Protect from moisture.
Solution -20°C 3-6 Months Aliquot to avoid freeze-thaw cycles.

| Working Sol. | 4°C | <24 Hours | Prone to bacterial degradation. |

Module 2: 3'-Nucleotidase Activity Assay (Primary Application)

This is the standard assay where 3'-GMP is the substrate . The enzyme hydrolyzes the 3'-phosphate, releasing Guanosine and Inorganic Phosphate (Pi).

Experimental Logic (Graphviz)

G Substrate 3'-GMP (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Bind Enzyme 3'-Nucleotidase (Sample) Enzyme->Complex Products Guanosine + Pi Complex->Products Hydrolysis (pH 7.5) Detection Malachite Green Reagent Products->Detection Pi Reaction Signal Absorbance (620-660 nm) Detection->Signal Quantification

Caption: Workflow for 3'-Nucleotidase activity assay detecting inorganic phosphate release.

Step-by-Step Protocol

1. Buffer Preparation (Critical Optimization):

  • Standard: 50 mM Tris-HCl, pH 7.5.

  • Metal Ion Adjustment: Many 3'-nucleotidases are metalloenzymes.

    • Initial Screen: Add Mg²⁺ (2-5 mM) .

    • Secondary Screen: If activity is low, test Zn²⁺ (0.1 mM) . Note: High Zn²⁺ can inhibit some isoforms; titrate carefully.

    • Inhibitors:[2] Ensure EDTA is absent from your sample buffer.

2. Reaction Setup:

  • Substrate: 2 mM 3'-GMP (Final concentration).

  • Enzyme: 1-10 µg total protein (lysate) or 0.1 U purified enzyme.

  • Volume: 100 µL total reaction volume.

3. Incubation:

  • Incubate at 37°C for 10–30 minutes.

  • Control: Run a "No Enzyme" blank to account for non-enzymatic hydrolysis of 3'-GMP (background).

4. Termination & Detection:

  • Add Malachite Green Reagent (or Ammonium Molybdate).

  • Incubate 20 mins at room temp for color development.

  • Measure Absorbance at 620–660 nm .

Troubleshooting Table: 3'-Nucleotidase Assay
IssuePossible CauseCorrective Action
High Background (Blank) Free phosphate in 3'-GMP stockTreat stock with phosphate binder or repurify via HPLC. Ensure water is Pi-free.
No Activity Metal ion dependency missedAdd 5 mM MgCl₂. If negative, try 0.1 mM ZnCl₂.
No Activity pH mismatch3'-Nucleotidases are strictly pH sensitive. Verify pH 7.5 at 37°C (Tris pH shifts with temp).
Signal Saturation Substrate depletionReduce enzyme concentration or incubation time. Ensure <10% substrate conversion for initial rate kinetics.

Module 3: Analytical Verification (HPLC)

Separating 3'-GMP from its isomers (2'-GMP, 5'-GMP) and breakdown products (Guanosine) requires specific column chemistry. Standard C18 often fails to resolve 2'- and 3'- isomers effectively.

Recommended Method: Ion-Pair RP-HPLC
  • Column: C18 Analytical Column (5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) .

    • Note: TBAHS acts as the ion-pairing agent to retain the charged phosphate group.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0–15% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Elution Order (Typical): Guanosine

    
     5'-GMP 
    
    
    
    2'-GMP
    
    
    3'-GMP (Order may vary based on exact pH/TBA concentration).

Frequently Asked Questions (FAQ)

Q1: Can I use 3'-GMP as a substrate for 5'-Nucleotidase (CD73)? A: Generally, no. 5'-Nucleotidases (EC 3.1.3.[2]5) are highly specific for the phosphate at the 5'-position. High activity against 3'-GMP suggests contamination with non-specific phosphatases (like Alkaline Phosphatase) or a specific 3'-nucleotidase. Use 3'-GMP as a negative control when characterizing 5'-nucleotidases.

Q2: My 3'-GMP solution turned yellow. Is it still good? A: No. Yellowing indicates oxidation of the guanine base or degradation. Discard and prepare fresh. A proper solution should be clear and colorless.

Q3: How does 3'-GMP affect RNase T1 assays? A: 3'-GMP is the product of RNase T1 cleavage. In kinetic studies, adding exogenous 3'-GMP acts as a competitive inhibitor . If you are trying to measure RNase T1 activity, ensure your RNA substrate is free of pre-existing 3'-GMP. If you are studying inhibition, use 3'-GMP in the range of 0.1–1.0 mM (


 is typically in the micromolar range).

Q4: Is the disodium salt compatible with Mass Spectrometry (MS)? A: No. Sodium ions suppress ionization in LC-MS.

  • Solution: If using MS, perform a desalting step (SPE cartridge) or use an ammonium salt buffer (e.g., Ammonium Acetate) during the HPLC run to displace the sodium.

References

  • Enzyme Nomenclature EC 3.1.3.6 . 3'-Nucleotidase. International Union of Biochemistry and Molecular Biology (IUBMB). Available at: [Link]

  • Cavaluzzi, M.J., & Borer, P.N. (2004) . Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA. Nucleic Acids Research.[3] (Provides foundational extinction coefficient data for guanosine derivatives). Available at: [Link]

Sources

Validation & Comparative

The Isomeric Advantage: A Guide to Utilizing 3'-Guanylic Acid, Disodium Salt as a Negative Control in 5'-GMP Signaling Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the precise molecular architecture of signaling molecules is paramount. This guide provides an in-depth technical comparison of 3'-Guanylic acid, disodium salt and 5'-Guanosine monophosphate (5'-GMP), establishing the former as an ideal negative control for studies investigating 5'-GMP-mediated signaling pathways. By leveraging fundamental principles of molecular recognition and providing robust experimental protocols, this document serves as a critical resource for ensuring the specificity and validity of your research findings.

The Critical Role of Controls in Signal Transduction Studies

5'-Guanosine Monophosphate: A Key Player in Cellular Signaling

Guanosine monophosphates are integral components of cellular metabolism and signaling. 5'-Guanosine monophosphate (5'-GMP) is a nucleotide that serves as a monomer in RNA synthesis.[5] However, its cyclic form, guanosine 3',5'-cyclic monophosphate (cGMP), acts as a crucial second messenger in a plethora of physiological processes.[6] cGMP is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase and is subsequently degraded to 5'-GMP by phosphodiesterases (PDEs).[7] The intracellular concentration of cGMP is tightly regulated and its downstream effects are mediated through the activation of cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and cGMP-specific PDEs.[8][9]

The nitric oxide (NO)-cGMP signaling pathway is a well-characterized example of the importance of cGMP. This pathway is central to diverse biological responses, including the relaxation of smooth muscle, inhibition of platelet aggregation, and neural communication.[10]

The Rationale for 3'-Guanylic Acid as a Negative Control

The selection of 3'-Guanylic acid, disodium salt as a negative control in 5'-GMP signaling studies is rooted in the high degree of stereospecificity exhibited by the enzymes and receptors involved in these pathways.[11][12] 3'-GMP and 5'-GMP are structural isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. Specifically, the phosphate group is attached to the 3' carbon of the ribose sugar in 3'-GMP, whereas in 5'-GMP, it is attached to the 5' carbon.

This seemingly subtle difference in the position of the phosphate group has profound implications for the molecule's ability to interact with its biological targets. The binding pockets of cGMP-dependent protein kinases and other cGMP effectors are exquisitely shaped to recognize the specific three-dimensional structure of 3',5'-cyclic GMP, which is derived from 5'-GMP.[13][14] The precise orientation of the phosphate group at the 5' position is critical for the necessary molecular interactions, such as hydrogen bonding and electrostatic interactions, that lead to receptor activation and downstream signaling.

Due to its altered stereochemistry, 3'-GMP is unable to fit correctly into the binding sites of these effector proteins. Consequently, it is not expected to activate the 5'-GMP signaling cascade, making it an excellent negative control to ensure that the observed biological effects are specific to 5'-GMP or its derivatives.

cluster_5GMP 5'-GMP Signaling Pathway cluster_3GMP 3'-GMP as Negative Control 5_GMP 5'-GMP Derivative (e.g., cGMP) Receptor Specific Receptor/ Enzyme 5_GMP->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Activates No_Binding No Specific Binding Response Biological Response Signaling->Response Leads to 3_GMP 3'-Guanylic Acid 3_GMP->Receptor Does not bind No_Response No Biological Response

Figure 1: Conceptual diagram illustrating the specific binding of a 5'-GMP derivative to its receptor to initiate a signaling cascade, in contrast to the inability of 3'-Guanylic acid to bind and elicit a response, thereby serving as a negative control.

Comparative Data: A Theoretical Framework

While direct, side-by-side experimental data comparing the signaling activity of 3'-GMP and 5'-GMP in the public literature is limited, the principle of isomeric specificity is a cornerstone of pharmacology and molecular biology. The table below presents a theoretical comparison based on established principles of molecular recognition.

Feature5'-Guanosine Monophosphate (and its derivatives)3'-Guanylic Acid, Disodium SaltRationale for Difference
Binding to cGMP Effectors High affinity and specificityNegligible affinityThe three-dimensional structure of the binding pocket is specifically evolved to recognize the 5'-phosphate configuration for proper orientation and interaction.
Activation of Signaling Elicits a biological responseDoes not elicit a biological responseThe inability to bind to the receptor/enzyme prevents the conformational changes necessary for the activation of downstream signaling pathways.
Use in Signaling Studies Experimental variable (agonist)Negative controlProvides a baseline to confirm that the observed effects are due to the specific molecular structure of the 5'-isomer and not due to general nucleotide effects.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay

To empirically validate the use of 3'-Guanylic acid as a negative control, a GPCR activation assay can be performed. Many signaling pathways initiated by extracellular ligands that lead to cGMP production involve GPCRs. This protocol outlines a common method to measure GPCR activation by quantifying the production of a downstream second messenger, in this case, cyclic AMP (cAMP), which can be modulated by cGMP signaling.

Start Cell Seeding Stimulation Stimulation with 5'-GMP, 3'-GMP, or Vehicle Start->Stimulation Incubation Incubation Stimulation->Incubation Lysis Cell Lysis Incubation->Lysis Detection cAMP Detection (e.g., HTRF) Lysis->Detection Analysis Data Analysis Detection->Analysis End Conclusion Analysis->End

Figure 2: A simplified workflow for a GPCR activation assay to compare the effects of 5'-GMP and 3'-GMP.

Objective: To compare the ability of a 5'-GMP analog and 3'-Guanylic acid to activate a specific GPCR and modulate intracellular cAMP levels.

Materials:

  • Cells expressing the GPCR of interest

  • Cell culture medium and supplements

  • Assay plates (e.g., 384-well)

  • 5'-GMP analog (agonist)

  • 3'-Guanylic acid, disodium salt (negative control)

  • Vehicle control (e.g., assay buffer)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Plate reader compatible with the chosen assay format

Procedure:

  • Cell Seeding:

    • Culture cells expressing the target GPCR to the appropriate confluency.

    • Harvest and seed the cells into the assay plate at a predetermined density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a dilution series of the 5'-GMP analog.

    • Prepare a solution of 3'-Guanylic acid at a concentration equivalent to the highest concentration of the 5'-GMP analog used.

    • Prepare the vehicle control.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the prepared solutions of the 5'-GMP analog, 3'-Guanylic acid, and vehicle control to the respective wells.

    • Ensure each condition is tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate at the optimal temperature and for the appropriate duration as determined by the assay kit manufacturer's instructions or preliminary optimization experiments.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Perform the cAMP detection steps as outlined in the kit's manual. This typically involves the addition of detection reagents.

  • Data Acquisition:

    • Read the plate using a plate reader at the appropriate wavelength(s) for the chosen detection method.

  • Data Analysis:

    • Calculate the mean and standard deviation for each condition.

    • Plot the response (e.g., fluorescence ratio) against the concentration of the 5'-GMP analog to generate a dose-response curve.

    • Compare the response of the cells treated with 3'-Guanylic acid and the vehicle control to the response elicited by the 5'-GMP analog.

Expected Results:

The 5'-GMP analog should produce a dose-dependent change in cAMP levels, demonstrating its ability to activate the GPCR and the downstream signaling pathway. In contrast, 3'-Guanylic acid, disodium salt, and the vehicle control should show no significant change in cAMP levels, confirming the specificity of the response to the 5'-GMP analog and validating the use of 3'-Guanylic acid as a negative control.

Conclusion

The judicious selection of controls is indispensable for the generation of reliable and interpretable data in signal transduction research. Based on the fundamental principles of molecular recognition and stereospecificity, 3'-Guanylic acid, disodium salt, serves as a scientifically sound and robust negative control for investigating 5'-GMP-mediated signaling pathways. Its structural dissimilarity at the critical phosphate position precludes its interaction with the specific receptors and enzymes that mediate 5'-GMP signaling. By incorporating 3'-Guanylic acid as a negative control in their experimental design, researchers can confidently attribute their observed biological effects to the specific action of 5'-GMP, thereby enhancing the scientific rigor and integrity of their findings.

References

  • Lincoln, T. M., & Corbin, J. D. (1983). Comparison of cyclic nucleotide specificity of guanosine 3',5'-monophosphate-dependent protein kinase and adenosine 3',5'-monophosphate-dependent protein kinase. Advances in Cyclic Nucleotide Research, 15, 139–192. [Link]

  • Francis, S. H., & Corbin, J. D. (2005). Molecular properties of mammalian proteins that interact with cGMP: Protein kinases, cation channels, phosphodiesterases, and multi-drug anion transporters. Pharmacological Reviews, 57(3), 269–322. [Link]

  • Zhu, Y., & Li, H. (2012). On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed?. International Journal of Molecular Sciences, 13(9), 11499–11511. [Link]

  • Furuta, H., Magda, D., & Sessler, J. L. (1991). Molecular recognition via base pairing: amine-containing, cytosine-based ditopic receptors that complex guanosine monophosphate. Journal of the American Chemical Society, 113(3), 978–985. [Link]

  • Gill, G. N., Holdy, K. E., Walton, G. M., & Kanstein, C. B. (1976). Purification and characterization of 3':5'-cyclic GMP-dependent protein kinase. Proceedings of the National Academy of Sciences of the United States of America, 73(11), 3918–3922. [Link]

  • Smith, K. C., & Batey, R. T. (2011). Structural basis of differential ligand recognition by two classes of bis-(3′-5′)-cyclic dimeric guanosine monophosphate-binding riboswitches. Proceedings of the National Academy of Sciences, 108(19), 7793-7798. [Link]

  • Mattoo, S. (2024). Development of Chemical Probes to Study Protein Guanosine Monophosphorylation. Purdue University. [Link]

  • Wheeler, G. L., & Noguera, D. R. (2016). In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants. Frontiers in Plant Science, 7, 607. [Link]

  • Chen, Z. J. (2017). Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response. Journal of Immunology Research, 2017, 1-7. [Link]

  • Francis, S. H., & Corbin, J. D. (2012). cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. Nitric Oxide, 26(2), 73–82. [Link]

  • Nemoto, N., Baba, S., Kawai, G., & Sampei, G. (2022). Crystal structure of guanosine 5′-monophosphate synthetase from the thermophilic bacterium Thermus thermophilus HB8. Acta Crystallographica Section F: Structural Biology Communications, 78(Pt 11), 434–442. [Link]

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  • Schlossmann, J., & Hofmann, F. (2005). cGMP-Dependent Protein Kinases and the Cardiovascular System. Circulation Research, 96(4), 394–403. [Link]

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  • S-L, C., & W, C. (2019). Chemical structures of 3',5'-cGMP and 2',3'-cGMP. ResearchGate. [Link]

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  • Liu, R., & Orgel, L. E. (1995). Enzymatic synthesis of polymers containing nicotinamide mononucleotide. Nucleic Acids Research, 23(18), 3742–3749. [Link]

  • StatPearls. (2023). Biochemistry, Cyclic GMP. StatPearls Publishing. [Link]

  • Longdom Publishing. (n.d.). The Molecular Mechanisms of NO Signalling on Ion Channel Function in Cellular Communication. Retrieved February 13, 2026, from [Link]

  • Wikipedia contributors. (2024, January 29). Nicotinamide adenine dinucleotide. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). CRISPR activation. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Rios-Lombardia, N., & Gotor-Fernandez, V. (2022). Advances in the Synthesis and Analysis of Biologically Active Phosphometabolites. Molecules, 27(19), 6529. [Link]

Sources

Side-by-side comparison of synthetic vs. yeast-derived 3'-GMP disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, side-by-side comparison of Synthetic versus Yeast-Derived 3'-Guanosine Monophosphate (3'-GMP) Disodium Salt. It is designed for researchers and drug development professionals requiring strict control over isomeric purity and downstream application consistency.

Content Type: Technical Comparison Guide & Experimental Protocol Version: 2.1 (Current as of 2025)

Executive Summary

For high-precision applications—specifically enzymatic kinetics (RNase T1 assays) , oligonucleotide synthesis , and pharmaceutical standardsSynthetic 3'-GMP is the superior choice due to its regiospecificity.

Yeast-derived 3'-GMP is typically produced via alkaline hydrolysis of RNA, resulting in a mixture of 2'- and 3'-isomers (often 40:60 or 50:50). While cost-effective for bulk cell culture supplementation, the presence of the 2'-isomer constitutes a critical impurity that interferes with stereospecific enzymatic binding and chemical conjugation.

FeatureSynthetic 3'-GMP Yeast-Derived 3'-GMP
Primary Composition >98% 3'-GMP (Regiospecific)Mix of 2'-GMP & 3'-GMP (unless HPLC purified)
Major Impurity Chemical reagents (trace solvents)2'-GMP isomer, Endotoxins, Peptides
Consistency Batch-to-batch identicalDependent on yeast strain & hydrolysis conditions
Primary Use Case Analytical Standards, RNase Assays, Pharma IntermediatesCell Culture Media, Bulk Fermentation Supplements

Manufacturing Workflow & Isomeric Logic

The fundamental difference lies in the production philosophy: Construction (Synthetic) vs. Deconstruction (Yeast) .

Comparative Workflow Diagram

The following diagram illustrates why yeast-derived sources inherently produce isomeric mixtures, whereas synthetic routes guarantee specificity.

ManufacturingComparison cluster_Yeast Yeast-Derived (Deconstruction) cluster_Synthetic Synthetic (Construction) Y_Biomass Yeast Biomass (S. cerevisiae) Y_RNA Extracted RNA Y_Biomass->Y_RNA Y_Hydrolysis Alkaline Hydrolysis (Non-specific cleavage) Y_RNA->Y_Hydrolysis Y_Mix Mixture: 2'-GMP & 3'-GMP (Cyclic intermediate breakdown) Y_Hydrolysis->Y_Mix Yields 2',3'-cyclic GMP then opens to mix Y_Purification Chromatographic Separation (Difficult & Low Yield) Y_Mix->Y_Purification Y_Final Yeast 3'-GMP (High risk of 2'-isomer) Y_Purification->Y_Final S_Guanosine Pure Guanosine S_Protect Selective Protection (2'-OH and 5'-OH blocked) S_Guanosine->S_Protect S_Phos 3'-Phosphorylation (Regiospecific) S_Protect->S_Phos S_Deprotect Deprotection S_Phos->S_Deprotect S_Final Synthetic 3'-GMP (>99% Isomeric Purity) S_Deprotect->S_Final

Caption: Comparison of non-specific RNA hydrolysis (Yeast) vs. regiospecific chemical phosphorylation (Synthetic).

Critical Quality Attributes (CQA) Analysis

Isomeric Purity (The "2-Prime" Problem)

In yeast processing, RNA is hydrolyzed (typically via NaOH or non-specific nucleases). This proceeds via a 2',3'-cyclic phosphate intermediate , which randomly opens to form either 2'-GMP or 3'-GMP.

  • Consequence: Unless rigorous ion-exchange chromatography is applied, "Yeast GMP" is a ~50/50 mix.

  • Impact on Data: In RNase T1 assays, which are specific for guanosine at the 3' position, the 2'-isomer acts as a competitive inhibitor or inert ballast, skewing kinetic

    
     and 
    
    
    
    values.
Impurity Profile Table
Impurity TypeSynthetic SourceYeast-Derived Source
2'-GMP Isomer Not Detected (<0.1%) High (10–50%)
5'-GMP Trace (<0.5%)Variable (if enzymatic hydrolysis used)
Endotoxins Negligible (Chemical origin)High Risk (Requires removal steps)
Protein/Peptides NonePotential trace allergens
Heavy Metals Controlled (Catalyst residues)Environmental (Bio-accumulation)

Experimental Validation Protocols

To validate the quality of your 3'-GMP source, use the following self-validating protocols.

Protocol: HPLC Separation of 2'-GMP and 3'-GMP

Standard C18 columns often fail to separate these isomers effectively. An Ion-Pairing Reversed-Phase method is required.

Reagents:

  • Buffer A: 10 mM Potassium Phosphate + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS), pH 6.0.

  • Buffer B: Acetonitrile (ACN).

  • Column: C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm).

Methodology:

  • Equilibration: Run 95% Buffer A / 5% Buffer B for 20 mins.

  • Injection: Inject 10 µL of 1 mM sample (Synthetic vs. Yeast).

  • Gradient:

    • 0–15 min: Linear gradient to 15% B.

    • 15–20 min: Hold at 15% B.

    • 20–25 min: Re-equilibrate to 5% B.

  • Detection: UV at 254 nm.

Expected Results:

  • Synthetic: Single sharp peak at ~12.5 min (3'-GMP).

  • Yeast: Two peaks or a "split" peak. The 2'-GMP typically elutes slightly earlier (~11.8 min) than 3'-GMP due to steric differences in ion-pairing.

Protocol: RNase T1 Biological Activity Check

RNase T1 specifically cleaves 3'-guanylic residues. This assay confirms the accessibility of the 3'-phosphate.

  • Substrate Prep: Prepare 3'-GMP (Test Sample) and GpC (Guanylyl-3',5'-Cytidine) as a control.

  • Incubation: Mix 100 µM substrate with 1 unit RNase T1 in Tris-EDTA buffer (pH 7.5).

  • Monitoring: Measure absorbance shift at 280 nm over 30 minutes.

  • Interpretation:

    • Pure 3'-GMP should not be cleaved further (it is the product). However, it should competitively inhibit the cleavage of GpC if used in excess.

    • Note: If using a "Yeast Mix" (2'/3'), the 2'-GMP component will not bind effectively to the active site, altering the calculated inhibition constant (

      
      ).
      

Decision Guide: When to Use Which?

Scenario A: Drug Development & Analytical Standards

Recommendation: Synthetic 3'-GMP.

  • Reason: Regulatory bodies (FDA/EMA) require defined impurity profiles. The 2'-isomer is considered a structural impurity.

  • Reference: ICH Q3A(R2) Guidelines on Impurities in New Drug Substances.

Scenario B: Large-Scale Fermentation / Media Supplementation

Recommendation: Yeast-Derived (Mixed Isomers).

  • Reason: If the goal is simply to provide a guanosine source for salvage pathways, the cell can utilize both 2' and 3' isomers (via intracellular phosphatases). The cost savings (approx. 10x cheaper) outweigh the purity concerns.

Scenario C: Oligonucleotide Synthesis (Phosphoramidite Chemistry)

Recommendation: Synthetic 3'-GMP.

  • Reason: The 3'-phosphate must be chemically defined to prevent chain termination or branching during solid-phase synthesis.

Visualization of Impurity Impact

This diagram demonstrates how the 2'-isomer impurity in yeast-derived products creates a "dead-end" in specific enzymatic pathways.

ImpurityImpact cluster_Assay Enzymatic Assay (e.g., RNase T1) Enzyme Enzyme Active Site Syn_Sub Synthetic 3'-GMP Syn_Sub->Enzyme Perfect Fit (Specific Binding) Yeast_Sub Yeast 2'-GMP (Impurity) Yeast_Sub->Enzyme Steric Clash (No Binding / Inhibition)

Caption: The 2'-isomer (common in yeast products) fails to engage stereospecific enzymes, diluting potency.

References

  • Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Methods in Molecular Biology. Retrieved from [Link]

  • Kusumanchi, P., et al. (2019). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Longdom Publishing. Retrieved from [Link]

  • Meiering, E. M., et al. (1993).[1] Structure and dynamics of barnase complexed with 3'-GMP studied by NMR spectroscopy. Biochemistry. Retrieved from [Link]

Sources

Publish Comparison Guide: Cross-Reactivity of Antibodies Against 5'-GMP with 3'-GMP

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical nuances of antibody cross-reactivity between 5'-GMP and 3'-GMP, providing a mechanistic analysis and a self-validating experimental protocol.

Executive Summary

The cross-reactivity of antibodies raised against 5'-GMP (Guanosine 5'-monophosphate) with 3'-GMP (Guanosine 3'-monophosphate) is primarily determined by the epitope targeting strategy used during immunogen design.

  • High Specificity (<1% Cross-Reactivity): Achieved only when the antibody is raised against a conjugate linked via the purine base (e.g., C8 position), forcing the antibody to recognize the specific ribose-phosphate conformation.

  • High Cross-Reactivity (~100%): Occurs with "Anti-Guanosine" antibodies or those raised against linkers attached to the ribose, where the antibody recognizes the guanine base common to both isomers.

  • Operational Verdict: Most commercial "Anti-GMP" antibodies are actually Anti-cGMP (cyclic GMP) and exhibit negligible binding to either linear form. For linear 5'-GMP quantification, researchers must validate their specific lot using the competitive ELISA protocol below, as 3'-GMP is a common hydrolysis isomer that can skew metabolic profiling.

Mechanistic Basis of Antibody Specificity

To understand why cross-reactivity occurs, we must analyze the structural presentation of the antigen.

Structural Divergence
  • 5'-GMP: Phosphate group attached to the C5' carbon of the ribose ring. This is the canonical bioactive form for RNA synthesis and metabolic signaling.

  • 3'-GMP: Phosphate group attached to the C3' carbon. This form typically arises from RNase digestion or specific bacterial signaling pathways.

The Immunogen Linkage Factor

Antibodies are not raised against small molecules (haptens) alone; they are raised against haptens conjugated to carrier proteins (e.g., BSA/KLH). The linkage chemistry dictates specificity:

Linkage StrategyEpitope ExposureSpecificity Outcome
Ribose Conjugation (e.g., Periodate oxidation)Guanine Base is exposed.High Cross-Reactivity. The antibody binds the base, which is identical in 5'-GMP and 3'-GMP.
Base Conjugation (e.g., C8-linker)Ribose & Phosphate are exposed.High Specificity. The antibody can distinguish the steric position of the 5'-phosphate vs. the 3'-phosphate.
Succinyl/Cyclic Linkage Cyclic Phosphate structure.Anti-cGMP Specificity. Recognizes the cyclic ring; <0.01% binding to linear 5'-GMP or 3'-GMP.

Critical Insight: Many generic "Anti-GMP" antibodies are actually "Anti-Guanosine" antibodies. These will bind 5'-GMP, 3'-GMP, and Guanosine with equal affinity.

Comparative Performance Analysis

The following data summarizes typical cross-reactivity profiles derived from high-stringency monoclonal antibody datasheets (e.g., anti-cGMP clones) and polyclonal anti-guanosine studies.

Table 1: Cross-Reactivity Profile of Nucleotide Antibodies

Competitor MoleculeAnti-cGMP MonoclonalAnti-Guanosine PolyclonalSpecific Anti-5'-GMP (Hypothetical Target)
5'-GMP < 0.001%100% 100% (Target)
3'-GMP < 0.001%~100% < 5% (Steric hindrance)
cGMP 100% < 1%< 0.1%
GTP < 0.001%~100%< 1%
cAMP < 0.001%< 0.001%< 0.001%

Data Sources: Aggregated from Cayman Chemical cGMP ELISA (Item 581021) and Abcam Anti-Guanosine specificity data.

Experimental Validation Protocol: Competitive ELISA

Since manufacturer data for specific 5'-GMP vs. 3'-GMP discrimination is rare, you must validate your antibody using a Competitive Inhibition ELISA . This protocol creates a self-validating system to quantify the Cross-Reactivity (CR) percentage.

Workflow Diagram

CompetitiveELISA cluster_Competition Competition Step (In Solution) Start Start: Coat Plate with 5'-GMP Conjugate Block Block Non-Specific Sites (1% BSA) Start->Block Mix Mix Antibody + Free Competitor (Graded conc. of 3'-GMP or 5'-GMP) Block->Mix Incubate1 Incubate 1hr @ 37°C (Equilibrium Binding) Mix->Incubate1 Transfer Transfer Mixture to Coated Plate Incubate1->Transfer Bind Free Antibody Binds Coated Antigen (Inversely proportional to soluble competitor) Transfer->Bind Wash Wash Unbound Antibodies (3x PBS-T) Bind->Wash Detect Add HRP-Secondary Antibody & Substrate Wash->Detect Read Measure OD450nm Detect->Read Calc Calculate % Cross-Reactivity (IC50 5'-GMP / IC50 3'-GMP) x 100 Read->Calc

Caption: Workflow for determining antibody specificity via competitive inhibition. High 3'-GMP binding in the competition step results in low signal on the plate.

Step-by-Step Protocol

Materials:

  • Solid Phase: 96-well plate coated with 5'-GMP-BSA conjugate (1 µg/mL).

  • Primary Antibody: The Anti-5'-GMP antibody to be tested.

  • Competitors:

    • Standard A: 5'-GMP (Disodium Salt) - Serial dilution (10 µM to 1 pM).

    • Standard B: 3'-GMP (Disodium Salt) - Serial dilution (10 µM to 1 pM).

Procedure:

  • Coating: Coat wells with 100 µL of 5'-GMP-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBS-T.

  • Blocking: Add 200 µL of 1% BSA in PBS. Incubate 1 hr at RT.

  • Competition Reaction (Critical Step):

    • In separate tubes, mix the Primary Antibody (fixed concentration, e.g., 1:1000) with the serial dilutions of Standard A (5'-GMP) and Standard B (3'-GMP).

    • Incubate tubes for 1 hour at 37°C. This allows the antibody to bind the soluble nucleotide before seeing the plate.

  • Transfer: Transfer 100 µL of the antibody/antigen mix from the tubes to the blocked ELISA plate wells. Incubate 1 hr at RT.

  • Detection: Wash plate 3x. Add HRP-conjugated secondary antibody. Incubate 1 hr. Wash 3x. Add TMB substrate.[1][2][3][4]

  • Analysis: Stop reaction with H2SO4. Read OD at 450 nm.

Calculation: Plot OD450 vs. Log[Concentration]. Determine the IC50 (concentration inhibiting 50% of maximum binding) for both isomers.



Troubleshooting & Optimization
IssueCauseSolution
High Background Signal Insufficient blocking or secondary antibody aggregation.Increase BSA to 3% or use Normal Goat Serum. Spin down secondary antibody before use.
No Inhibition with 5'-GMP Antibody concentration too high (saturated).Titrate antibody to 50-70% of max binding (titer) before running the competition.
Identical IC50 for 3' & 5' Antibody recognizes the Guanine base (Anti-Guanosine).This antibody cannot distinguish isomers. Switch to HPLC/LC-MS methods.
References
  • Sino Biological. (2023). Competitive ELISA Protocol Guidelines. Retrieved from [Link]

  • Bio-Rad. (2023). General Guide to Antibody Cross-Reactivity. Retrieved from [Link]

Sources

Isotopic labeling of 3'-Guanylic acid, disodium salt for tracer studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Isotopic Labeling of 3'-Guanylic Acid, Disodium Salt

Executive Summary

3'-Guanylic acid (3'-GMP) is a critical, albeit less common, isomer of the standard 5'-GMP used in RNA metabolism. Its primary utility lies in tracer studies involving ribonuclease dynamics (specifically RNase T1), cyclic nucleotide phosphodiesterase pathways, and specific 3'-nucleotidase activity.

This guide compares the three primary methodologies for obtaining isotopically labeled 3'-GMP: Enzymatic Generation (Stable Isotope) , Chemical Synthesis , and Radiolabeling (


P) . Unlike 5'-nucleotides, which are readily available as off-the-shelf labeled standards, 3'-GMP is most effectively generated in situ. This guide provides the rationale, comparative data, and a validated protocol for producing high-purity, uniformly labeled 3'-GMP.

Part 1: The Isomeric Distinction (3'-GMP vs. 5'-GMP)

Before selecting a labeling strategy, the researcher must verify the isomeric requirement. The biological behavior of 3'-GMP differs fundamentally from 5'-GMP.

Feature5'-Guanylic Acid (5'-GMP)3'-Guanylic Acid (3'-GMP)
Phosphate Position C5' Carbon (Exocyclic)C3' Carbon (Endocyclic ribose ring)
Primary Biological Role RNA synthesis precursor, metabolic energyProduct of RNA degradation (RNase T1/A)
NMR Signature H5'/H5'' protons deshieldedH3' proton deshielded (Diagnostic)
Enzymatic Sensitivity Susceptible to 5'-nucleotidaseSusceptible to 3'-nucleotidase

Part 2: Strategic Comparison of Labeling Modalities

The following table contrasts the three primary methods for obtaining labeled 3'-GMP.

Comparative Performance Matrix
ParameterMethod A: Enzymatic Generation (Recommended) Method B: Chemical Phosphorylation Method C: Radiolabeling (

P)
Label Type Stable (

C,

N,

H)
Stable (

C,

N)
Radioactive (

P)
Purity/Specificity High (>98%) ; stereospecificModerate; often contains 2'/3' isomersHigh; requires PAGE purification
Detection Platform NMR (Structural), LC-MS (Quant)NMR, LC-MSScintillation, Autoradiography
Safety Profile Bio-inertChemical hazards (solvents)Hazardous (High Energy Beta)
Cost Efficiency High (uses bulk labeled NTPs)Low (requires custom synthesis)Low (short half-life: 14.3 days)
Structural Data Excellent (Dynamics, Pucker)GoodNone (Trace detection only)
Expert Insight:

Why Method A Wins: Chemical phosphorylation of guanosine often yields a mixture of 2'-GMP and 3'-GMP due to the migration of the phosphate group between the cis-diol hydroxyls. Enzymatic generation using RNase T1 , which specifically cleaves 3' of guanosine residues, guarantees the 3'-isomer exclusively.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Production of Uniformly Labeled [U-


C, 

N]-3'-GMP. Principle: Transcription of labeled RNA followed by exhaustive digestion with RNase T1.
Workflow Diagram

G Substrate Labeled NTPs (13C, 15N) T7 T7 Polymerase Transcription Substrate->T7 Template DNA Template (Poly-G or G-rich) Template->T7 RNA Labeled RNA Transcript T7->RNA Polymerization RNase RNase T1 Digestion RNA->RNase Cleavage at G Intermediate 2',3'-Cyclic Phosphate RNase->Intermediate Transesterification Product 3'-GMP (Disodium Salt) Intermediate->Product Hydrolysis

Caption: Enzymatic cascade for high-purity 3'-GMP production. RNase T1 ensures regiospecificity at the 3' position.

Step-by-Step Methodology

1. Substrate Preparation:

  • Reagents: [U-

    
    C, 
    
    
    
    N]-GTP (and other NTPs if using a complex template), T7 RNA Polymerase, DNA Template (G-rich sequence recommended for high yield).
  • Reaction: Perform standard in vitro transcription (IVT) at 37°C for 4 hours.

  • Purification (Critical): Remove unreacted NTPs using a desalting column (e.g., PD-10) or ethanol precipitation. Why? Unreacted GTP is 5'-triphosphate and will contaminate the final 3'-monophosphate pool.

2. Enzymatic Digestion (The Specificity Step):

  • Enzyme: RNase T1 (EC 3.1.27.3).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM EDTA. Note: Avoid Mg²⁺ if possible, as it can inhibit RNase T1 at high concentrations, though it is required for the initial T7 step.

  • Incubation: Add RNase T1 (100 Units per mg of RNA) and incubate at 37°C for 2–4 hours.

  • Mechanism: RNase T1 cleaves the phosphodiester bond between the 3'-guanylic residue and the 5'-OH of the adjacent nucleotide. It forms a 2',3'-cyclic phosphate intermediate , which is subsequently hydrolyzed to the 3'-phosphate.[1]

3. Validation & Purification:

  • HPLC: Anion exchange chromatography (e.g., DNAPac PA200).

  • Elution: 3'-GMP elutes later than nucleosides but earlier than 5'-GMP/GTP due to charge differences and hydrophobicity interactions.

  • Salt Conversion: Collect fractions, lyophilize, and resuspend in NaHCO₃ to generate the disodium salt form (enhancing solubility for NMR).

Part 4: Data Interpretation & Identification

Distinguishing the 3'-isomer from the 5'-isomer is the most common analytical challenge.

NMR Spectroscopy (The Gold Standard)

Using [U-


C, 

N]-3'-GMP allows for definitive assignment.
  • H3' Chemical Shift: In 3'-GMP, the phosphate group at the 3'-position exerts a deshielding effect (downfield shift) on the H3' proton compared to 5'-GMP.

  • P-C Coupling:

    
    P-
    
    
    
    C coupling will be observed on C3' for 3'-GMP, whereas it is observed on C5' for 5'-GMP.
Nucleus5'-GMP Shift (Approx)3'-GMP Shift (Approx)Interpretation
H3' ~4.3 ppm~4.7 ppm Downfield shift due to direct phosphorylation.

P
~3.9 ppm~0.8 ppm Phosphate environment differs significantly.
Mass Spectrometry (LC-MS/MS)

While the precursor mass (m/z 364.0 for unlabeled, higher for labeled) is identical for 3' and 5' isomers, their fragmentation and retention differ.

  • Retention Time: On Reverse Phase (C18 + Ion Pairing), 3'-GMP typically elutes before 5'-GMP due to the greater polarity of the exposed phosphate in the 3' position relative to the sugar pucker.

  • Enzymatic Diagnosis (The "Litmus Test"):

    • Treat aliquot with 5'-Nucleotidase (snake venom).

    • Result: 5'-GMP

      
       Guanosine (Mass shift -80 Da). 3'-GMP 
      
      
      
      No Reaction.
Decision Logic for Identification

DecisionTree Start Sample: GMP Isomer? Test1 Treat with 5'-Nucleotidase Start->Test1 Result1 Phosphate Released? Test1->Result1 Conclude5 Identity: 5'-GMP Result1->Conclude5 Yes (Mass -80) Test2 Treat with 3'-Nucleotidase Result1->Test2 No (Mass Unchanged) Result2 Phosphate Released? Test2->Result2 Conclude3 Identity: 3'-GMP Result2->Conclude3 Yes ConcludeUnk Identity: Cyclic or Blocked Result2->ConcludeUnk No

Caption: Enzymatic validation workflow to distinguish 3'-GMP from 5'-GMP using specific nucleotidases.

References

  • Masse, J. E., et al. (1998). "Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies." Nucleic Acids Research. Link

  • Thermo Fisher Scientific. "RNase T1 Mechanism and Applications." Thermo Fisher Technical Guide. Link

  • Worthington Biochemical. "Ribonuclease T1: Enzymatic Properties and Assay." Worthington Enzyme Manual. Link

  • Kirino, Y., et al. (2016). "Selective amplification and sequencing of cyclic phosphate–containing RNAs." Nature Methods. Link

  • Batey, R. T., et al. (1992). "Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA." Nucleic Acids Research. Link

Sources

Statistical analysis of experimental data involving 3'-Guanylic acid, disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of nucleotide biochemistry, the distinction between 3'-Guanylic acid, disodium salt (3'-GMP) and its more ubiquitous isomer, 5'-Guanylic acid (5'-GMP) , is not merely structural—it is functional. While 5'-GMP is a primary metabolic intermediate and flavor enhancer, 3'-GMP is the specific cleavage product of RNase T1 digestion.

This guide provides a rigorous comparison of these isomers, focusing on their physicochemical properties, enzymatic origins, and the statistical validation of experimental data derived from High-Performance Liquid Chromatography (HPLC). It is designed for researchers requiring high-purity standards for enzyme kinetics, RNA sequencing validation, and crystallographic studies.

Technical Comparison: 3'-GMP vs. Alternatives

The primary "alternatives" to pure 3'-GMP are its structural isomers (5'-GMP, 2'-GMP) and cyclic forms (cGMP). Selecting the wrong isomer can lead to catastrophic failure in enzymatic assays due to the high specificity of nucleases and kinases.

Table 1: Physicochemical & Functional Comparison
Feature3'-Guanylic Acid, Disodium Salt (3'-GMP) 5'-Guanylic Acid, Disodium Salt (5'-GMP) 3',5'-Cyclic GMP (cGMP)
CAS Number 5550-12-9 (Disodium)5550-12-9 (Generic) / 85-32-5 (Acid)7665-99-8
Phosphate Position 3'-Hydroxyl of Ribose5'-Hydroxyl of RiboseCyclic bond between 3' and 5'
Enzymatic Origin RNase T1 hydrolysis of RNADe novo synthesis / Nuclease P1Guanylyl cyclase activity
Primary Application RNase T1 kinetics, X-ray crystallography ligandFood additive (Umami), Metabolic studiesSecond messenger signaling
Solubility (Aq.) ~50 mg/mL (Na salt enhances solubility)>50 mg/mL~50 mg/mL
UV Max (

)
253 nm (pH 7.[1]0)253 nm (pH 7.0)254 nm
HPLC Elution Elutes after 5'-GMP in Anion ExchangeElutes first in Anion ExchangeDistinct (usually later)
Critical Insight: The "Salt" Factor

We specify the Disodium Salt for 3'-GMP because the free acid form has poor aqueous solubility, leading to inconsistent stock concentrations. The disodium salt dissociates rapidly in physiological buffers (pH 7.0–7.5), ensuring immediate bioavailability for enzymatic interaction.

Mechanistic Pathways: The Causality of Origin

To understand the statistical data, one must understand the generation of the analyte. 3'-GMP is not randomly formed; it is the result of specific phosphodiester bond cleavage.

Diagram 1: Enzymatic Specificity Pathway

This diagram illustrates the orthogonal pathways generating 3'-GMP versus 5'-GMP, highlighting why cross-contamination invalidates kinetic data.

NucleotidePathways RNA Single-Stranded RNA (Guanosine Residues) RNaseT1 Enzyme: RNase T1 (Aspergillus oryzae) RNA->RNaseT1 Specific Recognition NucleaseP1 Enzyme: Nuclease P1 (Penicillium citrinum) RNA->NucleaseP1 Non-specific Intermediate 2',3'-Cyclic GMP (Intermediate) RNaseT1->Intermediate Transesterification Prod5GMP 5'-GMP (Isomeric Impurity) NucleaseP1->Prod5GMP Direct Cleavage Prod3GMP 3'-GMP (Target Analyte) Intermediate->Prod3GMP Hydrolysis

Figure 1: Divergent enzymatic hydrolysis pathways. RNase T1 specifically yields 3'-GMP via a cyclic intermediate, whereas Nuclease P1 yields 5'-GMP.

Experimental Protocol: Isomeric Separation & Quantification

Objective: To statistically validate the purity of 3'-GMP and distinguish it from 5'-GMP impurities using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).

A. System Configuration[2][3]
  • Instrument: HPLC with PDA/UV Detector (Agilent 1260 or equivalent).

  • Column: C18 (e.g., Phenomenex Gemini 5µm, 250 x 4.6 mm).[2] Why? Standard C18 cannot retain polar nucleotides; ion-pairing is mandatory.

  • Wavelength: 254 nm.

  • Temperature: 25°C.

B. Mobile Phase Strategy
  • Solvent A: 10 mM Potassium Dihydrogen Phosphate (

    
    ) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS), pH 6.0.
    
    • Mechanism:[3] TBAHS forms a neutral ion-pair with the negatively charged phosphate of the GMP, allowing retention on the hydrophobic C18 chain.

  • Solvent B: Methanol (HPLC Grade).

C. Gradient Profile
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
15.070301.0
20.09551.0

Statistical Analysis of Experimental Data

Generating a chromatogram is only half the work. The "Senior Scientist" approach requires rigorous statistical validation of the data to ensure reliability.

A. Resolution ( ) Calculation

To confirm that your 3'-GMP peak is not overlapping with a 5'-GMP impurity, calculate the resolution.



  • Requirement:

    
     (Baseline separation).
    
  • Typical Data: 5'-GMP elutes earlier (~4-5 min) than 3'-GMP (~6-7 min) in this specific IP-RP system due to steric differences in ion-pair formation.

B. System Suitability & Reproducibility

For a valid dataset, the following statistical criteria must be met over 5 replicate injections of the 3'-GMP standard (100 µM):

ParameterFormulaAcceptance CriterionInterpretation
Precision (%RSD)


Low variance confirms pipette/injector accuracy.
Tailing Factor (

)



indicates column aging or pH mismatch.
Theoretical Plates (

)


Measures column efficiency.
C. Limit of Detection (LOD) & Quantitation (LOQ)

When analyzing biological samples (e.g., RNase T1 digests), low concentrations are common.

  • LOD:

    
     (where 
    
    
    
    is the standard deviation of the intercept and
    
    
    is the slope of the calibration curve).
  • LOQ:

    
    .
    
  • Target Sensitivity: A validated method for 3'-GMP should achieve an LOQ of 0.5 µM .

Analytical Workflow Visualization

This workflow ensures data integrity from sample preparation to statistical output.

AnalyticalWorkflow cluster_Analysis Statistical Validation Sample Biological Sample (RNase Digest) Prep Precipitation & Filtration (0.22 µm PVDF) Sample->Prep Remove Proteins HPLC IP-RP-HPLC (C18 + TBAHS) Prep->HPLC Inject 10 µL Integration Peak Integration HPLC->Integration Raw Data Calc Calc: Rs, %RSD, Tailing Integration->Calc Decision Pass/Fail Criteria Calc->Decision Decision->HPLC Fail (Re-equilibrate) Report Final Data Report Decision->Report Pass

Figure 2: Step-by-step analytical workflow for quantifying 3'-GMP, incorporating statistical decision gates.

References

  • PubChem. (2025).[4] Guanosine 3'-monophosphate (Compound Summary).[4] National Library of Medicine. [Link]

  • Kopel, B., et al. (2025). Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC. bioRxiv. [Link]

  • Longdom Publishing. (2021). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. [Link]

Sources

Safety Operating Guide

3'-Guanylic acid, disodium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Direct Answer: 3'-Guanylic acid, disodium salt (3'-GMP 2Na) is classified as a non-hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200) and GHS regulations. It is not a P-listed or U-listed acute hazardous waste under RCRA.[1]

However, "Low Hazard" does not imply "Drain Disposal" without qualification. As a biological phosphate source, improper disposal can contribute to eutrophication in water systems or bacterial bio-films in facility plumbing. This guide outlines a Zero-Discharge-Preferred approach to maintain the highest standard of environmental stewardship and laboratory hygiene.

Chemical Identity Verification

Ensure you are handling the correct isomer. 3'-GMP is a research reagent, distinct from the common food additive 5'-GMP.

ParameterSpecification
Chemical Name 3'-Guanylic acid, disodium salt
Synonyms Guanosine 3'-monophosphate disodium salt; 3'-GMP 2Na
CAS Number 6027-83-4 (Specific to 3'-isomer salt) / 117-68-0 (Free acid)
Molecular Formula C₁₀H₁₂N₅Na₂O₈P
Physical State White to off-white crystalline powder
Solubility Soluble in water; practically insoluble in ethanol

Risk Assessment & Handling Logic

Toxicological Profile
  • Acute Toxicity: Low.[2] Nucleotides are endogenous cellular components.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[3]

  • Reactivity: Stable. Incompatible with strong oxidizers.[2][4]

Operational Causality: Why Control Disposal?

Although 3'-GMP is non-toxic, we recommend controlled disposal over trash/drain disposal for three reasons:

  • Plumbing Hygiene: Nucleotide solutions are nutrient-rich media. Pouring them down drains can accelerate bacterial biofilm growth in P-traps, leading to clogs or contamination back-flow.

  • Visual Safety: The white powder resembles many hazardous research chemicals. Disposing of it in general trash can trigger unnecessary "unknown white powder" hazmat protocols if a bag ruptures.

  • Regulatory Insulation: Treating all chemical reagents as "Chemical Waste" simplifies training and prevents decision fatigue/errors regarding what is or isn't drain safe.

Disposal Decision Matrix (Visualized)

The following logic gate ensures compliance with both RCRA regulations and Best Management Practices (BMP).

Disposal_Protocol Start Waste Generation: 3'-GMP State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Powder State->Solid CoContam Contains Hazardous Co-Solvents? (e.g., Phenol, Chloroform, EtBr) Liquid->CoContam HazWaste DISPOSAL A: Segregated Hazardous Waste (Halogenated/Non-Halogenated) CoContam->HazWaste Yes BufferOnly Aqueous Buffer Only (pH 6-9) CoContam->BufferOnly No DrainCheck Check Local POTW Limits BufferOnly->DrainCheck Drain DISPOSAL B: Sanitary Sewer (Flush with 50x Water) DrainCheck->Drain Permitted ChemWaste DISPOSAL C: Non-Hazardous Chemical Waste (Recommended) DrainCheck->ChemWaste Zero-Discharge Policy Quant Quantity > 500g? Solid->Quant Quant->ChemWaste Yes Quant->ChemWaste No (Best Practice) Trash DISPOSAL D: General Trash (Only if double-bagged & labeled) Quant->Trash No (Permitted)

Figure 1: Decision logic for 3'-GMP disposal. Blue/Green paths represent environmentally preferred options.

Detailed Operational Protocols

Protocol A: Solid Waste (Expired or Excess Reagent)

Best Practice: Do not dispose of loose powder in regular trash.

  • Containerization: Transfer the solid 3'-GMP into a screw-top high-density polyethylene (HDPE) jar. If the original container is intact, use it.

  • Labeling: Apply a "Non-Regulated Chemical Waste" label.

    • Text: "Non-Hazardous Waste - 3'-Guanylic Acid Disodium Salt."

    • Note: Explicitly write "Non-Hazardous" to prevent EHS from paying premium rates for high-hazard incineration.

  • Staging: Place in the laboratory's Satellite Accumulation Area (SAA) for EHS pickup.

Protocol B: Aqueous Solutions (Buffers/Reaction Mixes)

Scenario: 3'-GMP dissolved in Tris-EDTA or PBS.

  • Assessment: Verify the solution does not contain:

    • Intercalating dyes (e.g., Ethidium Bromide, SYBR Green).

    • Heavy metals.[5]

    • Organic solvents >10%.

  • Disposal Method (Choose one based on facility policy):

    • Option 1 (Zero Discharge - Recommended): Collect in a carboy labeled "Non-Hazardous Aqueous Waste." This prevents plumbing issues.[2]

    • Option 2 (Drain Disposal - If permitted):

      • Ensure pH is between 6.0 and 9.0.

      • Flush sink with water for 30 seconds.

      • Pour solution slowly (avoid splashing).[6]

      • Flush with 20-50 volumes of water to dilute the phosphate load.

Protocol C: Contaminated Packaging
  • Empty Containers: If the bottle is "RCRA Empty" (less than 3% by weight remains), triple-rinse the bottle with water.

  • Rinsate: Pour the first rinse into the aqueous waste stream (or drain if permitted).

  • Disposal: Deface the label (cross out the chemical name) and recycle the plastic bottle or place it in glass/plastic trash.

Emergency Response (Spill Management)

Since 3'-GMP is not hazardous, spill cleanup focuses on preventing slips and cross-contamination of other experiments.

StepActionRationale
1. PPE Wear nitrile gloves, safety glasses, and lab coat.[6]Standard hygiene; prevents nuclease contamination from skin.
2. Contain If powder: Cover with damp paper towels.Prevents dust generation and inhalation irritation.[2][3][4][7]
3. Clean Sweep/wipe up.[2][3] Wash area with 10% bleach or detergent.Removes residue that could feed bacterial growth.
4. Dispose Place cleanup materials in regular trash.Material is non-hazardous.[1][3][4][7]

References & Regulatory Grounding

  • PubChem (NIH). 3'-Guanylic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines P and U lists). [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide (Nucleotides). [Link]

(Note: While 3'-GMP and 5'-GMP are isomers, their safety data sheets (SDS) are functionally identical regarding toxicology and disposal. Reference 4 is provided as the industry standard proxy for nucleotide salt safety data.)

Sources

Personal protective equipment for handling 3'-Guanylic acid, disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

This guide supersedes generic safety templates. It is designed for researchers requiring precise operational control when handling 3'-Guanylic acid, disodium salt (CAS: 5550-12-9).[1][2]

While this compound is widely recognized as a flavor enhancer (E627) and a biochemical reagent with a low acute toxicity profile , complacency leads to cross-contamination and mechanical irritation.[1][2] As a nucleotide salt, it is a biological building block; therefore, the primary operational risk is not systemic toxicity to the handler, but rather sample integrity (nuclease contamination) and respiratory sensitization from fine particulate dust.[1][2]

Chemical Profile
PropertySpecificationOperational Implication
CAS Number 5550-12-9Use for inventory tracking and waste coding.[1][2]
Physical State White crystalline powderProne to static charge and aerosolization.[1][2]
Solubility Highly soluble in water (>50 g/L)Spills are easily managed with aqueous cleanup.[1][2]
Hygroscopicity Moderate to HighKeep containers tightly sealed to prevent clumping.[1][2]
GHS Classification Not Classified / Low HazardTreat as "Nuisance Dust" (OSHA).[1][2]

The Defense Layer: PPE & Engineering Controls[1][2][3]

Effective safety is not about wearing a spacesuit for table salt; it is about matching the defense to the exposure potential.[1][2] The following matrix defines the required protection based on the quantity handled.

PPE Selection Matrix
Operation ScaleRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Analytical (<100 mg) None required if in Fume Hood.[1][2]Safety Glasses (Side shields).[1][2]Nitrile Gloves (0.11 mm).[1][2]Standard Lab Coat.[1][2]
Preparative (100 mg - 10 g) N95 (if outside hood).[1][2]Safety Glasses.Nitrile Gloves.[1][2]Lab Coat + Cuff guards.[1][2]
Bulk Transfer (>10 g) N95 or P100 (Required).[1][2]Safety Goggles (Sealed).Double Nitrile or Extended Cuff.[1][2]Lab Coat + Apron.[1][2]
Engineering Control Logic
  • Primary Barrier: Chemical Fume Hood.[1][2]

    • Why: Although 3'-GMP is not acutely toxic, the fine powder can irritate the mucous membranes.[1][2] More importantly, the hood protects the sample from benchtop nucleases (enzymes that degrade RNA/DNA).[1][2]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1][2]

    • Why: Crystalline nucleotide salts often carry static charges, causing the powder to "jump" off the spatula, leading to mass inaccuracies and bench contamination.[1][2]

Operational Protocol: Weighing & Solubilization

This workflow ensures researcher safety and data integrity.[1][2]

Phase A: Preparation
  • Decontamination: Wipe down the balance area with RNaseZap™ or 70% Ethanol.[1][2] This protects your reagent.[1][2]

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm.

  • PPE Donning: Put on gloves before touching the reagent bottle to prevent skin oil transfer.[1][2]

Phase B: The Weighing Procedure
  • Open: Gently tap the bottle on the surface to settle dust before opening.[1][2]

  • Transfer: Use a clean, anti-static spatula.[1][2] Do not pour directly from the bottle.

  • Spill Management: If powder lands on the balance pan, do not blow it off. Use a wet Kimwipe to capture the solid.[1][2]

    • Mechanism:[1][2] Blowing creates an aerosol cloud that can be inhaled or contaminate adjacent samples.[1][2]

Phase C: Solubilization
  • Solvent: Add water (nuclease-free if for biological assay) slowly to the powder.

  • Dissolution: 3'-GMP, 2Na is highly soluble.[1][2] Vortexing is usually sufficient.[1][2] Avoid sonication unless necessary, as heat can degrade nucleotides over time.[1][2]

Visualization: Risk-Based Workflow

The following diagram illustrates the decision logic for handling this compound.

G Start Start: Handling 3'-GMP 2Na Assess Assess Quantity & Form Start->Assess SmallScale < 10g (Analytical) Assess->SmallScale LargeScale > 10g (Bulk/Dusty) Assess->LargeScale Hood Engineering Control: Chemical Fume Hood SmallScale->Hood Preferred Bench Benchtop Handling SmallScale->Bench Acceptable LargeScale->Hood Mandatory PPE_Std PPE: Lab Coat, Glasses, Nitrile Gloves Hood->PPE_Std PPE_High PPE: + N95 Respirator, Goggles Bench->PPE_High Dust Risk Action Execute Weighing/Transfer PPE_Std->Action PPE_High->Action Cleanup Wet Wipe Decon Action->Cleanup

Figure 1: Decision tree for PPE and Engineering Controls based on operational scale.

Emergency Response & Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. Although low toxicity, high concentrations can cause coughing or mechanical irritation.[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][4] Remove contact lenses.[1][2][5][6] The salt concentration can cause osmotic irritation.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][7][8] No neutralization required.[1][2]

Disposal Protocol

Unlike heavy metals or organic solvents, 3'-GMP is biologically benign.[1][2]

  • Aqueous Solutions: Can typically be flushed down the sanitary sewer with excess water (verify with your facility's EHS officer).[1][2]

  • Solid Waste: Place in a container labeled "Non-Hazardous Solid Waste."[1][2]

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.[1][2]

    • Method: Cover spill with wet paper towels, then wipe up.[1][2] Place waste in standard trash or bio-waste if contaminated with biologicals.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135414246, Disodium 5'-guanylate.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nuisance Dust.[1][2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.